2,5-Dihydroxybenzoic acid sodium
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
4955-90-2 |
|---|---|
Molekularformel |
C7H6NaO4 |
Molekulargewicht |
177.11 g/mol |
IUPAC-Name |
sodium;2,5-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |
InChI-Schlüssel |
MQRZBXFDUSHBHI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)O)O.[Na] |
Andere CAS-Nummern |
106120-03-0 4955-90-2 |
Verwandte CAS-Nummern |
490-79-9 (Parent) |
Synonyme |
2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxybenzoic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid sodium salt, also widely known as sodium gentisate, is a sodium salt of gentisic acid. Gentisic acid is a dihydroxybenzoic acid and a minor metabolite of aspirin. This compound and its parent acid have garnered significant interest in the pharmaceutical and research fields due to their analgesic, anti-inflammatory, and antioxidant properties[1][2]. This technical guide provides a comprehensive overview of the core chemical properties of this compound salt, intended to support research, development, and quality control activities.
Chemical and Physical Properties
This compound salt is typically available as a white to off-white or light beige crystalline powder[1][2]. It is known to exist in both anhydrous and hydrated forms[3]. The properties of the anhydrous form are summarized below.
General Properties
| Property | Value | Source |
| Chemical Name | Sodium 2,5-dihydroxybenzoate | [4] |
| Synonyms | Sodium gentisate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium | [1][4] |
| CAS Number | 4955-90-2 | [1][4] |
| Molecular Formula | C₇H₅NaO₄ | [4] |
| Molecular Weight | 176.10 g/mol | [4] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | >220 °C (decomposes) | [1] |
| pKa (of parent acid) | 2.97 | [5] |
| Solubility | Soluble in water and methanol. Soluble in DMSO. | [1][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
Stability and Storage
This compound salt is generally stable under normal laboratory conditions[7]. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place[6]. The parent compound, 2,5-dihydroxybenzoic acid, has been shown to be stable upon heating to its melting point[3][8].
Standard photostability testing, following ICH guideline Q1B, should be conducted to fully characterize the material's sensitivity to light[9]. This involves exposing the substance to a light source that produces a combination of visible and ultraviolet (UV) light.
Experimental Protocols
Synthesis of this compound Salt
The synthesis of this compound salt is typically achieved through the carboxylation of hydroquinone (B1673460) via the Kolbe-Schmitt reaction to form 2,5-dihydroxybenzoic acid, followed by neutralization with a sodium base.
Materials:
-
Hydroquinone
-
Potassium bicarbonate
-
Carbon dioxide
-
Sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Carboxylation of Hydroquinone:
-
In a high-pressure autoclave, a mixture of hydroquinone and potassium bicarbonate in water is heated.
-
Carbon dioxide is introduced into the autoclave, and the reaction is carried out at elevated temperature and pressure.
-
-
Isolation of 2,5-Dihydroxybenzoic Acid:
-
After the reaction is complete, the mixture is cooled, and the pressure is released.
-
The reaction mixture is acidified with sulfuric acid to precipitate the crude 2,5-dihydroxybenzoic acid.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from hot water.
-
-
Formation of the Sodium Salt:
-
The purified 2,5-dihydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of sodium hydroxide, dissolved in water or ethanol, is added dropwise to the solution of the acid with stirring.
-
The resulting solution is stirred for a period to ensure complete neutralization.
-
The solvent is then removed under reduced pressure to yield this compound salt.
-
The final product can be dried in a vacuum oven.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and concentration of this compound salt can be determined by reverse-phase HPLC. The following is a general method that can be adapted and validated for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[1][10][11][12].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 2,5-dihydroxybenzoic acid (e.g., around 255 nm or 296 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound salt reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound salt and dissolve it in the mobile phase or a suitable solvent to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound salt in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathway and Mechanism of Action
The parent compound, gentisic acid, is a known antioxidant. Its mechanism of action involves the scavenging of free radicals and the modulation of cellular antioxidant pathways, such as the Nrf2 signaling pathway.
Antioxidant Activity via the Nrf2 Signaling Pathway
Gentisic acid has been shown to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins[5][13][14][15]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gentisic acid, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activated by Gentisic Acid.
Experimental Workflow: Purity Analysis by HPLC
The following diagram illustrates a typical workflow for determining the purity of a this compound salt sample using HPLC.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Sodium gentisate | 4955-90-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Gentisate Hydrate | C7H7NaO5 | CID 43835012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound salt hydrate (4955-90-2) at Nordmann - nordmann.global [nordmann.global]
- 6. This compound Salt 4955-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Sodium Gentisate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pschemicals.com [pschemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2,5-Dihydroxybenzoic Acid Sodium Salt
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt, a compound of significant interest for researchers, scientists, and professionals in drug development. This document details the core chemical principles, experimental protocols, and data related to its preparation.
Introduction
2,5-Dihydroxybenzoic acid (gentisic acid) and its salts are valuable compounds in various scientific applications. The sodium salt of 2,5-DHB is particularly noted for its use as an intermediate in pharmaceutical synthesis and as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] Its enhanced solubility in water compared to the free acid makes it a versatile reagent.[2] This guide will focus on the primary synthesis route via the Kolbe-Schmitt reaction and subsequent purification strategies.
Synthesis of 2,5-Dihydroxybenzoic Acid
The industrial production of 2,5-dihydroxybenzoic acid is primarily achieved through the carboxylation of hydroquinone (B1673460) in a process known as the Kolbe-Schmitt reaction.[1][4]
Underlying Chemistry: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion by carbon dioxide under elevated temperature and pressure. In the case of 2,5-dihydroxybenzoic acid synthesis, hydroquinone is the starting phenol. The reaction proceeds by forming the phenoxide in situ, which then acts as a nucleophile to attack the electrophilic carbon of CO2.
A general workflow for the synthesis process is outlined below:
Experimental Protocol: Synthesis of 2,5-Dihydroxybenzoic Acid
The following protocol is a synthesized procedure based on the principles described in the literature for the Kolbe-Schmitt reaction of hydroquinone.[5]
Materials:
-
Hydroquinone
-
Sodium bicarbonate
-
Carbon dioxide
-
Butanol (optional, as a liquid medium)
-
Water
-
Hydrochloric acid (for acidification)
Equipment:
-
High-pressure autoclave
-
Stirring mechanism
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine hydroquinone and sodium bicarbonate in a suitable liquid medium, such as water or a butanol-water mixture.
-
Carboxylation: Seal the autoclave and introduce carbon dioxide to a pressure exceeding 200 pounds per square inch.
-
Heating: Heat the reaction mixture to a temperature in the range of 150°C to 180°C with continuous stirring. Maintain these conditions for a sufficient time to ensure the completion of the carboxylation reaction.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.
-
Acidification: Transfer the reaction mixture to a separate vessel. Acidify the mixture with hydrochloric acid to precipitate the crude 2,5-dihydroxybenzoic acid.
-
Isolation: Collect the crude product by filtration and wash with cold water to remove inorganic salts and other water-soluble impurities.
Conversion to Sodium Salt and Purification
The crude 2,5-dihydroxybenzoic acid is subsequently converted to its sodium salt and purified.
Neutralization to Form the Sodium Salt
The acidic form of 2,5-DHB is neutralized with a sodium base to yield the sodium salt.
Experimental Protocol: Neutralization
Materials:
-
Crude 2,5-dihydroxybenzoic acid
-
Sodium hydroxide solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Dissolution: Suspend the crude 2,5-dihydroxybenzoic acid in deionized water.
-
Neutralization: Slowly add a sodium hydroxide solution while stirring until the acid is completely dissolved and the pH of the solution is neutral to slightly basic.
-
Solution of Crude Salt: The resulting solution contains the crude 2,5-dihydroxybenzoic acid sodium salt.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization of 2,5-DHB Sodium Salt
This protocol is adapted from general recrystallization procedures for benzoic acid and related phenolic compounds.[6][7]
Materials:
-
Crude 2,5-DHB sodium salt solution
-
Suitable recrystallization solvent (e.g., water, ethanol-water mixture)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system in which the 2,5-DHB sodium salt is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Water is a likely candidate given the ionic nature of the salt.
-
Dissolution: Heat the crude salt solution to near boiling and add a minimal amount of additional hot solvent if necessary to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified salt.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
A logical workflow for the purification process is depicted below:
Quantitative Data
Quantitative data for the synthesis and purification of 2,5-DHB sodium salt can vary depending on the specific reaction conditions and scale. The following table summarizes typical parameters and expected outcomes based on related processes.
| Parameter | Value/Range | Reference/Comment |
| Synthesis | ||
| Reactant Ratio (Hydroquinone:NaHCO3) | Stoichiometric or slight excess of bicarbonate | Based on general chemical principles |
| Reaction Temperature | 150 - 180 °C | [5] |
| Reaction Pressure | > 200 psi | [5] |
| Typical Yield (Crude Acid) | Not specified, but commercially viable | [5] |
| Purification | ||
| Purity (HPLC) | > 98.0% | A common purity level for commercial products.[8] |
| Melting Point (Free Acid) | ~205 °C | [1] |
Conclusion
The synthesis of this compound salt is a well-established process rooted in the Kolbe-Schmitt reaction. Subsequent neutralization and purification by recrystallization are critical steps to obtain a high-purity product suitable for pharmaceutical and analytical applications. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals working with this important chemical compound. Careful control of reaction parameters and purification techniques is essential for achieving high yields and purity.
References
- 1. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 2. This compound salt hydrate (4955-90-2) at Nordmann - nordmann.global [nordmann.global]
- 3. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentisic acid - Wikipedia [en.wikipedia.org]
- 5. US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. This compound Salt 4955-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Profile of 2,5-Dihydroxybenzoic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dihydroxybenzoic acid sodium salt. Due to the limited availability of direct spectroscopic data for the sodium salt, this document presents the detailed spectroscopic analysis of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), and outlines the anticipated spectral changes upon formation of the sodium salt. This guide also includes detailed experimental protocols and a workflow for its application in mass spectrometry.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,5-dihydroxybenzoic acid. The expected shifts for the sodium salt are also discussed.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dihydroxybenzoic acid is characterized by the vibrational modes of its hydroxyl, carboxylic acid, and aromatic functionalities.
Table 1: FTIR Data for 2,5-Dihydroxybenzoic Acid
| Frequency (cm⁻¹) | Assignment |
| 3000-3500 (broad) | O-H stretching (phenolic and carboxylic acid) |
| 2500-3300 (very broad) | O-H stretching (carboxylic acid dimer) |
| ~1650 | C=O stretching (carboxylic acid) |
| ~1600, 1470 | C=C stretching (aromatic ring) |
| ~1200-1300 | C-O stretching (acid/phenol) and O-H bending |
Expected Changes for the Sodium Salt: Upon formation of the sodium salt, the carboxylic acid is deprotonated to a carboxylate anion. This leads to significant changes in the IR spectrum:
-
The broad O-H stretching band of the carboxylic acid dimer (2500-3300 cm⁻¹) will disappear.
-
The C=O stretching frequency of the carboxylic acid (around 1650 cm⁻¹) will be replaced by two distinct bands for the carboxylate anion: an asymmetric stretching band (around 1550-1610 cm⁻¹) and a symmetric stretching band (around 1300-1420 cm⁻¹).
-
The phenolic O-H stretching bands will remain, although their positions may be slightly shifted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: ¹H NMR Data for 2,5-Dihydroxybenzoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.21 | d | H-6 |
| ~7.09 | dd | H-4 |
| ~6.99 | d | H-3 |
| 10-12 (broad) | s | -COOH |
| 8-10 (broad) | s | Ar-OH |
Note: Chemical shifts are dependent on the solvent used. The data presented is a representative compilation from various sources.
Expected Changes for the Sodium Salt:
-
The acidic proton signal of the carboxylic acid (-COOH) will disappear upon deprotonation.
-
The chemical shifts of the aromatic protons (H-3, H-4, and H-6) are expected to experience slight upfield or downfield shifts due to the change in the electronic nature of the carboxylate group compared to the carboxylic acid.
Table 3: ¹³C NMR Data for 2,5-Dihydroxybenzoic Acid
| Chemical Shift (δ, ppm) | Assignment |
| ~172.7 | C-7 (C=O) |
| ~154.5 | C-2 (C-OH) |
| ~148.8 | C-5 (C-OH) |
| ~124.7 | C-4 |
| ~118.7 | C-6 |
| ~116.2 | C-3 |
| ~113.8 | C-1 |
Note: Chemical shifts are dependent on the solvent used.
Expected Changes for the Sodium Salt:
-
The chemical shift of the carboxylate carbon (C-7) will likely shift to a slightly different value compared to the carboxylic acid carbon.
-
The chemical shifts of the aromatic carbons may also be slightly affected by the deprotonation of the carboxylic acid.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
Table 4: UV-Vis Absorption Data for 2,5-Dihydroxybenzoic Acid
| λmax (nm) | Solvent/Conditions |
| 214, 236, 334 | Acidic mobile phase[1][2] |
Expected Changes for the Sodium Salt: The absorption maxima may experience a slight shift (typically a bathochromic or red shift) upon deprotonation of the carboxylic acid, as this can affect the electronic distribution in the aromatic system. The pH of the solution will significantly influence the UV-Vis spectrum.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analysis.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of the sample.
Methodology (for solid samples):
-
Sample Preparation: The spectrum for the sodium salt can be obtained using a KBr wafer or pellet.[3]
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
UV-Vis Spectroscopy Protocol
Objective: To determine the wavelengths of maximum absorption.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or an appropriate buffer). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the sample over a desired wavelength range (e.g., 200-800 nm).
-
The instrument will record the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.[1][2]
-
Application in MALDI-MS: An Experimental Workflow
2,5-Dihydroxybenzoic acid and its salts are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides, proteins, and other biomolecules. The sodium salt can be particularly useful for analytes that are more readily cationized by sodium ions.
Below is a diagram illustrating the typical workflow for using this compound salt as a MALDI matrix.
Caption: MALDI-MS Experimental Workflow.
Detailed Protocol for MALDI-MS using 2,5-DHB Sodium Salt
Objective: To prepare a sample for MALDI-MS analysis using a this compound salt matrix.
Materials:
-
This compound salt
-
Analyte of interest
-
Solvents (e.g., ultrapure water, acetonitrile (B52724), ethanol)
-
MALDI target plate
-
Pipettes and tips
Methodology:
-
Matrix Solution Preparation:
-
Prepare a stock solution of the this compound salt matrix at a concentration of approximately 10 mg/mL. A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v). Sonication may be required to fully dissolve the matrix.
-
-
Analyte Solution Preparation:
-
Dissolve the analyte in a solvent that is compatible with the matrix solution. The concentration will depend on the analyte but is typically in the picomole to femtomole per microliter range.
-
-
Sample Deposition (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the matrix solution and the analyte solution, typically in a 1:1 volume ratio.
-
Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the matrix and analyte.
-
-
Mass Spectrometry Analysis:
-
Once the spot is dry, load the target plate into the MALDI mass spectrometer.
-
Acquire the mass spectrum by irradiating the sample spot with the laser. The instrument will detect the desorbed and ionized analyte molecules.
-
This guide provides a foundational understanding of the spectroscopic characteristics of this compound salt and its application. For specific research applications, further optimization of experimental parameters may be necessary.
References
Solubility Profile of Gentisic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of gentisic acid sodium salt (Sodium 2,5-dihydroxybenzoate) in common laboratory solvents. Due to a lack of extensive, publicly available quantitative data for the sodium salt form, this document summarizes the available qualitative information and presents a standardized experimental protocol for determining its solubility to empower researchers in generating precise measurements for their specific applications.
Overview of Gentisic Acid Sodium Salt
Gentisic acid sodium salt is the monosodium salt of gentisic acid (2,5-dihydroxybenzoic acid). It is a metabolite of salicylic (B10762653) acid and is recognized for its analgesic, anti-inflammatory, and antioxidant properties[1][2]. Understanding its solubility is critical for a wide range of applications, including formulation development, in vitro assay design, and pharmacokinetic studies.
Solubility Data
Precise quantitative solubility data for gentisic acid sodium salt in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the parent compound provide a foundational understanding. The following table summarizes the available information.
| Solvent | Compound Form | Solubility Type | Value | Source(s) |
| Water | Sodium Salt | Qualitative | Soluble | [1][3] |
| Water | Parent Acid | Quantitative | 12.3 mg/mL | [4] |
| DMSO | Sodium Salt | Qualitative | Soluble | [2] |
| Ethanol | Parent Acid | Qualitative | Soluble | [3] |
| Ether | Parent Acid | Qualitative | Soluble | [3] |
| Chloroform | Parent Acid | Qualitative | Practically Insoluble | [3] |
| Benzene | Parent Acid | Qualitative | Practically Insoluble | [3] |
Note: The solubility of a salt is generally greater in aqueous solutions than its parent acid. Therefore, the water solubility of gentisic acid sodium salt is expected to be higher than the 12.3 mg/mL reported for gentisic acid[4].
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the Saturation Shake-Flask Method is a reliable and widely used technique[5]. This method involves equilibrating an excess amount of the solute in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
Gentisic Acid Sodium Salt (solid powder)
-
Solvent of interest (e.g., Water, Ethanol, DMSO)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Calibrated pipettes
-
Apparatus for concentration analysis (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation : Add an excess amount of gentisic acid sodium salt to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation[5][6].
-
Solvent Addition : Add a known volume of the desired solvent to the vial.
-
Equilibration : Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6][7]. The duration may vary depending on the compound and solvent system.
-
Phase Separation : After equilibration, allow the vials to stand to let the suspended particles settle. Separate the undissolved solid from the saturated solution by either centrifugation or filtration[7][8]. This step is critical to ensure only the dissolved compound is measured.
-
Dilution : Carefully pipette a known volume of the clear supernatant (the saturated solution) and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC[6][9].
-
Calculation : Calculate the solubility of the gentisic acid sodium salt in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
References
- 1. Sodium gentisate | 4955-90-2 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. Gentisic Acid [drugfuture.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
A Comprehensive Technical Guide to 2,5-Dihydroxybenzoic Acid Sodium Salt: Hydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic compound with recognized anti-inflammatory and antioxidant properties. As a metabolite of aspirin, its sodium salt is of significant interest in pharmaceutical development. This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of 2,5-dihydroxybenzoic acid sodium salt. While direct comparative studies on these specific forms are limited, this document extrapolates from established principles of solid-state chemistry and data from structurally similar compounds to offer a comprehensive overview of their expected physicochemical properties, stability, and biological implications. Detailed experimental protocols for characterization and relevant signaling pathways are also presented to aid researchers in their investigations.
Introduction
This compound salt is a promising therapeutic agent due to its anti-inflammatory and antioxidant activities. The presence of water in the crystal lattice of the hydrated form can significantly influence its physicochemical properties compared to the anhydrous form. These differences can impact dissolution rate, stability, and ultimately, bioavailability.[1] Understanding these variations is crucial for formulation development, ensuring product quality, and optimizing therapeutic efficacy. This guide aims to provide a detailed technical comparison of the two forms, offering insights into their expected behaviors and methodologies for their characterization.
Physicochemical Properties: A Comparative Overview
The primary distinction between the hydrated and anhydrous forms of this compound salt lies in the presence of water molecules within the crystal structure of the hydrate (B1144303). This fundamental difference influences several key physicochemical parameters. The following tables summarize the expected quantitative and qualitative differences based on general principles of solid-state chemistry and data from related phenolic salts.
Table 1: General Physicochemical Properties
| Property | Hydrate Form | Anhydrous Form | Rationale & References |
| Molecular Formula | C₇H₅NaO₄ · xH₂O | C₇H₅NaO₄ | The hydrate incorporates a variable number of water molecules (x) into its crystal lattice. |
| Molecular Weight | 176.10 + (18.02 * x) g/mol | 176.10 g/mol | The molecular weight of the hydrate is greater due to the mass of the water of hydration. |
| Appearance | Crystalline powder | Crystalline powder | Both forms are expected to be crystalline solids. |
| Water Content | Expected to be a stoichiometric amount (e.g., monohydrate, dihydrate) | Theoretically 0%, but may have surface moisture | The defining difference between the two forms. The anhydrous form is hygroscopic and can absorb atmospheric moisture.[2] |
Table 2: Thermal and Spectroscopic Properties
| Property | Hydrate Form | Anhydrous Form | Rationale & References |
| Melting Point (°C) | Generally lower, may exhibit dehydration before melting | Expected to have a distinct, higher melting point | The loss of water from the hydrate upon heating requires energy, often leading to a lower observed melting point or a more complex thermal profile. |
| Thermal Analysis (TGA/DSC) | Shows a weight loss step corresponding to the loss of water, followed by decomposition. An endothermic event (dehydration) will be observed in DSC. | No significant weight loss until decomposition. A single endothermic event corresponding to melting will be observed in DSC. | Thermal analysis is a key technique to differentiate between the two forms. |
| FT-IR Spectroscopy | Broad absorption bands in the 3200-3600 cm⁻¹ region (O-H stretching of water) and a band around 1630 cm⁻¹ (H-O-H bending of water). | Absence of or significantly weaker bands in the water absorption regions. | FT-IR spectroscopy can readily identify the presence of water of hydration. |
| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern characteristic of the hydrated crystal lattice. | A distinct diffraction pattern, different from the hydrate, characteristic of the anhydrous crystal lattice. | XRPD is the definitive method for identifying and distinguishing different solid-state forms. |
Table 3: Solubility and Dissolution Properties
| Property | Hydrate Form | Anhydrous Form | Rationale & References |
| Aqueous Solubility | Generally lower | Generally higher | The anhydrous form is in a higher energy state, which can lead to greater initial solubility. However, it may convert to the less soluble hydrate in solution.[3] |
| Dissolution Rate | Generally slower | Generally faster | The higher energy state of the anhydrous form typically results in a faster dissolution rate. However, in-situ conversion to the hydrate can complicate the dissolution profile. |
| Hygroscopicity | Less hygroscopic (already contains water) | More hygroscopic | The anhydrous form has a greater tendency to absorb atmospheric moisture to reach a more stable hydrated state.[2] |
| Stability | More stable at higher relative humidity | More stable at lower relative humidity. Prone to conversion to the hydrate form in the presence of moisture.[4] | The stability of each form is dependent on the environmental temperature and humidity.[3] |
Experimental Protocols
Accurate characterization of the hydrated and anhydrous forms of this compound salt is essential. The following are detailed methodologies for key experiments.
Determination of Water Content by Karl Fischer Titration
This method is used to accurately quantify the water content in a sample.
-
Apparatus: Karl Fischer Titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Accurately weigh a suitable amount of the this compound salt sample and transfer it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content (as a percentage) based on the volume of titrant consumed and the weight of the sample.[5]
-
-
Expected Outcome: The hydrate will show a stoichiometric amount of water, while the anhydrous form will have a very low water content, primarily from surface adsorption.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal events such as dehydration and melting.
-
Apparatus: TGA and DSC instruments.
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.
-
Place the pan in the instrument furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
For TGA, record the weight loss as a function of temperature.
-
For DSC, record the heat flow into or out of the sample as a function of temperature.
-
-
Expected Outcome:
-
Hydrate: TGA will show a distinct weight loss corresponding to the water of hydration. DSC will show an endotherm for dehydration followed by an endotherm for melting/decomposition.
-
Anhydrous: TGA will show no significant weight loss before decomposition. DSC will show a single melting endotherm.
-
X-Ray Powder Diffraction (XRPD)
XRPD is used to identify the crystalline form of the material.
-
Apparatus: X-ray powder diffractometer.
-
Procedure:
-
Gently grind the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Record the diffraction pattern (intensity vs. 2θ).
-
-
Expected Outcome: The hydrate and anhydrous forms will exhibit distinct and unique diffraction patterns, allowing for their unambiguous identification and the detection of mixtures.
Intrinsic Dissolution Rate (IDR)
IDR measures the dissolution rate of a pure substance under constant surface area conditions.
-
Apparatus: USP rotating disk apparatus (Wood's apparatus), dissolution bath, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Compact a known amount of the sample into a die to create a pellet with a defined surface area.
-
Mount the die in the rotating disk holder.
-
Immerse the holder in a dissolution vessel containing a known volume of pre-warmed (37 °C) dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Rotate the disk at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the concentration of the dissolved drug in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound salt).
-
Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
-
-
Expected Outcome: The anhydrous form is expected to exhibit a higher intrinsic dissolution rate compared to the hydrated form.
Hygroscopicity Testing
This test evaluates the tendency of a substance to absorb moisture from the atmosphere.
-
Apparatus: A controlled humidity chamber or desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels.
-
Procedure:
-
Accurately weigh a sample of the anhydrous form into a tared container.
-
Place the open container in a chamber with a controlled high relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).
-
At specified time intervals, remove the sample and re-weigh it to determine the amount of moisture absorbed.
-
Continue until the weight becomes constant.
-
Calculate the percentage of weight gain.[6]
-
-
Expected Outcome: The anhydrous form will show a significant weight gain, indicating its hygroscopic nature, while the hydrate will show minimal weight change.
Biological Activity and Signaling Pathways
2,5-Dihydroxybenzoic acid exhibits anti-inflammatory and antioxidant effects, which are attributed to its ability to modulate key cellular signaling pathways. While the biological activity of the sodium salt is expected to be similar to the parent acid upon dissolution, the rate and extent of absorption, influenced by the solid-state form (hydrate vs. anhydrous), could potentially impact its therapeutic efficacy.
The primary mechanisms of action are believed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Phenolic antioxidants like 2,5-dihydroxybenzoic acid can interfere with this pathway.[7]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound salt.
Modulation of the MAPK Signaling Pathway
The MAPK pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Antioxidant compounds can modulate these pathways.
Caption: Proposed modulation of the p38 MAPK signaling pathway by this compound salt.
Experimental Workflow for Investigating Signaling Pathways
The following workflow outlines a typical experiment to investigate the effect of the compound on these pathways.
Caption: Experimental workflow for analyzing the impact on NF-κB and MAPK pathways.
Conclusion
The choice between the hydrated and anhydrous forms of this compound salt has significant implications for pharmaceutical development. The anhydrous form is expected to exhibit a faster dissolution rate, which could be advantageous for rapid onset of action. However, its higher hygroscopicity and potential for conversion to a less soluble hydrate necessitate careful control of manufacturing and storage conditions. Conversely, the hydrated form is likely to be more stable at ambient humidity but may have a slower dissolution rate.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to thoroughly characterize and compare these two forms. A comprehensive understanding of their respective properties will enable the selection of the optimal form for a given formulation and therapeutic application, ultimately leading to the development of safer and more effective medicines. Further direct comparative studies are warranted to fully elucidate the nuanced differences between the hydrated and anhydrous forms of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 7. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Versatile Matrix: A Technical Guide to the Discovery and Application of Gentisic Acid in MALDI Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to the successful analysis of a wide range of biomolecules. Among the arsenal (B13267) of matrices available, Gentisic acid, also known as 2,5-dihydroxybenzoic acid (2,5-DHB), has established itself as a workhorse, demonstrating remarkable versatility for the analysis of peptides, proteins, glycoproteins, and other macromolecules. This technical guide delves into the discovery and historical significance of Gentisic acid as a MALDI matrix, providing a comprehensive overview of its performance, detailed experimental protocols, and a comparative analysis with other common matrices.
A Serendipitous Discovery and the Dawn of a New Matrix
The introduction of Gentisic acid into the MALDI field can be traced back to a seminal 1991 publication by Strupat, Karas, and Hillenkamp. Their research presented 2,5-DHB as a novel matrix for the laser desorption/ionization of proteins, marking a significant advancement in the analysis of high-mass biomolecules. Prior to this, matrices like nicotinic acid and cinnamic acid derivatives were in use, but 2,5-DHB offered distinct advantages, including its tolerance to salts and its effectiveness in the analysis of glycoproteins, a class of molecules that were challenging to analyze at the time.
The choice of 2,5-DHB was not entirely serendipitous. Its chemical properties, including strong absorption at the nitrogen laser wavelength (337 nm) commonly used in early MALDI instruments, and its acidic nature, which facilitates protonation of the analyte, made it a promising candidate. The hydroxyl groups on the benzoic acid ring play a crucial role in the ionization process, contributing to the "soft" ionization characteristic of MALDI, which allows for the analysis of large, fragile molecules with minimal fragmentation.
Performance Characteristics of Gentisic Acid
The efficacy of a MALDI matrix is evaluated based on several key performance indicators, including ion yield, mass resolution, and signal-to-noise ratio. While the ideal matrix is analyte-dependent, 2,5-DHB has demonstrated robust performance across a variety of applications.
Comparative Performance Data
To provide a clear comparison, the following tables summarize quantitative data on the performance of 2,5-DHB relative to two other widely used matrices: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). It is important to note that these values can vary depending on the specific analyte, sample preparation technique, and instrument parameters.
| Matrix | Analyte Class | Relative Ion Yield | Mass Resolution (FWHM) | Signal-to-Noise (S/N) Ratio | Key Advantages |
| 2,5-DHB | Peptides, Glycoproteins | Good | Moderate | Good | Tolerant to salts, excellent for glycoproteins. |
| CHCA | Peptides (<3500 Da) | High | High | High | High resolution for low-mass peptides. |
| SA | Proteins (>10,000 Da) | Good | Good | Good | Ideal for high-mass proteins. |
| Analyte (Example) | Matrix | Observed m/z | Mass Resolution | Signal-to-Noise Ratio | Reference |
| Bovine Serum Albumin | 2,5-DHB | ~66,430 | ~200 | ~50:1 | Fictional Example |
| Angiotensin II | CHCA | ~1046.5 | ~10,000 | ~200:1 | Fictional Example |
| Myoglobin | SA | ~16,951 | ~500 | ~100:1 | Fictional Example |
Note: The data in the second table is illustrative and intended to represent typical performance. Actual values will vary based on experimental conditions.
Key Experimental Protocols
The success of a MALDI experiment is critically dependent on the sample preparation. The co-crystallization of the analyte with the matrix is a crucial step that influences the quality of the resulting mass spectrum. The following sections detail the widely used dried-droplet method for 2,5-DHB.
Preparation of 2,5-DHB Matrix Solution
Materials:
-
2,5-Dihydroxybenzoic acid (Gentisic acid), high purity
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), spectroscopy grade
-
Ultrapure water
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and water.
-
Add 0.1% TFA to the solvent mixture.
-
Prepare a saturated solution of 2,5-DHB by adding an excess of the solid matrix to the solvent mixture.
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution to pellet any undissolved matrix.
-
Carefully collect the supernatant for use as the matrix solution.
The Dried-Droplet Sample Preparation Method
This is the most common and straightforward method for preparing samples with 2,5-DHB.
Materials:
-
Analyte solution (dissolved in a suitable solvent, e.g., 0.1% TFA in water)
-
Prepared 2,5-DHB matrix solution
-
MALDI target plate
Procedure:
-
Mix the analyte solution and the 2,5-DHB matrix solution in a 1:1 volume ratio in a microcentrifuge tube. The optimal ratio may vary depending on the analyte and its concentration.
-
Vortex the mixture briefly.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized analyte and matrix.
-
The target plate is now ready for insertion into the mass spectrometer.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
The Cornerstone of MALDI: A Technical Guide to 2,5-Dihydroxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of 2,5-DHB as a MALDI Matrix
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique in numerous scientific fields, enabling the analysis of a wide array of molecules from small organic compounds to large biomolecules. The choice of matrix is paramount to the success of a MALDI experiment, and among the diverse range of available matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) has established itself as one of the most versatile and widely used. Its robust performance across a broad spectrum of analytes, including peptides, proteins, glycoproteins, oligosaccharides, lipids, and synthetic polymers, makes it an indispensable tool in proteomics, drug discovery, and polymer science.[1][2][3][4]
This technical guide provides a comprehensive overview of the fundamental principles of 2,5-DHB as a MALDI matrix. It delves into the core mechanisms of ionization, details its essential chemical and physical properties, and presents standardized experimental protocols to ensure reproducible and high-quality data. Through a combination of in-depth explanations, structured data tables, and detailed workflow diagrams, this guide serves as an essential resource for both novice and experienced scientists seeking to optimize their MALDI-MS analyses using 2,5-DHB.
Core Principles of 2,5-DHB in MALDI
The efficacy of 2,5-DHB as a MALDI matrix stems from a unique combination of its physicochemical properties that facilitate the "soft" ionization of analyte molecules. The fundamental process involves the absorption of laser energy by the matrix, leading to the desorption and ionization of the co-crystallized analyte.
Mechanism of Ionization
The ionization process in MALDI using 2,5-DHB is a complex phenomenon that is believed to occur through a combination of primary and secondary events following laser irradiation. The primary mechanism involves the generation of matrix ions, which then act as proton donors to the analyte molecules.
Several models have been proposed to explain the ionization of analytes with 2,5-DHB. A prevalent theory suggests that upon irradiation with a UV laser (commonly 337 nm N₂ or 355 nm Nd:YAG lasers), the 2,5-DHB matrix absorbs the energy, leading to its excitation and subsequent ablation from the target surface.[5] This creates a dense plume of matrix and analyte molecules.
Within this plume, a series of photo-physical and chemical reactions occur. One key process is the formation of a radical cation matrix/analyte cluster through two-photon absorption.[6][7] This is followed by proton transfer from the acidic matrix to the analyte, resulting in the formation of protonated analyte ions, [M+H]⁺.[6][7] The efficiency of this proton transfer is a critical factor in the high performance of 2,5-DHB.[7] While other DHB isomers exist, 2,5-DHB's specific chemical structure and acidity contribute to its superior performance as a MALDI matrix.[8][9]
It has also been suggested that radical cation initiated proton transfer is a viable mechanism for analyte protonation.[6] In addition to protonation, the formation of sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts is also commonly observed, particularly in the analysis of oligosaccharides.[10]
Chemical and Physical Properties
The performance of 2,5-DHB is intrinsically linked to its chemical and physical characteristics. A summary of these key properties is presented in the table below.
| Property | Value / Description | Significance in MALDI |
| Molecular Formula | C₇H₆O₄ | Defines the basic chemical entity.[3][11] |
| Molecular Weight | 154.12 g/mol | Provides the mass of the matrix molecule.[3][11] |
| Synonyms | Gentisic acid, Hydroquinonecarboxylic acid | Alternative names for the compound.[3][11] |
| Appearance | White to off-white crystalline powder | Physical state at room temperature.[3] |
| Melting Point | ~204-208 °C (decomposes) | Relevant for thermal stability during laser irradiation.[4] |
| UV Absorption Maximum | ~337 nm and ~355 nm in solid state | Strong absorbance at the wavelengths of common MALDI lasers (N₂ and Nd:YAG) is crucial for efficient energy transfer.[5][9][12] |
| Extinction Coefficient | >2000 at 337 nm | High molar absorptivity ensures efficient laser energy absorption.[3][4] |
| Solubility | Soluble in alcohol, ether, acetonitrile, and water. Insoluble in chloroform (B151607) and benzene. | Dictates the choice of solvents for matrix solution preparation and sample spotting.[13] |
| Acidity | The acidity of DHB isomers correlates with the quality of positive ion lipid spectra. | Facilitates proton transfer to analyte molecules.[8] |
| Crystal Structure | Forms fine, needle-like crystals. Co-crystallization with analytes is essential for successful MALDI. | The morphology of the matrix-analyte crystals affects the shot-to-shot reproducibility and overall signal quality.[8][14] |
Experimental Protocols
Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. This section provides detailed methodologies for the use of 2,5-DHB as a matrix.
Materials and Reagents
-
2,5-Dihydroxybenzoic acid (MALDI-grade)
-
Solvents (HPLC-grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (B145695) (EtOH)
-
Ultrapure water
-
-
Trifluoroacetic acid (TFA)
-
Analyte sample
-
MALDI target plate
Preparation of 2,5-DHB Matrix Solution
The concentration and solvent composition of the 2,5-DHB solution can be tailored to the specific class of analyte. Below are standard starting protocols.
| Analyte Class | Matrix Solution Composition |
| Peptides & Proteins | 10-20 mg/mL 2,5-DHB in ACN/H₂O (e.g., 30:70 or 50:50, v/v) with 0.1% TFA.[1][13] |
| Glycans & Glycoproteins | 20 mg/mL 2,5-DHB in ACN/H₂O (30:70, v/v). For enhanced detection of sodiated adducts, 1 mM NaCl can be added.[1] |
| Oligosaccharides | 20 mg/mL 2,5-DHB in 20-80% ethanol or water.[10] |
| Phosphopeptides | 20 mg/mL 2,5-DHB in ACN/H₂O (30:70, v/v) supplemented with 1% H₃PO₄.[1] |
| Polymers (water-soluble) | 10 mg/mL 2,5-DHB in an appropriate volatile solvent that dissolves both the matrix and the polymer.[15] |
Note: For some applications, a saturated solution of 2,5-DHB can be used. In this case, the matrix is dissolved in the chosen solvent system until saturation is reached, and the supernatant is used for sample preparation after centrifugation.[13] It is generally recommended to prepare fresh matrix solutions daily to ensure optimal performance, although studies have shown that acidified solutions can be stable for longer periods.[16]
Sample Preparation: The Dried Droplet Method
The dried droplet method is the most common technique for preparing samples with 2,5-DHB.
Detailed Protocol:
-
Prepare the Matrix and Analyte Solutions: Prepare the appropriate 2,5-DHB matrix solution and the analyte solution in a compatible solvent. The typical analyte concentration should be in the range of 1-100 pmol/µL.[15]
-
Mix Matrix and Analyte: In a microcentrifuge tube, mix the matrix solution and the analyte solution, typically in a 1:1 volume ratio.[1][10] The optimal matrix-to-analyte molar ratio is generally high, in the range of 1000:1 to 10,000:1.[15]
-
Spot onto the MALDI Target: Deposit 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[1][13]
-
Co-crystallization: Allow the droplet to air-dry at room temperature. This process leads to the co-crystallization of the matrix and analyte. A gentle stream of cool air can be used to assist drying.[10]
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
Alternative Sample Preparation: The Thin Layer (or Sandwich) Method
For certain applications, a thin layer or sandwich method can provide more homogeneous crystallization and improved reproducibility.
Detailed Protocol:
-
Prepare the Matrix and Analyte Solutions: As described for the dried droplet method.
-
Create a Matrix Layer: Deposit 0.5 µL of the 2,5-DHB matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.[1]
-
Apply the Analyte: Deposit 0.5 to 1.0 µL of the analyte solution on top of the dried matrix layer and allow it to dry.[1]
-
(Optional) Apply a Second Matrix Layer: For the "sandwich" method, a second 0.5 µL aliquot of the matrix solution can be spotted on top of the dried analyte and allowed to dry.[15]
-
Analysis: Load the target plate into the mass spectrometer for analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 2,5-DHB as a MALDI matrix.
Table 1: Laser Parameters and Ion Ratios
| Parameter | Value / Range | Notes |
| Laser Wavelengths | 337 nm (N₂), 355 nm (Nd:YAG), 266 nm | 2,5-DHB has strong absorbance at 337 nm and 355 nm.[5][17] |
| Laser Fluence | 40 - 250 J/m² | The ion-to-neutral ratio increases with laser fluence.[18] |
| Ion-to-Neutral Ratio (2,5-DHB) | 4 x 10⁻⁹ (at 40 J/m²) to 3 x 10⁻⁷ (at 250 J/m²) | The vast majority of desorbed material is neutral.[18] |
| Ion-to-Neutral Ratio (Analyte) | Highly analyte dependent. Can be as high as 10⁻³ - 10⁻⁴ for peptides like bradykinin. | Efficient ionization of the analyte relative to the matrix is a key to high sensitivity.[18] |
Table 2: Analyte and Matrix Preparation Parameters
| Parameter | Value / Range | Notes |
| Matrix Concentration | 10 - 20 mg/mL | A common starting point for most applications.[1][13] Can be up to 50 mg/mL for some lipid analyses.[19] |
| Analyte Concentration | 1 - 100 pmol/µL | The optimal concentration depends on the analyte and the desired sensitivity.[15] |
| Matrix:Analyte Molar Ratio | 1000:1 to 10,000:1 | A large excess of matrix is required for efficient energy absorption and soft ionization.[15] |
| Deposited Volume | 0.5 - 1.0 µL | The volume spotted onto the target plate.[1][13] |
Logical Relationships and Workflows
The successful application of 2,5-DHB in a MALDI experiment follows a logical workflow from sample preparation to data acquisition. The following diagram illustrates the key decision points and steps in this process.
Conclusion
2,5-Dihydroxybenzoic acid remains a cornerstone matrix in MALDI mass spectrometry due to its favorable chemical and physical properties that enable the efficient and soft ionization of a diverse range of analytes. Its strong UV absorbance, appropriate acidity for proton transfer, and robust crystallization behavior make it a reliable choice for researchers in proteomics, drug development, and beyond. By understanding the fundamental principles of its ionization mechanism and adhering to standardized experimental protocols, scientists can fully leverage the power of 2,5-DHB to generate high-quality, reproducible mass spectrometry data. This guide provides the foundational knowledge and practical methodologies to achieve this, serving as a valuable resource for the scientific community.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. 2,5-二羟基苯甲酸 suitable for matrix substance for MALDI-MS, >99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, 99.0 HPLC 490-79-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skb.skku.edu [skb.skku.edu]
- 11. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, = 99.5 HPLC, Ultra pure 490-79-9 [sigmaaldrich.com]
- 12. Matrix Optical Absorption in UV-MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteochem.com [proteochem.com]
- 14. FluoMALDI Microscopy: Matrix Co‐Crystallization Simultaneously Enhances Fluorescence and MALDI Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion-to-neutral ratio of 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Ubiquity of 2,5-Dihydroxybenzoic Acid: A Technical Guide to its Natural Occurrence and Analysis
Foreword: 2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic compound of significant interest to the scientific community. As a secondary metabolite in a diverse range of organisms and a key metabolite of acetylsalicylic acid (aspirin) in humans, its biological activities are of paramount importance in pharmacology and drug development. This technical guide provides an in-depth overview of the natural occurrence of gentisic acid and its salts, methodologies for its analysis, and its role in biological pathways.
Natural Occurrence of 2,5-Dihydroxybenzoic Acid
2,5-Dihydroxybenzoic acid is widely distributed in the biosphere, having been identified in plants, fungi, and bacteria. It is also a known human metabolite.
Occurrence in the Plant Kingdom
Gentisic acid is a commonly occurring aromatic acid in green plants. Its presence has been documented in a variety of plant families and species, where it plays a role in plant defense mechanisms, acting as a signaling molecule in response to pathogens.
Table 1: Quantitative Occurrence of 2,5-Dihydroxybenzoic Acid in Plant Materials
| Plant Species | Family | Plant Part | Concentration | Reference |
| Viburnum foetidum | Adoxaceae | Leaves (Methanol Extract) | Present (Quantification not specified) | |
| Houttuynia cordata | Saururaceae | Aerial Parts (Methanol Extract) | Present (Quantification not specified) | |
| Perilla ocimoides | Lamiaceae | Leaves (Methanol Extract) | Present (Quantification not specified) | |
| Canola Meal | Brassicaceae | Seed Meal | 0.21 ± 0.003 mg/g (Liberated from soluble glycosides) | |
| Gentiana lutea | Gentianaceae | Not specified | 0.11-1.30% | |
| Citrus spp. | Rutaceae | Fruit | Widely reported, specific concentrations vary | |
| Vitis vinifera | Vitaceae | Grapes | Widely reported, specific concentrations vary | |
| Olea europaea | Oleaceae | Olives | Widely reported, specific concentrations vary | |
| Helianthus tuberosus | Asteraceae | Jerusalem Artichoke | Widely reported, specific concentrations vary |
Occurrence in Fungi and Bacteria
The biosynthesis of 2,5-dihydroxybenzoic acid has been noted in various microorganisms. In fungi, it is often a secondary metabolite. For instance, it is produced by Penicillium patulum. Certain bacteria are also capable of synthesizing gentisic acid. For example, Bacillus stearothermophilus can form gentisic acid via the hydroxylation of 4-hydroxybenzoic acid.
Table 2: Occurrence of 2,5-Dihydroxybenzoic Acid in Microorganisms
| Organism | Kingdom/Domain | Notes | Reference |
| Penicillium patulum | Fungi | Producer of gentisic acid. | |
| Bacillus stearothermophilus | Bacteria | Synthesizes gentisic acid from 4-hydroxybenzoic acid. | |
| Plant-associated microbes | Bacteria/Fungi | Implicated in the biosynthesis of antimicrobial compounds derived from the shikimic acid pathway. |
Occurrence in Humans
In humans, 2,5-dihydroxybenzoic acid is a minor but significant metabolite of aspirin (B1665792) (acetylsalicylic acid), accounting for about 1% of its metabolic breakdown. It is excreted by the kidneys and is thought to contribute to the anti-inflammatory and antioxidant effects of aspirin.
Experimental Protocols
The accurate quantification of 2,5-dihydroxybenzoic acid from natural sources is crucial for research and development. The following sections detail a generalized protocol for its extraction and analysis by High-Performance Liquid Chromatography (HPLC), a commonly employed technique.
Extraction of Phenolic Compounds from Plant Material
A variety of methods can be employed for the extraction of phenolic compounds, including gentisic acid, from plant tissues. These include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).
Generalized Maceration Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A common solvent system is an aqueous solution of methanol (B129727) or ethanol (B145695) (e.g., 50-80% v/v). Acidification of the solvent (e.g., with 1% acetic acid) can improve the stability and recovery of phenolic acids.
-
Extraction: Suspend the powdered plant material in the chosen solvent in a flask. The ratio of solvent to sample can vary, but a common starting point is 10:1 (v/w).
-
Agitation and Incubation: Agitate the mixture using a shaker or stirrer at a controlled temperature (e.g., 40°C) for a defined period (e.g., 3 hours).
-
Filtration and Centrifugation: Separate the extract from the solid plant material by filtration through filter paper (e.g., Whatman No. 1). Centrifuge the filtrate to remove any remaining fine particles.
-
Concentration: The solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the HPLC analysis) to a known concentration before injection into the HPLC system.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode-Array Detector (DAD) or UV detector is a robust and widely used method for the separation and quantification of gentisic acid.
Table 3: Typical HPLC Parameters for 2,5-Dihydroxybenzoic Acid Analysis
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution is typically used. Solvent A: Water with an acidifier (e.g., 1% acetic acid or 0.1% formic acid). Solvent B: Methanol or acetonitrile. |
| Gradient Program | A typical gradient might start with a high percentage of Solvent A, with the percentage of Solvent B increasing over the course of the run to elute more hydrophobic compounds. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Column Temperature | 25 - 40°C. |
| Detection Wavelength | 300 - 330 nm. Gentisic acid has an absorption maximum in this range. |
| Injection Volume | 10 - 20 µL. |
| Quantification | Based on a calibration curve generated from authentic standards of 2,5-dihydroxybenzoic acid of known concentrations. |
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways related to 2,5-dihydroxybenzoic acid.
Experimental Workflow for Analysis
Biosynthesis Pathway of 2,5-Dihydroxybenzoic Acid
Signaling Role in Plant Defense
Modulation of Inflammatory Pathways
An In-depth Technical Guide on the Core Pharmacological Properties of Gentisic Acid Sodium Salt
Introduction
Gentisic acid (2,5-dihydroxybenzoic acid), and its corresponding sodium salt, is a phenolic acid with a significant profile of biological activities.[1][2] It is recognized both as a secondary metabolite in various plants and as a minor but active metabolite of aspirin (B1665792) (acetylsalicylic acid) in humans.[1][3] This dual origin underscores its relevance in phytotherapy and conventional medicine. This guide provides a detailed overview of the pharmacological properties, mechanisms of action, and relevant quantitative data for Gentisic acid sodium salt, tailored for researchers and drug development professionals.
Core Pharmacological Activities
Gentisic acid sodium salt exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[4] Its activities also extend to antirheumatic, hepatoprotective, neuroprotective, and antimicrobial effects.[1][2]
Antioxidant Properties
The most prominent feature of gentisic acid is its capacity to act as a powerful antioxidant. This activity is central to many of its other therapeutic effects, including its radioprotective and anti-atherogenic potential.[5][6]
Mechanism of Action
Gentisic acid functions as a free radical scavenger.[6] Its hydroquinone (B1673460) structure is readily oxidized, allowing it to neutralize physiologically relevant reactive oxygen species (ROS) such as hydroxyl (•OH) and peroxyl radicals.[4] Pulse radiolysis studies have shown that it efficiently scavenges hydroxyl radicals to produce a reducing adduct radical and an oxidizing phenoxyl radical. This scavenging activity protects vital cellular components like lipids, proteins, and DNA from oxidative damage.[4][5] Furthermore, it has been observed to inhibit the oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner, suggesting a role in preventing atherosclerosis.[6][7]
Quantitative Antioxidant Data
| Assay / Model | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC50 | 7.6 µM | [5] |
| DPPH Kinetic Method | EC50 | 0.09 | [8] |
| Ascorbic Acid (Reference) | EC50 | 0.185 | [8] |
| Hydroxyl Radical (•OH) Scavenging | Rate Constant (k) | 1.1 x 10¹⁰ dm³mol⁻¹s⁻¹ | |
| Organohaloperoxyl Radical Scavenging | Rate Constant (k) | 9.3 x 10⁷ dm³mol⁻¹s⁻¹ |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of gentisic acid is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of concentrations of Gentisic acid sodium salt are prepared in a suitable solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the gentisic acid solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Antioxidant mechanism of Gentisic Acid via ROS scavenging.
Anti-inflammatory Properties
As a metabolite of aspirin, gentisic acid shares its anti-inflammatory and antirheumatic characteristics.[4][9] This activity is linked to its ability to modulate key inflammatory signaling pathways.
Mechanism of Action
Gentisic acid has been shown to suppress inflammatory responses stimulated by lipopolysaccharides (LPS).[10] It achieves this by controlling the production of nitric oxide (NO) and pro-inflammatory cytokines.[10] Recent studies have highlighted its role in modulating the Nrf2/HO-1 and NF-κB signaling pathways.[11] In a mouse model of asthma, gentisic acid treatment reduced the infiltration of inflammatory cells and NF-κB activation while upregulating the protective Nrf2 and HO-1 proteins.[11] Furthermore, it has shown therapeutic potential in rheumatoid arthritis by inhibiting the RAF/ERK signaling pathway, which is crucial in the pathogenesis of the disease.[12]
Caption: Modulation of inflammatory pathways by Gentisic Acid.
Pharmacokinetics
Understanding the pharmacokinetic profile of gentisic acid is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption and bioavailability.
Pharmacokinetic Parameters in Rats (Single 50 mg/kg dose)
| Route | Cmax (µg/mL) | Tmax (h) | AUC_last (h*µg/mL) | Relative Bioavailability (%) | Reference |
| Oral | 312 | 0.083 | 765 | 99.35 | [13] |
| Intravenous (IV) | - | - | 770 | 100 (Reference) | [13] |
The data indicates that gentisic acid is rapidly and almost completely absorbed following oral administration in rats, with bioavailability comparable to intravenous administration.[13]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before dosing.
-
Dosing: A single dose of Gentisic acid sodium salt (e.g., 50 mg/kg) is administered either orally (via gavage) or intravenously (via tail vein).
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[13]
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of gentisic acid in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using appropriate software.
Toxicology and Safety Profile
The safety of gentisic acid has been evaluated in various in vitro and in vivo models.
Toxicity Data
| Test | Model | Concentration / Dose | Result | Reference |
| Acute Oral Toxicity | Mouse | LD50: 4,500 mg/kg | - | [14] |
| Acute Intraperitoneal Toxicity | Rat | LD50: 3 g/kg | - | [14] |
| Cytotoxicity (MTT Assay) | HTC cells | 0.08 - 8 µg/mL | Not cytotoxic | [15] |
| Mutagenicity (Micronucleus Assay) | HTC cells | 0.08 and 0.8 µg/mL | No mutagenic effects | [15] |
| Mutagenicity (Micronucleus Assay) | HTC cells | 8 µg/mL | Mutagenic | [15] |
| Cytotoxicity (Neutral Red Uptake) | HaCaT cells | Up to 10.0 mM | Low cytotoxicity | [8] |
| Cytotoxicity (Neutral Red Uptake) | HDFa cells | Up to 7.3 mM | Low cytotoxicity | [8] |
| Cytotoxicity (Neutral Red Uptake) | HepG2 cells | Up to 4.0 mM | Low cytotoxicity | [8] |
Gentisic acid generally demonstrates a low toxicity profile.[8][15] It was found to be non-cytotoxic and non-mutagenic at lower concentrations in HTC cells, although mutagenic effects were observed at a higher concentration of 8 µg/mL.[15] Studies on skin and liver cell lines also indicate low cytotoxicity, supporting its potential for topical applications.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HTC, HaCaT, HepG2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of Gentisic acid sodium salt for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
Gentisic acid sodium salt is a multifaceted pharmacological agent with robust antioxidant and anti-inflammatory properties. Its favorable pharmacokinetic profile and generally low toxicity make it a promising candidate for further investigation in the management of conditions driven by oxidative stress and inflammation, such as rheumatoid arthritis, atherosclerosis, and certain skin disorders. The detailed mechanisms involving the Nrf2 and NF-κB pathways provide a solid foundation for targeted drug development efforts.
References
- 1. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Gentisic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides in human plasma [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. usbio.net [usbio.net]
- 10. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protective effect of gentisic acid on rheumatoid arthritis via the RAF/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 5-Hydroxysalicylate Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxysalicylate sodium, also known as sodium gentisate or sodium 2,5-dihydroxybenzoate, is a metabolite of salicylic (B10762653) acid that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of its core biological functions, including its potent antioxidant and anti-inflammatory properties, as well as its emerging potential in anticancer and dermatological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Biological Activities
5-Hydroxysalicylate sodium exhibits a range of biological effects, primarily attributed to its phenolic structure, which allows it to act as a potent antioxidant. Its activities extend to anti-inflammatory, anticancer, and skin-depigmenting effects.
Antioxidant Activity
As a hydroquinone (B1673460) derivative, 5-Hydroxysalicylate sodium is readily oxidized, making it an effective antioxidant.[1] It can scavenge free radicals and chelate metal ions, which contributes to its protective effects against oxidative stress.[2]
Anti-inflammatory and Anti-rheumatic Activity
Sharing a chemical lineage with salicylates like aspirin, 5-Hydroxysalicylate sodium possesses analgesic and anti-inflammatory properties.[1] Its mechanism is believed to involve the inhibition of enzymes and transcription factors that play a crucial role in the inflammatory cascade.[3][4]
Potential in Septic Shock Treatment
Preclinical studies have shown that gentisic acid sodium salt can restore mean arterial pressure and reduce blood lactate (B86563) concentrations in animal models of sepsis and septic shock, suggesting its potential as a therapeutic agent in this critical condition.[5][6]
Dermatological Applications: Tyrosinase Inhibition
5-Hydroxysalicylate sodium and its derivatives have been investigated for their skin-whitening properties. This is attributed to their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[3]
Anticancer Potential
Emerging research suggests that salicylates, including 5-Hydroxysalicylate sodium, may have a role in cancer prevention and treatment. Studies have shown that in combination with other agents, it can synergistically inhibit the growth of human colon cancer cells.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 5-Hydroxysalicylate sodium and its corresponding acid form, gentisic acid.
Table 1: Antioxidant Activity
| Assay | Test Substance | IC50 Value | Reference Compound | IC50 of Reference |
| DPPH Radical Scavenging | Gentisic Acid | 101.74 µg/mL | Ascorbic Acid | Not specified |
| ABTS Radical Scavenging | Gentisic Acid | > 100 µM | Trolox | Not specified |
Table 2: Enzyme Inhibitory Activity
| Enzyme | Test Substance | IC50 Value |
| Mushroom Tyrosinase | 2,5-dihydroxybenzoic acid | 1.8 mM[8] |
Note: A study on alkyl esters of gentisic acid found that methyl gentisate had an IC50 of approximately 11 µg/mL for mammalian tyrosinase inhibition.[9]
Table 3: In Vitro Cytotoxicity
| Cell Line | Test Substance | Concentration | Result |
| HTC (Hepatoma) | Gentisic Acid | 0.08 - 8 µg/mL | Not cytotoxic[10] |
| HTC (Hepatoma) | Gentisic Acid | 8 µg/mL | Mutagenic[10] |
| HTC (Hepatoma) | Gentisic Acid | 0.08 µg/mL | Antimutagenic (reduced micronuclei frequency by 76-79%)[10] |
Table 4: In Vivo Anti-inflammatory Activity
| Animal Model | Test Substance | Dosage | Effect |
| Carrageenan-induced paw edema in rats | Sodium Salicylate (B1505791) | 300 mg/kg | Inhibition of edema[11] |
| 5-Hydroxytryptamine-induced paw edema in rats | Sodium Salicylate | 600 mg/kg | Inhibition of edema[12] |
Signaling Pathways
The anti-inflammatory effects of salicylates, including 5-Hydroxysalicylate sodium, are mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Figure 1: Overview of the MAPK signaling pathway and potential inhibition by salicylates.
Figure 2: The NF-κB signaling pathway and a potential point of inhibition by salicylates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 5-Hydroxysalicylate sodium's biological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of 5-Hydroxysalicylate sodium.
Methodology:
-
Prepare a stock solution of 5-Hydroxysalicylate sodium in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the 5-Hydroxysalicylate sodium solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To assess the antioxidant capacity of 5-Hydroxysalicylate sodium.
Methodology:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the 5-Hydroxysalicylate sodium solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Mushroom Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of 5-Hydroxysalicylate sodium on tyrosinase activity.
Methodology:
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
In a 96-well plate, add the phosphate buffer, different concentrations of 5-Hydroxysalicylate sodium, and the tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Cellular Melanin Content Assay
Objective: To quantify the effect of 5-Hydroxysalicylate sodium on melanin production in cultured melanocytes (e.g., B16F10 melanoma cells).
Methodology:
-
Culture B16F10 cells in appropriate media until they reach a desired confluency.
-
Treat the cells with various concentrations of 5-Hydroxysalicylate sodium for a specified period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cells with a solution of 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the melanin content to the total protein concentration to account for differences in cell number.
-
The percentage of melanin inhibition is calculated relative to untreated control cells.
Figure 3: Experimental workflow for the cellular melanin content assay.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To assess the acute anti-inflammatory activity of 5-Hydroxysalicylate sodium in an animal model.
Methodology:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer 5-Hydroxysalicylate sodium (e.g., intraperitoneally or orally) at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [ (Edema in Control Group - Edema in Treated Group) / Edema in Control Group ] x 100.
Conclusion
5-Hydroxysalicylate sodium is a promising bioactive compound with a well-documented antioxidant and anti-inflammatory profile, and emerging evidence of its utility in specialized applications such as sepsis treatment and dermatology. While quantitative data for some of its activities are still being established, the existing body of research provides a strong foundation for its further investigation and development. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research and accelerate the translation of this compound's therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells [mdpi.com]
- 9. Hypertonic sodium lactate improves fluid balance and hemodynamics in porcine endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypertonic sodium lactate improves microcirculation, cardiac function, and inflammation in a rat model of sepsis | springermedizin.de [springermedizin.de]
- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Laboratory Applications of 2,5-DHB Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key laboratory applications of 2,5-Dihydroxybenzoic acid (DHB) sodium salt, also known as sodium gentisate. The information is intended to support researchers in the safe and effective use of this compound in various experimental settings, from mass spectrometry to cellular biology and early-stage drug development.
Chemical and Physical Properties
2,5-DHB sodium salt is the sodium salt of gentisic acid. It is a white to tan crystalline powder.[1] While some suppliers provide it as a hydrate, the term 'Hydrate' may be omitted from the product name as the water content can be considered an impurity.[2]
| Property | Value | References |
| Synonyms | Gentisic Acid Sodium Salt, Sodium Gentisate, 5-Hydroxysalicylate sodium | [1][2] |
| CAS Number | 4955-90-2 | [1] |
| Molecular Formula | C₇H₅NaO₄ | [1] |
| Molecular Weight | 176.10 g/mol | [1] |
| Appearance | White to tan crystalline powder | [1] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2] |
| Stability | Stable for 12 months at room temperature. Hygroscopic. | [1][3] |
Safety and Handling
While some safety data sheets (SDS) indicate that 2,5-DHB sodium salt does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, its parent compound, 2,5-dihydroxybenzoic acid, is classified as hazardous.[1][4] Therefore, it is prudent to handle the sodium salt with appropriate caution. The toxicological properties have not been thoroughly investigated.[5]
Hazard Identification and Precautionary Measures
-
Potential Hazards: Based on the parent compound, potential hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P262: Do not get in eyes, on skin, or on clothing.[5]
-
P264: Wash hands and face thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Personal Protective Equipment (PPE)
A standard laboratory level of protection (Level D) is typically sufficient for handling small quantities of 2,5-DHB sodium salt in a well-ventilated area.[6] This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat or other protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[5][7]
-
Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly after handling, especially before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[5][8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[1][5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them water to drink. Call a physician or poison control center if you feel unwell.[1][4][5]
Storage and Disposal
-
Storage: Store in a cool, dry, and dark place in a tightly closed container.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1] The compound is hygroscopic.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[5]
Quantitative Toxicity Data
| Test | Organism | Route | LD50 | Reference |
| Acute Toxicity | Mouse | Subcutaneous | 3900 mg/kg | [1] |
| Acute Toxicity (Parent Acid) | Mouse | Oral | 4500 mg/kg | [9] |
| Acute Toxicity (Parent Acid) | Rat | Intraperitoneal | 3000 mg/kg | [9] |
Experimental Protocols and Applications
2,5-DHB sodium salt and its free acid form are utilized in various research applications, most notably as a matrix in MALDI mass spectrometry. Gentisic acid has also been shown to modulate key cellular signaling pathways and is used as an excipient in pharmaceutical formulations.
Application in MALDI Mass Spectrometry
2,5-DHB is a widely used matrix for the analysis of peptides, proteins, glycoproteins, carbohydrates, and water-soluble polymers by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The sodium salt form can be particularly useful as it promotes the formation of sodiated adducts [M+Na]⁺, which can simplify spectra and enhance signal intensity for certain analytes like carbohydrates.
-
Stock Solution: Prepare a stock solution of 2,5-DHB sodium salt at a concentration of 10-20 mg/mL.
-
Solvent System: The choice of solvent depends on the analyte. Common solvents include:
-
A mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:2 v/v ACN:TFA solution).
-
For glycan analysis, water can be used as the solvent, and the matrix solution can be supplemented with 1 mM NaCl.
-
-
Procedure:
-
Weigh the required amount of 2,5-DHB sodium salt.
-
Add the chosen solvent to the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly.
-
If any particulate matter remains, centrifuge the solution and use the supernatant.
-
This is the most common method for sample preparation in MALDI-MS.
-
Analyte Preparation: Prepare your analyte solution at a suitable concentration (e.g., 1-10 pmol/µL for peptides).
-
Mixing: On the MALDI target plate, mix 0.5-1.0 µL of the analyte solution with an equal volume of the matrix solution. Pipette up and down gently to mix.
-
Alternative Mixing: Alternatively, mix the analyte and matrix solutions in a 1:1 ratio in a microcentrifuge tube before spotting 0.5-1.0 µL of the mixture onto the target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
Role in Drug Development and Formulation
2,5-DHB sodium salt is used in pharmaceutical preparations, primarily for its antioxidant properties. As a hydroquinone, it is readily oxidized and can act as an excipient to stabilize drug formulations that are sensitive to oxidative degradation.[1][3] Its salts are often favored over the free acid due to their enhanced solubility in water, which is a desirable characteristic for many dosage forms.[10]
While specific, detailed formulation protocols are proprietary, the general workflow for evaluating a new excipient like 2,5-DHB sodium salt in a drug formulation process is outlined below.
Modulation of Cellular Signaling Pathways
Gentisic acid (GA), the active form of 2,5-DHB sodium salt, has been shown to possess anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways, including the NF-κB and Nrf2 pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Gentisic acid has been shown to suppress LPS-stimulated inflammatory responses by modulating this pathway.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and detoxification enzymes.
This protocol provides a method to assess the effect of 2,5-DHB sodium salt on the nuclear translocation of the NF-κB p65 subunit in a macrophage cell line.
-
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed 2 x 10⁶ cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of 2,5-DHB sodium salt (e.g., 50, 100, 200 µM) for 1 hour. Include a vehicle control (culture medium).
-
Stimulation: Stimulate the cells with 100 ng/mL of LPS for 30 minutes.
-
-
Protein Extraction (Nuclear and Cytoplasmic Fractions):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a commercial nuclear and cytoplasmic extraction kit, following the manufacturer’s instructions. This will separate the cytoplasmic and nuclear proteins.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65. Also, probe for a nuclear loading control (e.g., Lamin B1 or PCNA).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. The density of the p65 band in the nuclear fraction indicates the level of NF-κB activation. A decrease in the p65 band in the treated groups compared to the LPS-only group suggests inhibition by 2,5-DHB sodium salt.
-
Conclusion
2,5-DHB sodium salt is a versatile compound with important applications in mass spectrometry, drug development, and cellular biology research. While it is generally considered to have a low hazard profile, appropriate safety precautions, consistent with handling standard laboratory chemicals, should always be observed. This guide provides the foundational knowledge for its safe handling and a starting point for its application in various experimental protocols. Researchers should always refer to the specific Safety Data Sheet provided by their supplier and consult relevant literature for protocol optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. google.com [google.com]
- 4. ELISA Protocol [protocols.io]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. signosisinc.com [signosisinc.com]
- 10. mabtech.com [mabtech.com]
Methodological & Application
Application Note: 2,5-DHB Sodium Salt MALDI Matrix for Enhanced Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of biomolecules, including peptides. The choice of matrix is critical for successful ionization and obtaining high-quality mass spectra. 2,5-Dihydroxybenzoic acid (DHB) is a widely used matrix, particularly favored for its high sensitivity and tolerance to sample contaminants. While typically used in its acidic form to promote protonation of peptides, the use of 2,5-DHB with a sodium salt additive presents a specialized approach for particular applications in peptide analysis. This application note provides a detailed protocol for the use of 2,5-DHB with and without sodium salt for peptide analysis via MALDI-TOF mass spectrometry, outlines its applications, and discusses the implications of sodium ion adduction.
While standard MALDI analysis of peptides aims for protonated species ([M+H]⁺), the presence of sodium ions can lead to the formation of sodium adducts ([M+Na]⁺). This can be either an unintended consequence of sample contamination or a deliberate strategy. The intentional addition of sodium salts to the 2,5-DHB matrix is a less common approach for routine peptide analysis but can be advantageous in specific scenarios. For instance, for certain peptides where protonation is inefficient, promoting the formation of sodiated species can enhance their detection. Furthermore, the use of neutral DHB salts has been shown to reduce fragmentation and simplify spectra in the analysis of other biomolecules like lipids, a principle that can be cautiously applied to specific peptide analyses.[1][2] For glycan analysis, supplementing the 2,5-DHB matrix with 1 mM NaCl is a recommended practice.[3]
Materials and Methods
Materials
-
2,5-Dihydroxybenzoic acid (DHB), high purity (MALDI grade)
-
Sodium Chloride (NaCl), analytical grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Peptide standards/analytes
-
MALDI target plate
-
Pipettes and tips
Equipment
-
MALDI-TOF Mass Spectrometer
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Standard Acidic 2,5-DHB Matrix Preparation (for [M+H]⁺ ion formation)
This protocol is the standard method for routine peptide analysis.
-
Prepare the Matrix Solvent: Prepare a solution of 50% acetonitrile in ultrapure water with 0.1% TFA (v/v/v). For example, to make 1 mL, mix 500 µL of acetonitrile, 490 µL of water, and 10 µL of TFA.
-
Prepare the DHB Matrix Solution: Prepare a saturated solution of 2,5-DHB in the matrix solvent. A common starting concentration is 10-20 mg/mL.[3] Vortex vigorously to dissolve the DHB. If not fully dissolved, centrifuge the solution and use the supernatant.[4]
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent, typically 0.1% TFA in water, to a concentration of 1-100 pmol/µL.[3] It is crucial to desalt the peptide sample to minimize unintended alkali salt adducts.
-
Spotting on the MALDI Target (Dried-Droplet Method):
-
Mix the peptide sample solution and the DHB matrix solution in a 1:1 ratio (v/v) on a clean surface or in a microcentrifuge tube.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.[4]
-
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode.
Protocol 2: 2,5-DHB Matrix with Sodium Salt Additive (for [M+Na]⁺ ion formation)
This protocol is intended for specific applications where sodiated peptide ions are desired.
-
Prepare the Modified Matrix Solvent: Prepare a solution of 50% acetonitrile in ultrapure water.
-
Prepare the DHB/NaCl Matrix Solution:
-
Prepare a 10 mg/mL solution of 2,5-DHB in the modified matrix solvent.
-
Prepare a 10 mM stock solution of NaCl in ultrapure water.
-
Add the NaCl stock solution to the DHB solution to achieve a final concentration of 1 mM NaCl. Vortex to mix thoroughly.
-
-
Sample Preparation: Dissolve the peptide sample in ultrapure water or a low-ionic-strength buffer.
-
Spotting on the MALDI Target (Dried-Droplet Method):
-
Mix the peptide sample solution and the DHB/NaCl matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode, paying attention to the mass shift corresponding to sodium adduction (+22.989 Da relative to the neutral molecule).
Data Presentation
| Parameter | Standard Acidic 2,5-DHB Protocol | 2,5-DHB with Sodium Salt Protocol | Primary Application |
| Matrix Composition | 10-20 mg/mL 2,5-DHB in 50% ACN, 0.1% TFA | 10 mg/mL 2,5-DHB in 50% ACN with 1 mM NaCl | General Peptide Analysis |
| Primary Ion Species | [M+H]⁺ | [M+Na]⁺ | Peptides with low proton affinity, specific structural studies |
| Sample Solvent | 0.1% TFA in water | Ultrapure water or low-ionic-strength buffer | |
| Analyte Concentration | 1-100 pmol/µL | 1-100 pmol/µL | |
| Matrix:Analyte Ratio | 1:1 (v/v) | 1:1 (v/v) |
Visualization of Experimental Workflow
Caption: Experimental workflow for peptide analysis using 2,5-DHB MALDI matrix.
Discussion
The choice between the standard acidic 2,5-DHB protocol and the sodium salt-supplemented protocol depends on the specific analytical goal. For routine peptide identification and sequencing, the standard protocol is recommended to generate protonated species, which are the basis of most peptide fragmentation databases. The presence of sodium adducts in this context can complicate spectral interpretation by splitting the signal for a single peptide into two or more peaks.
However, the deliberate use of a 2,5-DHB matrix with sodium salt can be a powerful tool in certain situations. For peptides that are difficult to protonate, the formation of [M+Na]⁺ ions may be more efficient, leading to enhanced signal intensity. Additionally, the study of sodium binding to peptides can provide insights into their gas-phase conformation and stability. It is important to note that the fragmentation behavior of sodiated peptides can differ from that of their protonated counterparts, which should be considered during tandem mass spectrometry experiments.
Conclusion
The 2,5-DHB matrix is a versatile tool for the MALDI-MS analysis of peptides. While the standard acidic preparation is the method of choice for most applications, the addition of sodium salt to the matrix provides an alternative approach for enhancing the detection of specific peptides and for specialized research applications. Researchers should carefully consider the goals of their analysis when choosing the appropriate matrix preparation protocol. Proper sample preparation, including desalting for standard protocols, is critical for obtaining high-quality and interpretable mass spectra.
References
- 1. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. proteochem.com [proteochem.com]
Application Notes and Protocols for Glycoprotein Analysis by MALDI-TOF MS using Gentisic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of macromolecules, including glycoproteins. The choice of matrix is critical for successful analysis, particularly for glycoproteins where the glycan moieties can be labile. Gentisic acid (2,5-dihydroxybenzoic acid, DHB) is a widely used matrix for the analysis of glycans and glycoproteins due to its high ionization efficiency.[1] The addition of a sodium salt to the gentisic acid matrix, effectively forming gentisic acid sodium salt in situ, has been shown to enhance the ionization of neutral glycans, leading to improved signal intensity and data quality.[2] This application note provides detailed protocols for the use of gentisic acid sodium salt as a matrix for the MALDI-TOF MS analysis of glycoproteins, along with comparative data and experimental workflows. The use of sodium-doped matrices can significantly improve the signal-to-noise ratio for glycan analysis.[3]
Advantages of Gentisic Acid Sodium Salt Matrix
-
Enhanced Ionization of Neutral Glycans: Neutral glycans exhibit low ionization efficiency, but can be readily detected as alkali metal adducts. The inclusion of a sodium salt promotes the formation of [M+Na]⁺ ions, which are more stable and abundant than [M+H]⁺ ions for glycans.[2]
-
Improved Signal-to-Noise Ratio: The enhanced ionization efficiency leads to a better signal-to-noise (S/N) ratio, allowing for the detection of low-abundance glycoforms.[3]
-
Reduced Fragmentation: While DHB is generally considered a "soft" matrix, the stabilization of glycan ions as sodium adducts can help to reduce in-source decay and fragmentation of labile sialic acid residues.
-
Versatility: This matrix is suitable for the analysis of both released glycans and intact glycoproteins.[4]
Experimental Protocols
Materials
-
Gentisic acid (2,5-dihydroxybenzoic acid, DHB), high purity (MALDI grade)
-
Sodium chloride (NaCl) or Sodium bicarbonate (NaHCO₃), analytical grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (e.g., Milli-Q)
-
Glycoprotein (B1211001) standard (e.g., RNase B, Fetuin)
-
MALDI target plate
-
Micropipettes and tips
Protocol 1: Preparation of Gentisic Acid Sodium Salt Matrix Solution
This protocol describes the in-situ preparation of the gentisic acid sodium salt matrix.
-
Prepare the Gentisic Acid Stock Solution:
-
Dissolve DHB in a solvent mixture of 50% acetonitrile and 0.1% TFA in ultrapure water to a final concentration of 20 mg/mL.[4]
-
Vortex the solution thoroughly to ensure the DHB is completely dissolved.
-
-
Prepare the Sodium Salt Stock Solution:
-
Prepare a 100 mM stock solution of either NaCl or NaHCO₃ in ultrapure water.[3]
-
-
Prepare the Final Matrix Solution:
-
For analysis of neutral glycans, supplement the gentisic acid stock solution with the sodium salt stock solution. A common final concentration of the sodium salt is 1 mM.[4] To achieve this, add 1 µL of the 100 mM sodium salt stock solution to 99 µL of the gentisic acid stock solution.
-
Vortex the final matrix solution immediately before use.
-
Protocol 2: Sample Preparation and MALDI Target Spotting (Dried-Droplet Method)
This is a standard and widely used method for sample preparation.
-
Sample-Matrix Mixture Preparation:
-
Mix the glycoprotein sample solution (typically 1-10 pmol/µL) with the gentisic acid sodium salt matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
For example, mix 1 µL of the sample solution with 1 µL of the matrix solution.
-
Gently pipette the mixture up and down to ensure homogeneity.
-
-
Target Spotting:
-
Spot 0.5 - 1 µL of the sample-matrix mixture onto the MALDI target plate.[4]
-
Allow the droplet to air-dry at room temperature.
-
-
(Optional) Recrystallization:
-
For more homogeneous crystals, a recrystallization step can be performed.
-
After the initial spot has completely dried, add 0.5 µL of ethanol (B145695) to the spot and allow it to air-dry again.
-
Protocol 3: Two-Layer Method for Sample Preparation
This method can sometimes yield better results for certain samples by separating the crystallization of the matrix and the deposition of the analyte.
-
First Layer (Matrix):
-
Spot 0.5 µL of the gentisic acid sodium salt matrix solution onto the MALDI target plate.
-
Allow the spot to completely dry at room temperature.
-
-
Second Layer (Analyte):
-
Deposit 0.5 - 1 µL of the glycoprotein sample solution directly onto the dried matrix spot.[4]
-
Allow the sample to air-dry at room temperature.
-
Data Presentation
The following table summarizes quantitative data on the effect of different matrix compositions on the signal-to-noise ratio (S/N) for glycoprotein analysis, extrapolated from various studies.
| Matrix Composition | Analyte | Observed Effect | Signal-to-Noise (S/N) Ratio | Reference |
| DHB (0.1% TFA) | Cyclic Antifreeze Glycopeptides (cAFGPs) | Baseline | 38.7 | [3] |
| DAN/DHB/Na | Cyclic Antifreeze Glycopeptides (cAFGPs) | Enhanced S/N | 79.2 | [3] |
| AHB/Na | Cyclic Antifreeze Glycopeptides (cAFGPs) | Significantly Enhanced S/N | 422.6 | [3] |
| DHB | Released N-glycans | Standard | - | [1] |
| DAN/DHB/Na (2:10:1) | RNase B | High Sensitivity | - | [1] |
Note: AHB (3-Amino-4-hydroxybenzoic acid) and DAN (1,5-diaminonaphthalene) are other matrices or co-matrices. This data illustrates the significant improvement in S/N with the addition of sodium and other additives compared to standard DHB.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for glycoprotein analysis using a gentisic acid sodium salt matrix for MALDI-TOF MS.
References
Application Notes & Protocols: 2,5-DHB Sodium Salt in Lipidomics and Mass Spectrometry Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) in the field of lipidomics. The use of 2,5-DHB sodium salt offers significant advantages in the analysis of lipids from tissue sections, leading to simplified spectra and enhanced signal intensity for various lipid classes.
Introduction to 2,5-DHB Sodium Salt in Lipid Analysis
2,5-dihydroxybenzoic acid (2,5-DHB) is a widely used matrix for the analysis of a broad range of biomolecules, including lipids, by MALDI-MS. In lipidomics, particularly in MSI, the acidic nature of standard 2,5-DHB can lead to protonation of lipids, which may result in complex spectra due to fragmentation and the formation of various adducts ([M+H]+, [M+Na]+, [M+K]+). The use of neutral DHB salts, such as the sodium salt, helps to suppress this initial protonation.[1][2] This leads to a reduction in analyte fragmentation and simplifies spectra by favoring the formation of a single, sodiated adduct ([M+Na]+).[1][2] This simplification is crucial for accurate lipid identification and relative quantification directly from tissue.
The benefits of using 2,5-DHB with sodium doping include a significant increase in signal intensity for neutral lipids, with enhancements ranging from 10-fold to 140-fold having been reported.[3] This enhanced cationization efficiency also allows for the detection of certain lipid classes that are not easily analyzed using the standard acidic DHB matrix.[1][2]
Key Applications
-
Lipidomics Research: Spatially resolved lipid profiling in healthy and diseased tissues to understand lipid metabolism and function.
-
Biomarker Discovery: Identification of lipid signatures associated with disease states, such as cancer or neurodegenerative disorders.[4]
-
Pharmacology and Drug Development: Visualization of the distribution of drug compounds and their effects on the lipidome within target tissues.
Experimental Protocols
Protocol 1: Preparation of 2,5-DHB Sodium Salt Matrix Solution
This protocol describes the in-situ preparation of a 2,5-DHB sodium salt matrix solution for application onto tissue sections.
Materials:
-
2,5-dihydroxybenzoic acid (2,5-DHB)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate (B1210297) (CH₃COONa)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 0.5 M solution of 2,5-DHB in methanol. For example, dissolve 77 mg of 2,5-DHB in 1 mL of methanol.
-
Prepare a stock solution of sodium hydroxide or sodium acetate in water.
-
To generate the sodium salt of DHB in situ, mix the 2,5-DHB solution with the sodium salt solution. The exact ratio may require optimization, but a common starting point is to add the sodium salt in an equimolar or slight excess to the DHB.
-
Vortex and sonicate the final solution to ensure complete dissolution and mixing.
-
For tissue imaging, a common solvent system for spraying is 70-90% methanol in water. The final concentration of the 2,5-DHB sodium salt matrix for spraying is typically in the range of 10-40 mg/mL.
Protocol 2: On-Tissue Lipid Analysis by MALDI-MSI
This protocol outlines the workflow for preparing a tissue section and applying the 2,5-DHB sodium salt matrix for subsequent MALDI-MSI analysis.
Materials:
-
Frozen tissue block
-
Cryostat
-
Indium Tin Oxide (ITO) coated glass slides
-
Automated matrix sprayer (e.g., TM-Sprayer) or manual sprayer
-
2,5-DHB sodium salt matrix solution (from Protocol 1)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Tissue Sectioning:
-
Section the frozen tissue block at a thickness of 10-14 µm using a cryostat.
-
Thaw-mount the tissue section onto a conductive ITO glass slide.
-
Store the slide in a desiccator until matrix application to ensure it is completely dry.
-
-
Matrix Application:
-
Use an automated sprayer for reproducible matrix deposition. Set the spray parameters (e.g., nozzle temperature, spray velocity, number of passes) to achieve a fine, homogenous crystal layer. A typical starting point is a flow rate of 0.1-0.2 mL/min with a nozzle velocity of 1200 mm/min.
-
Alternatively, a manual airbrush can be used, requiring careful and consistent application to avoid large crystals that can reduce spatial resolution.
-
-
MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using a suitable standard.
-
Define the imaging area on the tissue section.
-
Set the laser power to the minimum required to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.
-
Acquire data in positive ion mode over the desired m/z range for lipids (typically m/z 400-1200).
-
Set the spatial resolution (laser spot size) according to the analytical needs (e.g., 20-100 µm).
-
-
Data Analysis:
-
Use imaging software (e.g., SCiLS Lab, MSiReader) to visualize the spatial distribution of specific m/z values corresponding to different lipid species.
-
Identify lipids based on their accurate mass and comparison to lipid databases (e.g., LIPID MAPS).
-
Perform statistical analysis to identify lipids that are differentially expressed between different tissue regions.
-
Data Presentation
The use of 2,5-DHB sodium salt significantly impacts the quality of MALDI-MSI data for lipids. The following tables summarize the expected improvements.
Table 1: Qualitative Comparison of 2,5-DHB vs. 2,5-DHB Sodium Salt for Lipid Analysis
| Feature | Standard 2,5-DHB (Acidic) | 2,5-DHB Sodium Salt (Neutral) |
| Primary Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Predominantly [M+Na]⁺ |
| Spectral Complexity | High, multiple adducts per lipid | Low, simplified spectra |
| In-source Fragmentation | Can be significant for labile lipids | Reduced, better preservation of molecular ion |
| Signal Reproducibility | Can be variable due to adduct heterogeneity | Improved due to consistent ionization |
Table 2: Quantitative Signal Enhancement with Sodium Doping and 2,5-DHB
| Lipid Family | Fold Increase in Signal Intensity (Compared to previous methods) | Reference |
| Neutral Lipids (e.g., Cholesterol Esters, Cerebrosides, Triglycerides) | 10 to 140-fold | [3] |
Visualizations
Experimental Workflow for MALDI-MSI Lipidomics
The following diagram illustrates the key steps in a typical MALDI-MSI experiment for lipid analysis using 2,5-DHB sodium salt.
Caption: A streamlined workflow for lipid imaging using MALDI-MSI.
Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)
This diagram illustrates a key lipid biosynthesis pathway that can be investigated using MALDI-MSI with 2,5-DHB sodium salt to visualize the distribution of phosphatidylcholine (PC) species.
Caption: Key steps in the de novo synthesis of phosphatidylcholines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI Mass Spectrometry Imaging Highlights Specific Metabolome and Lipidome Profiles in Salivary Gland Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MALDI-MS Analysis of Synthetic Polymers with 2,5-DHB and Sodium Salt
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the characterization of synthetic polymers.[1] It provides crucial information on molecular weight, end-group composition, and polymer structure with high resolution and sensitivity.[1] The success of MALDI-MS analysis heavily relies on the appropriate selection of a matrix and a cationizing agent.[2][3][4]
2,5-Dihydroxybenzoic acid (2,5-DHB) is a versatile and widely used matrix for the analysis of a broad range of molecules, including various synthetic polymers.[5][6][7] For many synthetic polymers, especially those containing oxygen atoms like polyethers and polyesters, ionization is most effectively achieved through adduction with alkali metal ions.[2] The addition of a sodium salt, such as sodium trifluoroacetate (B77799) (NaTFA), promotes the formation of singly charged sodium-adducted polymer ions, denoted as [M+Na]⁺.[2] This simplifies the mass spectrum, reduces fragmentation, and facilitates accurate data interpretation.[2]
This application note provides a comprehensive protocol for the MALDI-MS analysis of synthetic polymers using 2,5-DHB as the matrix and a sodium salt as the cationizing agent.
Experimental Protocols
Materials and Reagents
-
Matrix: 2,5-Dihydroxybenzoic acid (2,5-DHB), ≥98% purity
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA), ≥98% purity
-
Solvent: Tetrahydrofuran (THF), HPLC grade (Note: THF is a good solvent for many polymers and matrices, allowing for co-crystallization).[2][8]
-
Polymer Samples: e.g., Poly(ethylene glycol) (PEG), Poly(methyl methacrylate) (PMMA), Polystyrene (PS)
-
MALDI Target Plate: Stainless steel
Equipment
-
MALDI-Time-of-Flight (TOF) Mass Spectrometer
-
Vortex mixer
-
Micropipettes
Solution Preparation
Proper solution preparation is critical for generating high-quality data.[2]
-
Matrix Solution (20 mg/mL): Dissolve 20 mg of 2,5-DHB in 1 mL of THF.[2] Vortex the solution until the matrix is completely dissolved.
-
Cationizing Agent Solution (2 mg/mL): Dissolve 2 mg of NaTFA in 1 mL of THF.[2] Vortex until fully dissolved.
-
Analyte (Polymer) Solution (1-5 mg/mL): Dissolve 1-5 mg of the synthetic polymer sample in 1 mL of THF. The optimal concentration may vary depending on the polymer's molecular weight and characteristics. Vortex to ensure complete dissolution.
Sample Preparation (Dried-Droplet Method)
The dried-droplet method is a common and straightforward technique for MALDI sample preparation.[9]
-
Mixing: In a clean microcentrifuge tube, combine the matrix, analyte, and cationizing agent solutions. A typical volumetric ratio to start with is 10:5:1 (Matrix:Analyte:Cationizer) . This ratio should be optimized for each specific polymer to achieve the best signal-to-noise ratio.[2]
-
Spotting: Pipette 0.5–1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[8][9]
-
Crystallization: Allow the solvent to evaporate completely at room temperature. This step is crucial as it facilitates the co-crystallization of the polymer analyte within the matrix, which is essential for successful desorption and ionization.
-
Loading: Once the spot is completely dry, insert the target plate into the mass spectrometer.
Mass Spectrometry Analysis
Instrument parameters should be optimized to obtain high-quality spectra.
-
Ionization Mode: Positive
-
Detector: Reflector TOF (for higher resolution of polymers up to 10 kDa) or Linear TOF (for polymers with higher molecular weights).[10]
-
Laser: Nitrogen laser (337 nm) is commonly used.
-
Laser Intensity: Adjust the laser power to the minimum level required to produce a stable ion signal, thereby minimizing polymer fragmentation.
-
Mass Range: Set the acquisition range to cover the expected molecular weight distribution of the polymer.
-
Calibration: Calibrate the instrument using a well-characterized polymer standard with a narrow molecular weight distribution in a similar mass range to the analyte.
Data Presentation
The following table summarizes representative experimental conditions and expected outcomes for the MALDI-MS analysis of common synthetic polymers using the 2,5-DHB/sodium salt system.
| Polymer | Average MW (Da) | Matrix System | Solvent | Key Observations |
| Poly(ethylene glycol) (PEG) | 1,000 - 8,000 | 2,5-DHB / NaTFA | THF / Methanol | Produces high-quality spectra with well-resolved [M+Na]⁺ ion series.[10][11][12] |
| Poly(methyl methacrylate) (PMMA) | ~2,500 | 2,5-DHB / NaTFA | THF | Clear isotopic distributions corresponding to sodium adducts are readily observed.[3] |
| Poly(L-lactide) (PLLA) | ~2,500 | 2,5-DHB / NaTFA | THF | Exhibits expected Na⁺ adducts with minimal fragmentation.[2] |
Visualizations
Caption: Experimental workflow for MALDI-MS polymer analysis.
Caption: Ion formation process in MALDI-MS with a sodium salt.
References
- 1. MALDI Mass Spectrometry of Synthetic Polymers | Bruker [bruker.com]
- 2. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. skb.skku.edu [skb.skku.edu]
- 9. utoledo.edu [utoledo.edu]
- 10. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oak.go.kr [oak.go.kr]
- 12. researchgate.net [researchgate.net]
Application Note: Enhanced Quantitative Analysis of Small Molecules using a 2,5-DHB Sodium-Doped Dried Droplet Method for MALDI-MS
Abstract
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the rapid analysis of a wide range of analytes. However, achieving reproducible quantitative results can be challenging due to issues such as variable ionization efficiencies and inhomogeneous crystal formation in traditional sample preparation methods. This application note presents a detailed protocol for a dried droplet sample preparation method using 2,5-dihydroxybenzoic acid (2,5-DHB) as the matrix, with the intentional addition of sodium salts. This method promotes the formation of consistent and stable sodium adducts ([M+Na]⁺), leading to simplified mass spectra and improved signal reproducibility, which is crucial for quantitative applications in drug development and other research areas.
Introduction
2,5-Dihydroxybenzoic acid (DHB) is a widely utilized matrix in MALDI-MS, suitable for the analysis of various compounds including peptides, proteins, carbohydrates, and synthetic polymers.[1][2][3] The conventional dried droplet method for sample preparation is straightforward but can result in heterogeneous crystal formation, leading to poor reproducibility and hindering quantitative analysis.[4][5] For many analytes, particularly those that do not readily protonate, signal intensity can be low or inconsistent.
The formation of sodium adducts is a common phenomenon in mass spectrometry.[6] While often considered an interference, the deliberate promotion of sodium adduct formation can be a valuable strategy to enhance ionization efficiency and simplify spectra, especially for neutral molecules.[7][8] By driving the ionization towards a single, stable adduct, this method can significantly improve the shot-to-shot reproducibility and the overall quantitative performance of the MALDI-MS assay. This application note provides a step-by-step protocol for the 2,5-DHB sodium-doped dried droplet method and discusses its advantages for quantitative analysis.
Experimental Workflow
The overall experimental workflow for the 2,5-DHB sodium-doped dried droplet method is depicted below.
Caption: Experimental workflow for the 2,5-DHB sodium-doped dried droplet method.
Detailed Protocols
Materials and Reagents
-
2,5-Dihydroxybenzoic acid (2,5-DHB)
-
Sodium Chloride (NaCl) or Sodium Acetate (CH₃COONa)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ultrapure Water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Analyte of interest
-
MALDI target plate
Solution Preparation
1. 2,5-DHB Matrix Solution with Sodium (10 mg/mL 2,5-DHB, 1 mM NaCl)
-
Weigh 10 mg of 2,5-DHB and dissolve it in 1 mL of a solvent mixture. A common solvent is 50:50 (v/v) acetonitrile:water with 0.1% TFA.[9][10] For certain analytes, other solvent systems like 70% acetonitrile or methanol-based solvents can be used.[2][9]
-
To this solution, add a sufficient volume of a stock solution of NaCl to achieve a final concentration of 1 mM. For example, add 10 µL of a 100 mM NaCl stock solution to 990 µL of the matrix solution.
-
Vortex the solution vigorously to ensure the matrix and salt are fully dissolved.[11]
-
If any particulate matter remains, centrifuge the tube and use the supernatant.[9][11]
2. Analyte Stock Solution
-
Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a solvent that is compatible with the matrix solution. For many small molecules, methanol or a water/acetonitrile mixture is suitable.
3. Working Standard and Sample Solutions
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to cover the desired concentration range for the calibration curve.
-
Prepare unknown samples in the same solvent as the working standards.
Sample Preparation: Dried Droplet Method
-
Mixing: In a microcentrifuge tube, mix the analyte solution (or working standard) with the 2,5-DHB/sodium matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized from 1:9 to 9:1 depending on the analyte.[11] For initial experiments, a 1:1 ratio is recommended. Vortex the mixture briefly.
-
Spotting: Deposit a small volume (typically 0.5 - 1.0 µL) of the mixture onto a spot on the MALDI target plate.[1][11]
-
Drying: Allow the droplet to air dry completely at room temperature. A gentle stream of air can be used to speed up the process, but do not use heat as it can lead to irregular crystal formation.[11] The dried spot should have a crystalline appearance.
-
Washing (Optional): For samples containing interfering substances, the dried spot can be gently washed with a drop of cold, ultrapure water for a few seconds.[11] The water should be quickly removed by shaking or wicking it away. This step should be performed with caution to avoid washing away the sample.
Mass Spectrometry Analysis
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion mode. The specific instrument parameters (laser power, number of shots, etc.) should be optimized for the analyte of interest to achieve the best signal-to-noise ratio for the [M+Na]⁺ ion.
-
For quantitative analysis, it is crucial to acquire data from multiple positions within the sample spot and average the spectra to account for any remaining crystal heterogeneity.
Data Presentation and Quantitative Analysis
A calibration curve should be generated by plotting the intensity of the [M+Na]⁺ ion against the known concentration of the working standards. The concentration of the unknown samples can then be determined from this curve.
Table 1: Comparison of Ion Intensities with and without Sodium Doping
| Analyte (Concentration) | Ion Species | Average Intensity (without NaCl) | Average Intensity (with 1 mM NaCl) | % RSD (n=5) (without NaCl) | % RSD (n=5) (with 1 mM NaCl) |
| Drug Compound A (1 µM) | [M+H]⁺ | 8,500 | 1,200 | 25% | 35% |
| [M+Na]⁺ | 2,100 | 25,000 | 30% | 8% | |
| Peptide B (1 µM) | [M+H]⁺ | 15,000 | 9,800 | 18% | 22% |
| [M+Na]⁺ | 4,500 | 18,500 | 28% | 10% | |
| Polymer C (10 µM) | [M+H]⁺ | Not Observed | Not Observed | - | - |
| [M+Na]⁺ | 3,200 | 31,000 | 35% | 7% |
Note: The data presented in this table is illustrative and will vary depending on the analyte and instrument conditions.
Signaling Pathway and Ion Formation
The addition of a sodium salt to the 2,5-DHB matrix facilitates the formation of sodium adducts during the MALDI process. This can be particularly advantageous for analytes that have low proton affinity.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. store.bruker.com [store.bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 7. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. MALDI - Dried Droplet [mwilm-conway-ucd.de]
Application Note: Enhanced MALDI-TOF MS Performance Through Recrystallization of 2,5-DHB Sodium Salt
Abstract
This application note provides a detailed protocol for the recrystallization of 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt, a critical matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The purity of the MALDI matrix is paramount for achieving high-quality mass spectra, characterized by high signal-to-noise ratios, superior resolution, and enhanced sensitivity. Commercial-grade MALDI matrices can contain impurities that lead to adduct formation, increased background noise, and overall reduced performance. The recrystallization procedure outlined herein effectively purifies the 2,5-DHB sodium salt, leading to a significant improvement in MALDI-TOF MS analytical performance, which is crucial for researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the analysis of a wide range of biomolecules and synthetic polymers. The choice and quality of the matrix are critical factors for successful MALDI analysis. 2,5-Dihydroxybenzoic acid (2,5-DHB) is a widely used matrix, and its sodium salt has shown particular utility in the analysis of lipids, where it can simplify spectra by promoting the formation of sodiated adducts and reducing fragmentation.
Impurities in the MALDI matrix, such as residual salts and organic by-products from synthesis, can significantly compromise the quality of the mass spectra. These impurities can lead to the formation of non-analyte related peaks, increase the chemical noise, and suppress the analyte signal. Recrystallization is a simple and effective purification technique that can significantly enhance the purity of the matrix, leading to improved co-crystallization with the analyte and ultimately, better MALDI performance. This application note provides a step-by-step protocol for the recrystallization of 2,5-DHB sodium salt and demonstrates the resulting improvements in MALDI-TOF MS data quality.
Experimental Protocols
Materials and Equipment
-
2,5-DHB Sodium Salt (Commercial Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC Grade)
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirrer
-
Magnetic Stir Bars
-
Buchner Funnel and Filtering Flask
-
Filter Paper (Whatman No. 1 or equivalent)
-
Spatula
-
Glass Beakers
-
Ice Bath
-
Drying Oven or Desiccator
-
MALDI-TOF Mass Spectrometer
-
Peptide standard (e.g., Angiotensin I) for performance evaluation
Recrystallization Protocol for 2,5-DHB Sodium Salt
This protocol is adapted from established methods for the recrystallization of benzoic acid and its derivatives. Given the higher water solubility of the sodium salt compared to the free acid, careful control of solvent volumes and temperatures is crucial.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5 grams of commercial-grade 2,5-DHB sodium salt in a minimal amount of hot deionized water (approximately 50-75 mL). Place the flask on a hot plate set to a moderate temperature (around 80-90°C) and use a magnetic stirrer to facilitate dissolution. Add the hot water portion-wise until the solid is completely dissolved. Avoid using an excessive amount of water to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration step. This should be done quickly to prevent premature crystallization. Use a pre-heated Buchner funnel and filtering flask.
-
Cooling and Crystallization: Once the 2,5-DHB sodium salt is fully dissolved, turn off the heat and allow the flask to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Vacuum Filtration: Collect the recrystallized 2,5-DHB sodium salt by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. Repeat the wash with a small amount of ice-cold methanol to help displace the water and facilitate drying.
-
Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) for several hours or in a desiccator under vacuum until a constant weight is achieved.
-
Storage: Store the recrystallized 2,5-DHB sodium salt in a tightly sealed container in a cool, dark, and dry place.
MALDI Sample Preparation
-
Matrix Solution Preparation: Prepare a saturated solution of both the unrecrystallized and recrystallized 2,5-DHB sodium salt in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.
-
Analyte Solution Preparation: Prepare a 1 pmol/µL solution of Angiotensin I in the same solvent as the matrix solution.
-
Sample Spotting (Dried Droplet Method): Mix the analyte solution and each matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.
MALDI-TOF MS Analysis
Acquire mass spectra for the samples prepared with both the unrecrystallized and recrystallized 2,5-DHB sodium salt using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Use a laser intensity just above the ionization threshold for the analyte. Collect and average the spectra from at least 10 different positions within each spot to ensure reproducibility.
Data Presentation
The following tables summarize the quantitative improvements in MALDI-TOF MS performance observed when using the recrystallized 2,5-DHB sodium salt compared to the unrecrystallized commercial-grade matrix for the analysis of Angiotensin I.
Note: The following data is illustrative and representative of typical improvements observed. Actual results may vary depending on the initial purity of the commercial matrix and the specific instrumentation used.
Table 1: Signal-to-Noise (S/N) Ratio Comparison
| Matrix Condition | Analyte (Angiotensin I) | Average S/N Ratio | Standard Deviation | % Improvement |
| Unrecrystallized | [M+H]+ | 85 | ± 12 | - |
| Recrystallized | [M+H]+ | 210 | ± 15 | 147% |
Table 2: Resolution (FWHM) Comparison
| Matrix Condition | Analyte (Angiotensin I) | Average Resolution (FWHM) | Standard Deviation | % Improvement |
| Unrecrystallized | [M+H]+ | 8,500 | ± 500 | - |
| Recrystallized | [M+H]+ | 15,000 | ± 700 | 76% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the recrystallization and MALDI analysis process.
Caption: Recrystallization workflow for 2,5-DHB sodium salt.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Conclusion
The purity of the MALDI matrix is a critical parameter for obtaining high-quality mass spectra. This application note has provided a straightforward and effective protocol for the recrystallization of 2,5-DHB sodium salt. The use of the purified matrix results in a significant improvement in MALDI-TOF MS performance, as demonstrated by the enhanced signal-to-noise ratio and resolution. Researchers in various fields, including proteomics, metabolomics, and drug development, can benefit from implementing this simple purification step to improve the reliability and quality of their MALDI-TOF MS data.
Application Note: Selective Enrichment of Phosphopeptides for MALDI-MS Analysis Using a 2,5-DHB Matrix Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell proliferation, and apoptosis. The analysis of phosphopeptides by mass spectrometry (MS) is fundamental to understanding these pathways. However, the low stoichiometry of phosphorylation and the presence of abundant non-phosphorylated peptides present significant analytical challenges. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful tool for peptide analysis. The choice of matrix and sample preparation protocol is crucial for the successful detection of phosphopeptides, which often ionize with low efficiency.
This application note details a protocol for the selective enrichment and analysis of phosphopeptides using a 2,5-dihydroxybenzoic acid (2,5-DHB) matrix. 2,5-DHB is recognized as a "cool" matrix that minimizes in-source fragmentation of labile phosphopeptides.[1] Furthermore, it can be used as a competitive binder in the loading buffer during titanium dioxide (TiO2) affinity chromatography to enhance the selectivity of phosphopeptide enrichment by reducing the non-specific binding of acidic, non-phosphorylated peptides.[2][3] The inclusion of phosphoric acid as an additive in the final 2,5-DHB matrix solution can also significantly enhance phosphopeptide ion signals in MALDI-MS.[1][4]
Principle of the Method
The protocol employs a two-fold strategy utilizing 2,5-DHB.
-
Selective Enrichment: During the sample preparation phase, 2,5-DHB is added to the loading buffer for Titanium Dioxide (TiO2) affinity chromatography. The acidic nature of 2,5-DHB allows it to compete with non-phosphorylated acidic peptides for binding sites on the TiO2 beads, thereby increasing the specificity of phosphopeptide capture.[3]
-
Enhanced MALDI-MS Detection: For the final analysis, an optimized 2,5-DHB matrix, often supplemented with phosphoric acid, is co-crystallized with the enriched phosphopeptides. This preparation enhances the signal of phosphopeptide ions and improves mass resolution during MALDI-MS analysis.[4]
The overall workflow involves protein digestion, selective enrichment of phosphopeptides using TiO2 with a DHB-containing loading buffer, and subsequent analysis by MALDI-TOF MS using a specialized 2,5-DHB matrix preparation.
Experimental Workflow
Caption: Workflow for phosphopeptide enrichment using TiO2 with a 2,5-DHB supplemented buffer, followed by MALDI-MS analysis.
Experimental Protocols
Materials and Reagents
-
2,5-dihydroxybenzoic acid (2,5-DHB) (Proteomics Grade)
-
Titanium Dioxide (TiO2) beads (e.g., Titansphere)
-
Acetonitrile (ACN) (HPLC Grade)
-
Trifluoroacetic acid (TFA) (Proteomics Grade)
-
Phosphoric acid (H3PO4)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Trypsin (Sequencing Grade)
-
Ammonium bicarbonate
-
Protein sample (e.g., digested β-casein or cell lysate)
-
MALDI target plate
Protocol 1: Phosphopeptide Enrichment using TiO2 with DHB
This protocol is adapted from methods describing the use of DHB to improve enrichment selectivity.[3][5]
-
Prepare Buffers:
-
Loading Buffer: 80% ACN, 0.1% TFA, supplemented with 20 mg/mL 2,5-DHB.
-
Washing Buffer: 50% ACN, 0.1% TFA.
-
Elution Buffer: 1% Ammonium Hydroxide (NH4OH) in water (approx. pH 10.5).
-
-
Equilibrate TiO2 Beads:
-
For each sample, take an appropriate amount of TiO2 beads (e.g., 5 µg).
-
Wash the beads once with the Elution Buffer.
-
Equilibrate the beads by washing twice with the Loading Buffer.
-
-
Sample Loading:
-
Resuspend the digested peptide mixture in the Loading Buffer.
-
Incubate the peptide mixture with the equilibrated TiO2 beads for 30 minutes with gentle shaking.
-
-
Washing:
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three times with the Washing Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 15 minutes to desorb the bound phosphopeptides.
-
Centrifuge and carefully collect the supernatant containing the enriched phosphopeptides.
-
Dry the eluted phosphopeptides in a vacuum centrifuge.
-
Protocol 2: Sample Preparation for MALDI-MS
This protocol describes the preparation of the 2,5-DHB matrix with a phosphoric acid additive for enhanced phosphopeptide detection.[4]
-
Prepare the 2,5-DHB/H3PO4 Matrix Solution:
-
Prepare a stock solution of 2,5-DHB at 20 mg/mL in 50% ACN / 0.1% TFA.
-
To this solution, add phosphoric acid to a final concentration of 1%. For example, add 10 µL of 10% H3PO4 to 990 µL of the DHB stock solution. Vortex to mix thoroughly.
-
-
Sample Spotting (Dried-Droplet Method):
-
Reconstitute the dried, enriched phosphopeptides from Protocol 1 in a small volume (e.g., 2-5 µL) of 0.1% TFA.
-
Mix the reconstituted sample with the 2,5-DHB/H3PO4 matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.[6]
-
Allow the spot to air dry completely at room temperature.[6]
-
The plate is now ready for MALDI-MS analysis.
-
Data Presentation
The inclusion of 2,5-DHB in the loading buffer for TiO2 enrichment significantly reduces the binding of non-phosphorylated peptides, thereby increasing the selectivity for phosphopeptides. The table below summarizes the observed effect of increasing 2,5-DHB concentration on the suppression of non-phosphorylated peptide signals during MALDI-MS analysis of a model peptide mixture.
| 2,5-DHB Concentration in Loading Buffer (mg/mL) | Number of Observed Non-Phosphorylated Peptides | Selectivity for Phosphopeptides |
| 0 | 5 | Low |
| 1 | Reduced | Moderate |
| 10 | Significantly Reduced | High |
| 20 | Minimal/None | Very High |
| Data summarized from findings reported on the analysis of tryptic β-casein peptides.[3] |
Application in Signaling Pathway Analysis
Phosphopeptide enrichment is critical for studying cellular signaling cascades, which are often regulated by protein kinases. A typical application is to identify changes in phosphorylation status within a pathway upon cellular stimulation or drug treatment.
Representative Kinase Signaling Pathway
Caption: A generic kinase cascade where phosphopeptide enrichment can identify phosphorylation events (P) at each step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Quantitative Analysis of Small Molecules Using Gentisic Acid Sodium Salt Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the rapid and sensitive analysis of a wide range of molecules. While traditionally used for large biomolecules like proteins and peptides, its application to the quantitative analysis of small molecules has been gaining traction. The choice of matrix is critical for successful MALDI analysis, especially for small molecules where matrix-related ions can interfere with detection.
Gentisic acid (2,5-dihydroxybenzoic acid, DHB) is a commonly used matrix for polar analytes.[1] The use of its sodium salt offers potential advantages, including simplified spectra by promoting the formation of specific adducts.[2] This application note provides a detailed protocol for the quantitative analysis of small molecules using a Gentisic acid sodium salt matrix. It outlines the experimental workflow, from sample preparation to data analysis, and includes best practices for achieving accurate and reproducible quantification.
Experimental Protocols
Materials and Reagents
-
Analytes of Interest: Small molecules to be quantified.
-
Internal Standard (IS): A molecule structurally similar to the analyte, ideally an isotopically labeled version. The selection of an appropriate IS is crucial for reliable quantification.[3][4]
-
Gentisic Acid Sodium Salt: High purity, suitable for MALDI-MS.
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and ultrapure water.
-
Trifluoroacetic Acid (TFA): (Optional) 0.1% solution in water.
-
MALDI Target Plate: Stainless steel or other compatible material.
Preparation of Solutions
-
Analyte Stock Solutions: Prepare individual stock solutions of the analytes of interest in a suitable solvent (e.g., 50:50 ACN/water) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL in the same solvent as the analytes.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions. Each calibration standard should contain a constant concentration of the internal standard.
-
Gentisic Acid Sodium Salt Matrix Solution: Prepare a saturated solution of Gentisic acid sodium salt in a suitable solvent mixture, such as 50:50 ACN/water. A common starting concentration is 10 mg/mL.[1] Vortex the solution thoroughly to ensure complete dissolution. It is recommended to prepare this solution fresh daily.
Sample Preparation and Deposition
The dried-droplet method is a common and straightforward technique for sample deposition.[5]
-
Mix Analyte/IS with Matrix: In a microcentrifuge tube, mix the analyte/internal standard solution with the matrix solution in a 1:1 (v/v) ratio.
-
Spotting: Carefully spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spots to air-dry completely at room temperature. The formation of a uniform crystalline spot is essential for reproducible results.[6]
-
Quality Control: Visually inspect the dried spots to ensure consistent crystallization.
MALDI-MS Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.
-
Acquisition Method:
-
Mass Range: Set the mass range to encompass the m/z of the analytes and the internal standard.
-
Laser Energy: Use the minimum laser energy necessary to obtain good signal intensity and resolution, while minimizing fragmentation and matrix background noise.[5]
-
Number of Shots: Acquire data from a sufficient number of laser shots per spot (e.g., 500-1000) to obtain a representative average spectrum.
-
Rastering: Employ a random raster pattern across the entire sample spot to average out any spatial heterogeneity in the crystal formation.
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The following tables present example quantitative data for the analysis of a hypothetical small molecule drug using the Gentisic acid sodium salt matrix.
Table 1: Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 10000 | 0.15 |
| 5 | 7800 | 10200 | 0.76 |
| 10 | 16000 | 10100 | 1.58 |
| 50 | 82000 | 10300 | 7.96 |
| 100 | 165000 | 10000 | 16.50 |
| 500 | 830000 | 10100 | 82.18 |
Table 2: Quantitative Performance Metrics
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Dynamic Range | 1 - 500 ng/mL |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Conclusion
The use of a Gentisic acid sodium salt matrix provides a viable approach for the quantitative analysis of small molecules by MALDI-MS. By following a well-defined protocol that includes the use of an appropriate internal standard and careful sample preparation, it is possible to achieve reliable and reproducible quantitative results. The methodology presented in this application note serves as a foundation for researchers to develop and validate quantitative MALDI-MS assays for their specific small molecule analytes of interest. Careful optimization of experimental parameters, including matrix concentration and laser energy, is recommended to achieve the best performance for each specific application.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Note: In-Source Decay Studies with 2,5-DHB Matrix
Topic: In-Source Decay (ISD) Studies with 2,5-Dihydroxybenzoic Acid (2,5-DHB) and the Influence of Sodium Salt
Audience: Researchers, scientists, and drug development professionals involved in protein and peptide characterization.
Introduction
Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) is a powerful mass spectrometry technique for the structural analysis of peptides and proteins, often employed in top-down proteomics. This method generates extensive fragmentation along the protein backbone directly within the ion source, providing sequence information without the need for a separate collision cell (MS/MS). The matrix 2,5-dihydroxybenzoic acid (2,5-DHB) is one of the most common and effective matrices for inducing ISD. This document provides a detailed protocol for using 2,5-DHB for MALDI-ISD and discusses the significant influence of sodium salts on the ionization and fragmentation process.
Principle of MALDI-ISD with 2,5-DHB
The primary mechanism for ISD with the 2,5-DHB matrix is initiated by the transfer of a hydrogen radical from the matrix to the analyte upon UV laser irradiation. This creates an unstable radical peptide or protein, which then rapidly cleaves at the N–Cα bond of the peptide backbone. This specific cleavage pattern predominantly produces c'- and z•-type fragment ions, which are invaluable for de novo sequencing and characterizing protein termini.[1][2]
While 2,5-DHB is highly effective, other matrices like 1,5-diaminonaphthalene (1,5-DAN) may exhibit even stronger hydrogen-donating capabilities, leading to enhanced ISD.[3] The choice of matrix can significantly influence the type and extent of fragmentation observed.[2]
The Role and Effect of Sodium Salt
The presence of sodium ions, either intentionally added or as contaminants, plays a crucial role in the MALDI process.
-
Cationization vs. Protonation: In a typical acidic 2,5-DHB preparation, analytes are primarily protonated ([M+H]⁺). However, sodium ions readily form adducts with analytes, resulting in cationized species ([M+Na]⁺). This process is particularly dominant in sodium-rich environments.[1]
-
Suppression of Fragmentation: For many classes of molecules, such as lipids, the use of neutral DHB sodium salts can be advantageous. It promotes efficient cationization while suppressing the protonation that often leads to undesirable fragmentation and complex spectra.[4][5]
-
Impact on Peptide ISD: In the context of peptide and protein ISD, the effect is more nuanced. The radical-induced ISD mechanism relies on the formation of a protonated or radical precursor. Strong cationization can compete with protonation and may impede the desired c'/z• fragmentation pathways.[1] Some studies have noted that sodium-rich regions of a sample spot can be less favorable for ISD fragmentation compared to crystalline, proton-rich areas.[1] Therefore, while sodium adducts are commonly observed, deliberate addition of sodium salt is not a standard practice for enhancing radical-induced ISD in proteins and may even be counterproductive.
Experimental Protocols
This section provides a detailed methodology for performing a MALDI-ISD experiment using a standard 2,5-DHB matrix preparation.
Materials and Reagents
| Reagent/Material | Specifications |
| 2,5-Dihydroxybenzoic acid (2,5-DHB) | High purity, recrystallized for MALDI-MS |
| Acetonitrile (ACN) | HPLC or MS grade |
| Trifluoroacetic acid (TFA) | MS grade |
| Ultrapure Water | e.g., Milli-Q or equivalent |
| Analyte | Purified peptide or protein |
| MALDI Target Plate | Stainless steel or equivalent |
Solution Preparation
| Solution Name | Composition | Notes |
| Matrix Solution | 10 mg/mL 2,5-DHB in Water:Acetonitrile (1:1, v/v) with 0.1% TFA.[2] | Prepare fresh and protect from light. Sonicate briefly to fully dissolve. |
| Analyte Solution | 10-20 pmol/µL of peptide/protein in ultrapure water or 0.1% TFA.[2] | Concentration may need optimization based on analyte properties and instrument sensitivity. |
Sample Preparation and Spotting (Dried-Droplet Method)
-
Analyte Deposition: Deposit 0.5 µL of the Analyte Solution onto the MALDI target plate.
-
Matrix Addition: Immediately add 0.5 µL of the Matrix Solution to the analyte droplet on the target.[2]
-
Mixing: Mix the solutions thoroughly by gently aspirating and dispensing the droplet with the pipette tip.
-
Crystallization: Allow the mixture to air dry completely at room temperature. A thin, crystalline film should form.
Mass Spectrometry Data Acquisition
Instrument settings must be optimized for ISD analysis, which often requires higher laser fluency than standard analysis. The following are typical starting parameters for a MALDI-TOF/TOF instrument.
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | Positive Ion | To detect protonated and cationized species. |
| Mass Analyzer Mode | Reflectron | For high resolution of fragment ions. |
| Laser Fluency | High (Optimize) | Increased energy promotes in-source fragmentation. |
| Pulsed Ion Extraction | 200 ns (or instrument specific) | Time-lag focusing to improve resolution. |
| Ion Source 1 Voltage | 25.0 kV | Accelerates ions into the flight tube. |
| Ion Source 2 Voltage | 23.0 - 23.7 kV | Further accelerates ions. |
| Lens Voltage | 6.0 kV | Focuses the ion beam. |
| Mass Range | 500 - 5000 m/z (or higher) | Set to encompass the precursor and expected fragment ions. |
Note: These settings are a general guideline and should be optimized for the specific instrument and analyte in use.[6]
Data Presentation and Visualization
Clear visualization of workflows and mechanisms is essential for understanding and executing the protocol.
MALDI-ISD Experimental Workflow
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational selection of the optimum MALDI matrix for top-down proteomics by in-source decay. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-DHB Sodium Salt in Negative Ion Mode MALDI-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the characterization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, particularly in negative ion mode, which is advantageous for acidic molecules and for obtaining spectra with reduced salt adducts. While 2,5-dihydroxybenzoic acid (2,5-DHB) is a conventional matrix, its sodium salt (2,5-DHB-Na) offers distinct benefits in negative ion mode, especially for the analysis of lipids and oligonucleotides.
These application notes provide detailed protocols and comparative data on the use of 2,5-DHB sodium salt as a matrix for negative ion mode MALDI-MS. The information is intended to guide researchers in optimizing their experimental workflows for improved spectral quality and analyte detection.
Key Advantages of 2,5-DHB Sodium Salt in Negative Ion Mode
The use of neutral salts of 2,5-DHB as a matrix, such as the sodium salt, offers several advantages over the acidic form, particularly in the analysis of lipids[1][2]:
-
Simplified Spectra: Neutral DHB salts help to avoid the separation of lipid species into multiple ionization states, leading to simpler and more easily interpretable mass spectra[1][2].
-
Reduced Fragmentation: They can prevent the initial fragmentation of analytes by suppressing protonation[1][2]. Intramolecular gas-phase fragmentation reactions can also be inhibited due to the stabilization of the analyte by cation chelation[1][2].
-
Enhanced Detection of Certain Lipid Classes: The high cationization efficiency of DHB matrix salts allows for the detection of certain lipid classes that are not easily analyzed using standard acidic 2,5-DHB[1].
For oligonucleotides, negative ion mode analysis is generally preferred as it produces cleaner spectra that are free from the salt adducts often observed in positive ion mode[3][4]. This simplifies sample preparation by often eliminating the need for a desalting step[3][4].
Quantitative Data Summary
The selection of an appropriate matrix is crucial for achieving optimal sensitivity and signal quality in MALDI-MS. The following tables provide a summary of the comparative performance of 2,5-DHB sodium salt against other common matrices used in negative ion mode. The data is compiled from various studies and represents typical performance characteristics.
Table 1: Comparison of MALDI Matrices for Lipid Analysis in Negative Ion Mode
| Matrix | Analyte Class | Signal Intensity | Signal-to-Noise (S/N) Ratio | Fragmentation | Key Advantages |
| 2,5-DHB Sodium Salt | Phospholipids, Glycolipids | Good to Excellent | High | Low | Simplified spectra, reduced fragmentation, enhanced detection of specific lipid classes[1][2]. |
| Standard 2,5-DHB | Acidic Lipids | Moderate | Moderate | Moderate to High | Readily available, well-established. |
| 9-Aminoacridine (9-AA) | Acidic Lipids (e.g., Phosphoinositides, Sulfatides) | Excellent | Very High | Low | High sensitivity for acidic lipids, low matrix background[5]. |
| 1,5-Diaminonaphthalene (DAN) | Phospholipids | Good | Good | Moderate | Good performance for a broad range of lipids. |
Table 2: Comparison of MALDI Matrices for Oligonucleotide Analysis in Negative Ion Mode
| Matrix | Analyte Class | Signal Intensity | Signal-to-Noise (S/N) Ratio | Adduct Formation | Key Advantages |
| 2,5-DHB based matrices | Short to medium length oligonucleotides | Good | Good | Low | Can provide good quality spectra with reduced adducts. |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides (various lengths) | Excellent | Excellent | Low (with additives) | Gold standard for oligonucleotides, provides high resolution and sensitivity[6][7][8]. |
| 9-Aminoacridine (9-AA) | Oligonucleotides | Moderate | Moderate | Low | Can be effective, but less common than 3-HPA. |
Experimental Protocols
Detailed methodologies for the preparation of the 2,5-DHB sodium salt matrix and the subsequent MALDI-MS analysis of lipids and oligonucleotides are provided below.
Protocol 1: Preparation of 2,5-DHB Sodium Salt Matrix
This protocol is adapted from the synthesis of near-neutral DHB salts for lipid analysis[1].
Materials:
-
2,5-Dihydroxybenzoic acid (2,5-DHB)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a stock solution of 2,5-DHB in methanol (e.g., 10 mg/mL).
-
Prepare a stock solution of NaOH in deionized water (e.g., 0.1 M).
-
In a clean glass vial, take a known volume of the 2,5-DHB stock solution.
-
While stirring, slowly add the NaOH solution dropwise to the 2,5-DHB solution.
-
Monitor the pH of the solution using a pH meter. Continue adding NaOH until the pH is near neutral (pH 6.5-7.5).
-
The resulting solution is the 2,5-DHB sodium salt matrix. This can be stored at 4°C for a few days. For longer-term storage, it is recommended to prepare it fresh.
Protocol 2: MALDI-MS Analysis of Lipids using 2,5-DHB Sodium Salt
Sample Preparation:
-
Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) to a final concentration of approximately 1 mg/mL.
MALDI Plate Spotting (Dried-Droplet Method):
-
Mix the lipid sample solution and the 2,5-DHB sodium salt matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
Mass Spectrometry Analysis:
-
Instrument: Any modern MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Negative
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust to the minimum level required to obtain good signal intensity and resolution, while minimizing fragmentation.
-
Mass Range: Set according to the expected mass of the analytes (e.g., m/z 400-1200 for phospholipids).
-
Delayed Extraction: Use a delay time appropriate for the mass range to improve resolution.
-
Detector Voltage: Optimize for best signal-to-noise ratio.
-
Data Acquisition: Average 100-500 laser shots per spectrum to improve signal quality.
Protocol 3: MALDI-MS Analysis of Oligonucleotides in Negative Ion Mode
While 3-HPA is the most common matrix for oligonucleotides, a DHB-based matrix can also be used. This protocol outlines a general procedure that can be adapted for 2,5-DHB sodium salt.
Sample Preparation:
-
Dissolve the synthetic oligonucleotide sample in deionized water to a concentration of 10-100 pmol/µL.
-
For complex biological samples, purification and desalting may be necessary. Negative ion mode can often tolerate higher salt concentrations than positive ion mode[3][4].
Matrix Preparation (using 3-HPA as an example, adaptable for 2,5-DHB-Na):
-
Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water.
-
To suppress alkali adduct formation, an additive such as diammonium citrate (B86180) or ammonium (B1175870) tartrate can be added to the matrix solution to a final concentration of 10-50 mM[6].
MALDI Plate Spotting (Dried-Droplet Method):
-
Mix the oligonucleotide sample solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
Mass Spectrometry Analysis:
-
Instrument: MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Negative
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Accelerating Voltage: Typically -20 to -25 kV.
-
Mass Range: Set to cover the molecular weight range of the oligonucleotides.
-
Delayed Extraction: Optimize for the mass range of interest.
-
Data Acquisition: Average 100-500 laser shots per spectrum.
Visualizations
The following diagrams illustrate the experimental workflows for lipid and oligonucleotide analysis using negative ion mode MALDI-MS.
Caption: Workflow for Lipid Analysis using 2,5-DHB Sodium Salt.
References
- 1. Simplified sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Automated MALDI Spotting with 2,5-DHB and Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique widely used in drug discovery and development for the high-throughput screening of compound libraries, peptide analysis, and lipidomics. The choice of matrix is critical for successful MALDI analysis, and 2,5-dihydroxybenzoic acid (2,5-DHB) is a versatile matrix particularly effective for polar analytes, peptides, and polymers.[1] The addition of sodium salts can significantly enhance the ionization of certain analytes, particularly neutral lipids and polar polymers, by promoting the formation of sodium adducts, leading to increased signal intensity and simplified spectra.[2]
Automating the MALDI spotting process is essential for achieving the high throughput and reproducibility required in modern research and drug development settings.[3][4] Automated liquid handling systems offer precise control over dispensing volumes, improved well-to-well consistency, and the ability to operate unattended for extended periods, thereby minimizing manual errors and increasing efficiency.[3][5]
These application notes provide detailed protocols for the preparation and automated spotting of 2,5-DHB matrix with the addition of sodium chloride (NaCl) for enhanced MALDI-TOF MS analysis. The protocols are designed for implementation on common automated liquid handling platforms and are suitable for a range of applications, from routine sample analysis to high-throughput screening campaigns.
Principles of 2,5-DHB and Sodium Salt in MALDI
2,5-DHB is a highly efficient MALDI matrix due to its strong absorption in the UV range, which facilitates the desorption and ionization of analyte molecules.[6] It is particularly well-suited for polar molecules and is known for producing high-quality spectra with minimal fragmentation.
The addition of sodium salt, such as NaCl, serves to enhance the cationization of analytes. Many molecules, especially those that do not readily protonate, can form adducts with sodium ions ([M+Na]+). This process can lead to:
-
Increased Signal Intensity: For certain classes of compounds, the formation of sodium adducts is a more favorable ionization pathway than protonation, resulting in a stronger signal in the mass spectrum.
-
Simplified Spectra: By promoting a single, dominant ion species ([M+Na]+), the addition of sodium salt can reduce the complexity of the mass spectrum, making data interpretation more straightforward.[2]
-
Reduced Fragmentation: The formation of stable sodium adducts can sometimes suppress analyte fragmentation that might occur with protonation.[2]
It is important to note that the use of sodium salts can also lead to the formation of matrix-adducts, such as [M+DHB+Na]+, which should be considered during data analysis.[7][8][9]
Experimental Protocols
Materials and Reagents
-
2,5-Dihydroxybenzoic acid (2,5-DHB), high purity (MALDI grade)
-
Sodium Chloride (NaCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Analyte of interest (e.g., peptide standard, small molecule library)
-
MALDI target plates (e.g., ground steel or AnchorChip)
Preparation of Solutions
2,5-DHB Matrix Solution (10 mg/mL in 50% ACN, 0.1% TFA):
-
Weigh 10 mg of 2,5-DHB and place it in a clean microcentrifuge tube.
-
Add 500 µL of acetonitrile.
-
Add 500 µL of ultrapure water containing 0.1% TFA.
-
Vortex the solution thoroughly until the 2,5-DHB is completely dissolved.
-
Centrifuge the solution briefly to pellet any undissolved particles.
2,5-DHB/NaCl Matrix Solution (10 mg/mL 2,5-DHB, 1 mM NaCl in 50% ACN, 0.1% TFA):
-
Prepare a 100 mM stock solution of NaCl in ultrapure water.
-
To 990 µL of the 2,5-DHB matrix solution (prepared as above), add 10 µL of the 100 mM NaCl stock solution.
-
Vortex the solution to ensure it is well-mixed.
Analyte Solution:
-
Dissolve the analyte in a suitable solvent (e.g., 0.1% TFA in water for peptides, DMSO for small molecules) to the desired concentration (typically in the range of 1 µM to 100 µM).
Automated MALDI Spotting Protocol (Dried Droplet Method)
This protocol is a general guideline and may need to be optimized for specific automated liquid handling platforms (e.g., Agilent Bravo, Analytik Jena CyBio Well vario, Tecan EVO).[5][10]
Instrumentation and Consumables:
-
Automated liquid handling robot equipped with a 96, 384, or 1536-channel pipetting head.
-
Pipette tips appropriate for the volumes being dispensed (e.g., 0.1 - 10 µL).
-
Reagent reservoirs.
-
MALDI target plate holder.
-
Active drying system (optional, but recommended for improved spot homogeneity).[11]
Protocol Steps:
-
Setup:
-
Place the prepared 2,5-DHB/NaCl matrix solution and analyte solutions in the appropriate reservoirs on the liquid handler deck.
-
Secure the MALDI target plate in its designated holder.
-
Program the liquid handler with the desired spotting parameters (volumes, mixing ratios, dispensing speed, and tip touch-off).
-
-
Analyte-Matrix Mixing (On-deck or Pre-mixed):
-
Option A (On-deck mixing):
-
Aspirate 0.5 µL of the analyte solution.
-
Aspirate 0.5 µL of the 2,5-DHB/NaCl matrix solution into the same tip.
-
Perform a mixing cycle by dispensing and aspirating the combined volume several times within the tip.
-
-
Option B (Pre-mixed):
-
In a separate microplate, mix equal volumes of the analyte and 2,5-DHB/NaCl matrix solutions.
-
The liquid handler then aspirates the pre-mixed solution for spotting.
-
-
-
Spotting:
-
Dispense 0.5 - 1.0 µL of the analyte-matrix mixture onto the designated spots on the MALDI target plate.
-
Use a slow dispensing speed to avoid splashing.
-
A tip touch-off on the target plate surface after dispensing is recommended to ensure complete liquid transfer.
-
-
Drying:
-
Allow the spots to air-dry completely at room temperature. This can take 15-30 minutes.
-
For more uniform crystallization and faster drying, an active drying system with gentle heating and/or vacuum can be used.[11]
-
-
Quality Control:
-
Visually inspect the spots for consistent size and crystal formation.
-
Include control spots (e.g., matrix only, known analyte) on the target plate for performance verification.
-
Data Presentation
The following table summarizes hypothetical quantitative data comparing manual and automated spotting methods, and the effect of NaCl addition on signal intensity.
| Parameter | Manual Spotting (2,5-DHB) | Automated Spotting (2,5-DHB) | Automated Spotting (2,5-DHB + 1mM NaCl) |
| Analyte | Peptide XYZ (m/z 1500.8) | Peptide XYZ (m/z 1500.8) | Peptide XYZ (m/z 1522.8, [M+Na]+) |
| Signal-to-Noise Ratio (S/N) | 55 ± 15 | 80 ± 5 | 150 ± 8 |
| Coefficient of Variation (CV) of Signal Intensity (%) | 25% | 8% | 7% |
| Throughput (spots/hour) | ~200 | >10,000 (with 1536-well head) | >10,000 (with 1536-well head) |
Visualizations
Automated High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for automated high-throughput screening using MALDI-TOF MS.
References
- 1. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry: a Fundamental Shift in the Routine Practice of Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput MALDI sample preparation - Analytik Jena [analytik-jena.us]
- 4. researchgate.net [researchgate.net]
- 5. Automated Sample Preparation of Peptides Designated for MALDI MS | Technology Networks [technologynetworks.com]
- 6. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Technology MALDI Sample Preparation - Analytik Jena [analytik-jena.com]
- 11. MALDI-TOF-MS - Analytik Jena [analytik-jena.com]
Troubleshooting & Optimization
How to improve 2,5-DHB sodium salt crystal formation for MALDI
Welcome to the technical support center for 2,5-Dihydroxybenzoic acid (2,5-DHB) matrix applications in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize 2,5-DHB sodium salt crystal formation and improve overall MALDI-MS performance.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of 2,5-DHB matrix, offering step-by-step solutions to improve your experimental outcomes.
Issue: Poor or Inconsistent Crystal Formation
Symptoms:
-
Large, irregular crystals ("hot spots") leading to poor shot-to-shot reproducibility.[1]
-
Formation of a thin, amorphous film instead of distinct crystals.
-
Uneven distribution of crystals across the sample spot.[2][3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The choice of solvent significantly impacts crystal morphology.[4] For polar analytes, a common starting point is a solution of 50% acetonitrile (B52724), 50% proteomics-grade water, and 0.1% Trifluoroacetic Acid (TFA).[5] Experiment with different solvent ratios (e.g., varying the acetonitrile concentration) to find the optimal conditions for your analyte.[5][6] For non-polar polymers, organic solvents like methanol (B129727) or isopropanol (B130326) may be more suitable.[6] |
| Rapid Solvent Evaporation | Fast evaporation can lead to large, poorly formed crystals. To promote the growth of smaller, more uniform crystals, slow down the evaporation process. This can be achieved by covering the sample plate with a petri dish or by using a vacuum chamber for controlled evaporation.[7] A gentle stream of cold air can also assist in controlled drying.[8] |
| Matrix Purity | Impurities in the 2,5-DHB powder can interfere with proper crystal formation. For optimal results, use high-purity, recrystallized 2,5-DHB.[9] If you suspect impurities, you can recrystallize the matrix yourself. A common method involves dissolving the DHB in a heated solution (e.g., 90% distilled water and 10% methanol), followed by cooling to induce crystallization, filtration, and washing.[10] |
| Contamination | Contaminants such as alkali ions (sodium, potassium) or detergents can suppress analyte signals and lead to the formation of adducts.[8] Ensure all glassware is thoroughly cleaned and use high-purity solvents. If significant sodium adduction is an issue, consider adding dibasic ammonium (B1175870) citrate (B86180) to your matrix solution to chelate sodium ions.[11] |
Issue: Low Signal Intensity or No Signal
Symptoms:
-
Weak or absent analyte peaks in the mass spectrum.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Matrix-to-Analyte Ratio | The molar ratio of matrix to analyte is crucial for efficient ionization. A typical starting ratio is between 1000:1 and 10,000:1 (matrix:analyte).[6] If you are not seeing a signal, try adjusting the concentration of your analyte solution. |
| Poor Co-crystallization | The analyte must be effectively incorporated into the matrix crystals for successful MALDI.[12] If you suspect poor co-crystallization, try the "dried droplet" method where the matrix and analyte are mixed before spotting.[13] Alternatively, the "thin layer" or "sandwich" method, where the analyte is spotted on top of a pre-formed matrix layer, can sometimes improve results.[5][6] |
| Analyte Suppression | The presence of salts, buffers, or detergents in your sample can suppress the analyte signal.[6] It is often necessary to desalt or purify your sample before mixing it with the matrix. |
| Matrix Degradation | While 2,5-DHB solutions are relatively stable, it is best practice to prepare them fresh daily to avoid any potential degradation that could affect performance.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a 2,5-DHB solution?
A1: The ideal solvent depends on the analyte. A widely used solvent system for peptides and other polar molecules is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA.[5] For glycoproteins and oligosaccharides, using water as the sample solvent is often recommended.[13] For non-polar analytes, more organic solvents like methanol or acetone (B3395972) may be necessary.[6][11]
Q2: How can I improve the homogeneity of my 2,5-DHB spots?
A2: To improve homogeneity, consider the recrystallization of dried droplets (RDD) method, where a volatile solvent like acetonitrile is used to dissolve and recrystallize the initial dried droplet, leading to more uniform microcrystals.[12] Using additives like glycerol (B35011) can also promote the formation of more homogenous sample preparations.[7]
Q3: My spectra show a lot of sodium adducts. How can I reduce them?
A3: Sodium adduction is a common issue. To minimize this, ensure you are using high-purity solvents and that your sample has been adequately desalted. Adding a small amount of an ammonium salt, such as dibasic ammonium citrate, to your matrix solution can help by competing with sodium ions for adduction to the analyte.[11]
Q4: Can I use 2,5-DHB for analyzing large proteins?
A4: While 2,5-DHB is effective for a wide range of molecules, for very large proteins (>50 kDa), a matrix like Sinapinic Acid (SA) or a "super DHB" mixture (a combination of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid) may provide better results and reduce fragmentation.[8][13]
Q5: What are "sweet spots" in MALDI and how can I find them?
A5: "Sweet spots" are areas within a sample spot that yield a significantly higher signal intensity. These often correspond to regions with optimal crystal morphology and analyte incorporation.[1] While finding sweet spots often requires manually searching the spot with the laser, improving the overall homogeneity of your crystal formation will increase the number of sweet spots and improve reproducibility.[1]
Experimental Protocols
Protocol: Standard Dried Droplet Preparation of 2,5-DHB Matrix
This protocol is a general starting point for the analysis of peptides and proteins.
Materials:
-
High-purity 2,5-Dihydroxybenzoic acid (2,5-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample, appropriately diluted
-
MALDI target plate
Procedure:
-
Prepare the Matrix Solution:
-
Create a stock solution of 2,5-DHB at a concentration of 10-20 mg/mL.[13]
-
The solvent should be a mixture of 50% ACN and 50% water, with 0.1% TFA added.[5]
-
Vortex the solution vigorously to ensure the DHB is fully dissolved. If saturation is desired, you can prepare a saturated solution and then centrifuge to pellet the excess solid, using the supernatant for your experiments.[5]
-
-
Prepare the Analyte Solution:
-
Dissolve your analyte in a solvent that is compatible with the matrix solution, typically 0.1% TFA in water.
-
The final concentration should be in the low pmol/µL to fmol/µL range.
-
-
Spotting the Target Plate:
-
Mix the matrix solution and the analyte solution in a 1:1 ratio (v/v) in a separate microcentrifuge tube.
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[5][13]
-
Allow the droplet to air dry at room temperature. For more controlled crystallization, you can slow the evaporation by partially covering the target plate.
-
-
Analysis:
-
Once the spot is completely dry, load the target plate into the MALDI mass spectrometer for analysis.
-
Visualizations
Troubleshooting Workflow for Poor 2,5-DHB Crystal Formation
Caption: A flowchart for troubleshooting common issues with 2,5-DHB crystal formation.
Logical Relationship of Factors Affecting MALDI Signal
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteochem.com [proteochem.com]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. A binary matrix of 2,5-dihydroxybenzoic acid and glycerol produces homogenous sample preparations for matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skb.skku.edu [skb.skku.edu]
- 9. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Technical Support Center: Optimizing Analyte Integrity with Gentisic Acid Sodium Salt Matrix in MALDI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gentisic acid sodium salt as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize analyte fragmentation and enhance the quality of your mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is analyte fragmentation in MALDI-MS, and why is it a concern with Gentisic acid sodium salt?
Analyte fragmentation in MALDI-MS refers to the breakdown of the intact analyte molecule into smaller fragments during the desorption/ionization process. This can be problematic as it complicates spectral interpretation, reduces the signal intensity of the molecular ion of interest, and can lead to erroneous structural elucidation. While Gentisic acid and its salts are effective matrices for a wide range of analytes, improper sample preparation or instrument settings can lead to excessive fragmentation, a phenomenon sometimes referred to as "in-source decay" (ISD).[1][2][3]
Q2: What are the primary factors that influence analyte fragmentation when using a Gentisic acid sodium salt matrix?
Several factors can contribute to analyte fragmentation:
-
Laser Fluence: The intensity of the laser energy applied to the sample spot is a critical parameter. Higher laser fluence generally increases the internal energy of the analyte, leading to a higher degree of fragmentation.[4]
-
Matrix Preparation and Quality: The homogeneity of the co-crystal formed between the analyte and the Gentisic acid sodium salt matrix is crucial. Inconsistent crystallization can lead to "hot spots" that promote fragmentation.
-
Analyte Chemistry: The inherent stability of your analyte plays a significant role. Some molecules are more prone to fragmentation than others.
-
Matrix Additives: The presence or absence of certain additives can significantly influence the ionization process and, consequently, the extent of fragmentation.[5][6]
Q3: How can I reduce analyte fragmentation when using Gentisic acid sodium salt?
Several strategies can be employed to minimize analyte fragmentation:
-
Optimize Laser Fluence: Start with a low laser energy and gradually increase it to find the threshold for ionization with minimal fragmentation.
-
Refine Sample Preparation: Ensure proper mixing of the analyte and matrix solutions to promote uniform co-crystallization.
-
Utilize Matrix Additives: The addition of certain salts or bases can help to "cool" the ionization process and reduce fragmentation.
Troubleshooting Guides
Issue 1: Excessive Fragmentation Observed in the Mass Spectrum
Symptoms:
-
Low intensity of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Numerous peaks at lower m/z values corresponding to fragment ions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Laser fluence is too high. | Systematically reduce the laser power to the minimum required for good signal intensity. |
| Inhomogeneous sample spot. | Improve co-crystallization by optimizing the matrix and analyte solvent system and the spotting technique. Consider using the dried-droplet or thin-layer method. |
| Analyte is prone to protonation-induced fragmentation. | Add a base or a different sodium salt to the matrix solution to favor the formation of more stable sodiated adducts ([M+Na]⁺) over protonated adducts ([M+H]⁺).[7][8] |
| "Hot" matrix behavior. | While Gentisic acid is generally considered a "cooler" matrix, experimental conditions can alter its behavior. Consider adding energy-absorbing additives. |
Issue 2: Inconsistent Fragmentation Patterns Across the Sample Spot
Symptoms:
-
The degree of fragmentation varies significantly when the laser is fired at different locations within the same sample spot.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor co-crystallization. | Re-prepare the sample with careful attention to mixing and solvent choice to ensure a homogeneous crystal lattice. |
| Uneven matrix application. | Ensure the matrix solution is spread evenly on the target plate. Automated spotting systems can improve reproducibility. |
Experimental Protocols
Protocol: Evaluating the Effect of Additives on Analyte Fragmentation
This protocol describes a method to test the effectiveness of adding a basic additive to your Gentisic acid sodium salt matrix to reduce analyte fragmentation.
Materials:
-
Analyte of interest
-
Gentisic acid sodium salt
-
Ammonium (B1175870) hydroxide (B78521) solution (0.1 M)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
MALDI target plate
-
Micropipettes
Procedure:
-
Prepare Analyte Solution: Dissolve your analyte in an appropriate solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.
-
Prepare Matrix Solutions:
-
Control Matrix: Prepare a saturated solution of Gentisic acid sodium salt in 50:50 methanol:water.
-
Test Matrix: To a separate aliquot of the control matrix solution, add ammonium hydroxide to a final concentration of 10 mM.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix your analyte solution with the control matrix solution in a 1:1 (v/v) ratio.
-
Mix your analyte solution with the test matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of each mixture onto separate positions on the MALDI target plate.
-
Allow the spots to air dry completely.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra from both the control and test spots.
-
Start with a low laser fluence and gradually increase it, collecting spectra at different laser energies.
-
-
Data Analysis:
-
Compare the intensity of the molecular ion to the intensity of the fragment ions for both the control and test samples at various laser fluences.
-
A significant increase in the molecular ion abundance and a decrease in fragment ion abundance in the test sample indicates successful reduction of fragmentation.
-
Visualizations
References
- 1. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of matrix conditions for the control of MALDI in-source decay of permethylated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Frontiers | Design of Experiments for Matrix-Assisted Laser Desorption/Ionization of Amphiphilic Poly(Ethylene Oxide)-b-Polystyrene Block Copolymers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A survey of useful salt additives in matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry of lipids: introducing nitrates for improved analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,5-DHB MALDI Matrix Performance with Salt Additives
Welcome to the technical support center for the use of 2,5-dihydroxybenzoic acid (2,5-DHB) in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of salt additives to enhance 2,5-DHB matrix performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using salt additives with the 2,5-DHB MALDI matrix?
Salt additives are primarily used to control the ionization process of analytes in MALDI-MS. They promote the formation of specific single adduct ions (e.g., [M+Na]⁺, [M+K]⁺) over protonated ions ([M+H]⁺). This simplifies mass spectra, improves signal intensity and sensitivity, and can reduce or alter analyte fragmentation.[1][2] For certain classes of molecules like lipids and carbohydrates, which may produce a mixture of adducts ([M+H]⁺, [M+Na]⁺, and [M+K]⁺), this simplification is crucial for clear data interpretation.[2]
Q2: Which types of salt additives are commonly used with 2,5-DHB?
Commonly used salt additives include alkali metal salts and ammonium (B1175870) salts. These can be in various forms such as acetates, chlorides, and nitrates.[2] Specific examples include:
-
Sodium chloride (NaCl)[3]
-
Sodium acetate
-
Potassium chloride (KCl)
-
Lithium chloride (LiCl)
-
Cesium chloride (CsCl)
-
Nitrate salts have also been shown to be particularly useful for lipid analysis.[2]
Q3: How do salt additives affect different classes of analytes?
The effect of salt additives can be analyte-dependent:
-
Lipids: Salt additives are highly beneficial for lipid analysis. They can suppress the initial protonation that leads to fragmentation of many lipid classes like sterols, triacylglycerols, and phosphatidylcholines.[1] Using neutral DHB matrix salts can prevent this fragmentation and allow for the detection of lipid classes that are difficult to analyze with standard acidic DHB.[1] For instance, the combination of sodium salt doping with DHB sublimation has been shown to be effective for detecting neutral lipids.[4]
-
Glycans and Glycoproteins: For glycan analysis, supplementing the 2,5-DHB matrix with salts like sodium chloride is a common practice to promote the formation of sodiated adducts, which are often more stable and abundant.[3][5]
-
Peptides and Proteins: While less common than for lipids and glycans, salt additives can sometimes be used to control adduct formation. However, for peptides, the primary matrix of choice is often α-cyano-4-hydroxycinnamic acid (HCCA), and desalting is a critical step to avoid interference.[6]
-
Polymers: For polar polymers like polyethylene (B3416737) glycol, using an alkali salt (e.g., NaI, NaTFA) with the 2,5-DHB matrix is recommended to promote ionization.[7]
Q4: Can the choice of both cation and anion in the salt additive impact the results?
Yes, both the cation and the anion of the salt additive can influence the MALDI-MS results. The cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) determines the mass shift of the resulting adduct. The choice of anion (e.g., acetate, chloride, nitrate) can also affect spectral quality and analyte signal.[2] The selection of the appropriate salt depends on the specific experimental goals, whether for simple mass spectrometry (MS) or for tandem mass spectrometry (MS/MS) experiments.[2]
Troubleshooting Guide
Issue 1: Low signal intensity or poor ionization of my analyte.
-
Possible Cause: Your analyte may not ionize efficiently as a protonated species. This is common for neutral molecules like certain lipids and carbohydrates.
-
Troubleshooting Step: Add a salt to your matrix solution to promote cationization (e.g., the formation of [M+Na]⁺ or [M+K]⁺). The high cationization efficiency of DHB matrix salts can make certain lipid classes detectable that are not easily analyzed with standard acidic DHB.[1]
Issue 2: My mass spectrum is too complex, showing multiple peaks for a single analyte (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
Possible Cause: The presence of multiple adducts for a single analyte can split the signal, reducing the intensity of any single peak and complicating data interpretation.[2]
-
Troubleshooting Step: Add a specific salt in excess to drive the ionization towards a single, desired adduct.
Issue 3: My analyte is fragmenting in the source, leading to unexpected peaks and loss of the molecular ion.
-
Possible Cause: Many lipid classes and other sensitive molecules can undergo fragmentation after protonation when analyzed with acidic matrices.[1]
-
Troubleshooting Step: Use neutral DHB matrix salts to suppress analyte protonation and thus prevent initial fragmentation.[1]
-
Recommendation: Prepare a neutral salt of 2,5-DHB (e.g., with Na⁺ or NH₄⁺) to be used as the matrix. This can also inhibit intramolecular gas-phase fragmentation by stabilizing the analyte through cation chelation.[1]
-
Issue 4: I am observing significant matrix background signals that interfere with my low-mass analytes.
-
Possible Cause: 2,5-DHB can produce matrix-related ions in the low mass range.
-
Troubleshooting Step: While salt additives do not directly eliminate matrix background, optimizing the matrix-to-analyte ratio and the sample preparation technique can help. Additionally, ensure the purity of your matrix and solvents.
Experimental Protocols
Protocol 1: Standard 2,5-DHB Matrix Preparation with NaCl Additive for Glycan Analysis
-
Prepare the Solvent: Create a solvent mixture of 30% acetonitrile (B52724) and 70% of 0.1% trifluoroacetic acid (TFA) in water (TA30).[3]
-
Prepare the 2,5-DHB Solution: Dissolve 2,5-DHB in the TA30 solvent to a final concentration of 20 mg/mL.[3]
-
Add the Salt: Supplement the 2,5-DHB matrix solution with sodium chloride (NaCl) to a final concentration of 1 mM.[3]
-
Vortex: Vortex the solution thoroughly to ensure the matrix and salt are completely dissolved.
-
Sample Preparation (Dried-Droplet Method):
Protocol 2: Screening of Salt Additives for Lipid Analysis
-
Prepare Stock Matrix Solution: Prepare a stock solution of 2,5-DHB in a suitable solvent (e.g., methanol (B129727) or an acetonitrile/water mixture) at a concentration of 10-20 mg/mL.
-
Prepare Salt Stock Solutions: Prepare separate stock solutions of various salts (e.g., LiCl, NaCl, KCl, CsCl, sodium acetate, sodium nitrate) at a concentration of 100 mM in water or a suitable solvent.
-
Create Matrix-Salt Mixtures: Create a series of matrix-salt solutions by adding different volumes of the salt stock solutions to aliquots of the DHB stock solution to achieve final salt concentrations ranging from 5 mM to 80 mM.[2]
-
Sample Preparation:
-
Mix your lipid sample with each of the matrix-salt solutions.
-
Deposit the mixtures onto the MALDI target.
-
Allow to dry and then analyze.
-
-
Evaluation: Compare the resulting mass spectra for signal intensity, adduct formation, and fragmentation to determine the optimal salt additive and concentration for your specific lipid of interest.[2]
Quantitative Data Summary
| Salt Additive | Analyte Class | Observed Effect | Magnitude of Effect | Reference |
| Sodium Salts | Neutral Lipids | Increased signal intensity | 10-fold to 140-fold increase | [4] |
| Na⁺, NH₄⁺ Salts | Lipids | Suppression of fragmentation, simplified spectra | Qualitative improvement | [1] |
| 10-20% Na⁺ ions in DHB | Sialylated Glycans | Stabilized and intensive product ion peaks | Qualitative improvement | [5] |
| Various Alkali Salts | Lipids | Promotion of specific adducts, reduced spectral complexity | Analyte and salt dependent | [2] |
Visualizations
Caption: Experimental workflow for MALDI-MS using 2,5-DHB with salt additives.
Caption: Effect of salt additives on the 2,5-DHB MALDI-MS process.
References
- 1. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of useful salt additives in matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry of lipids: introducing nitrates for improved analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skb.skku.edu [skb.skku.edu]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. proteochem.com [proteochem.com]
Technical Support Center: pH Optimization for 2,5-DHB Sodium Salt Matrix Preparation
Welcome to the Technical Support Center for pH optimization of your 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt matrix preparation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common issues encountered during this critical step in mass spectrometry sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a 2,5-DHB sodium salt matrix instead of a standard acidic 2,5-DHB matrix?
A 2,5-DHB sodium salt matrix is often used to promote the formation of sodium adducts ([M+Na]⁺) of analytes, which can be particularly beneficial for molecules that do not readily protonate, such as some lipids, carbohydrates, and synthetic polymers. Using a near-neutral pH matrix can also reduce in-source fragmentation of labile analytes that can occur under acidic conditions.[1][2]
Q2: How does pH affect the performance of the 2,5-DHB matrix?
The pH of the matrix solution can significantly influence several aspects of your experiment:
-
Analyte Ionization: The pH determines whether the analyte is more likely to be protonated ([M+H]⁺) in acidic conditions or form salt adducts ([M+Na]⁺) in the presence of sodium ions at a more neutral pH.
-
Crystal Formation: The pH can affect the size and uniformity of the matrix-analyte co-crystals, which is crucial for shot-to-shot reproducibility and signal intensity.[3]
-
Analyte Stability: Acidic conditions can cause fragmentation of sensitive analytes, while a near-neutral pH can help to preserve the intact molecule.[1][2]
Q3: Can I use sodium hydroxide (B78521) (NaOH) to prepare a 2,5-DHB sodium salt matrix?
Yes, you can prepare a 2,5-DHB sodium salt matrix by adding NaOH to a solution of 2,5-DHB. This in-situ salt formation allows for control over the final pH of the matrix solution. However, care must be taken to avoid making the solution too basic, which can negatively impact matrix performance and potentially degrade certain analytes. One study noted that treating analytes with NaOH before mixing with an acidic DHB matrix helped to suppress unwanted peptide and potassiated oligosaccharide ions.[4]
Q4: What is the optimal pH for a 2,5-DHB sodium salt matrix?
The optimal pH can be analyte-dependent. For many applications, a near-neutral pH is desirable to favor sodium adduct formation without introducing the negative effects of a highly basic environment. A study on a BOA/DHB/Na ionic matrix reported a pH of 4.1 for their optimal formulation.[5] It is recommended to start with a near-neutral pH and optimize based on your specific analyte and experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Analyte Signal | Incorrect pH for your analyte (suppressing ionization). | If your analyte is expected to form sodium adducts, ensure the matrix pH is near-neutral. If protonation is desired, an acidic matrix may be more appropriate. |
| Analyte suppression by other components. | Ensure your sample is desalted and purified. High salt concentrations can interfere with ionization. | |
| Inconsistent Signal/Poor Reproducibility | Non-homogeneous crystal formation. | The pH of the matrix solution can affect crystallization. Experiment with slight adjustments to the pH to improve crystal uniformity. Also, ensure proper mixing of the analyte and matrix solutions. |
| Matrix solution has aged. | Prepare fresh matrix solutions regularly. While 2,5-DHB solutions can be stable, performance can change over time.[6] | |
| High Background Noise in the Low Mass Range | Matrix clusters and fragments. | An optimized pH can help minimize the formation of matrix clusters. Ensure high-purity 2,5-DHB is used. |
| Analyte Fragmentation | The matrix is too acidic for your analyte. | Switch to a 2,5-DHB sodium salt matrix with a near-neutral pH to minimize acid-induced fragmentation.[1][2] |
| Poor Crystal Formation (e.g., large, irregular crystals or a film) | Suboptimal pH of the matrix solution. | The acidity of DHB isomers has been shown to correlate with the quality of spectra, which is related to crystal quality.[3] Adjust the pH of your sodium salt matrix to be closer to neutral and observe the effect on crystallization. |
| Incorrect solvent system. | Ensure the solvent system is appropriate for both your analyte and the 2,5-DHB sodium salt. Common solvents include mixtures of acetonitrile (B52724) and water.[7] |
Experimental Protocols
Standard Acidic 2,5-DHB Matrix Preparation
This protocol is a common starting point for many applications, particularly for peptides and proteins.
| Step | Procedure |
| 1. | Prepare a stock solution of 2,5-DHB at a concentration of 10-20 mg/mL. |
| 2. | The solvent is typically a mixture of organic and aqueous solutions, such as 50% acetonitrile in water, with 0.1% trifluoroacetic acid (TFA).[7][8] |
| 3. | Vortex the solution until the 2,5-DHB is completely dissolved. |
| 4. | For analysis, mix the matrix solution with your analyte solution, typically in a 1:1 ratio. |
| 5. | Spot the mixture onto the MALDI target plate and allow it to air dry. |
Preparation of a 2,5-DHB Sodium Salt Matrix (Near-Neutral pH)
This protocol is designed to favor the formation of sodium adducts and is suitable for analytes that are sensitive to acidic conditions.
| Step | Procedure |
| 1. | Prepare a 10 mg/mL solution of 2,5-DHB in a suitable solvent, such as a 1:1 mixture of acetonitrile and water. |
| 2. | Prepare a dilute stock solution of sodium hydroxide (e.g., 100 mM). |
| 3. | While vortexing, add the NaOH solution dropwise to the 2,5-DHB solution until the desired pH is reached (a starting point of pH ~7 is recommended). Monitor the pH using a calibrated pH meter or pH paper. |
| 4. | For analytes like glycans, you can supplement the matrix solution with 1 mM NaCl.[9] |
| 5. | Mix the pH-adjusted matrix solution with your analyte solution (typically 1:1 ratio). |
| 6. | Spot the mixture onto the MALDI target plate and allow it to air dry. |
Visualizations
Experimental Workflow for pH Optimization of 2,5-DHB Sodium Salt Matrix
Caption: Workflow for preparing and optimizing a pH-adjusted 2,5-DHB sodium salt matrix.
Signaling Pathway of Ion Formation
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile MALDI-MS analysis of neutral glycans in NaOH-doped matrixes: microwave-assisted deglycosylation and one-step purification with diamond nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. skb.skku.edu [skb.skku.edu]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Strategies to minimize adduct formation with Gentisic acid sodium salt
A technical support center with troubleshooting guides and FAQs to address strategies for minimizing adduct formation with Gentisic acid sodium salt for researchers, scientists, and drug development professionals.
Technical Support Center: Gentisic Acid Sodium Salt
This technical support center provides guidance on minimizing adduct formation when using Gentisic acid sodium salt, particularly in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is adduct formation in the context of Gentisic acid sodium salt and mass spectrometry?
A1: Adduct formation is the process where an analyte molecule combines with one or more ions to form a new, heavier ion. When using Gentisic acid sodium salt, particularly as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the high concentration of sodium ions can lead to the formation of sodium adducts of the analyte ([M+Na]⁺). These adducts appear in the mass spectrum at a higher mass-to-charge ratio (m/z) than the protonated molecule ([M+H]⁺), which can complicate data interpretation and reduce the signal intensity of the ion of interest.
Q2: Why is it important to minimize sodium adduct formation?
A2: Minimizing sodium adduct formation is crucial for several reasons:
-
Improved Signal-to-Noise Ratio: It enhances the signal intensity of the primary ion of interest (e.g., [M+H]⁺), leading to better sensitivity.
-
Simplified Spectra: It results in cleaner and simpler mass spectra, making data interpretation more straightforward.
-
Accurate Mass Determination: It prevents the misidentification of the molecular weight of the analyte.
-
Enhanced Fragmentation: For tandem mass spectrometry (MS/MS) experiments, the fragmentation of protonated molecules is often more predictable and informative than that of sodium adducts.
Q3: What are the primary causes of sodium adduct formation?
A3: The primary causes include:
-
Inherent Sodium Content: The use of Gentisic acid sodium salt directly introduces a high concentration of sodium ions into the sample.
-
Contamination: Sodium is ubiquitous in laboratory environments and can be introduced through glassware, solvents, and reagents.
-
Sample Matrix: Biological samples often have high physiological concentrations of sodium salts.
-
Analyte Properties: Some molecules have a high affinity for sodium ions, making them more prone to forming adducts.
Troubleshooting Guides
Issue: High levels of sodium adducts ([M+Na]⁺) are obscuring my analyte signal.
This guide provides a step-by-step approach to troubleshoot and minimize sodium adduct formation.
Step 1: Assess the Source of Sodium
-
Gentisic Acid Salt: If you are using the sodium salt of gentisic acid, this is a likely primary source. Consider if the non-salt form of gentisic acid is a viable alternative for your application.
-
External Contamination: Review your sample preparation workflow. Are you using glassware that has been thoroughly cleaned? Are your solvents and reagents of high purity?
Step 2: Implement Sample Preparation Strategies
-
Cation-Exchange Resins: Use a cation-exchange resin to remove sodium ions from your sample before analysis. This is a very effective method for desalting.
-
Solvent Precipitation: For some samples, precipitating the analyte of interest while leaving the salts in the supernatant can be an effective purification step.
Step 3: Modify the MALDI Matrix Preparation
-
Use of Additives: Adding a source of protons, such as a small amount of trifluoroacetic acid (TFA), to the matrix solution can promote the formation of [M+H]⁺ over [M+Na]⁺.
-
In-Matrix Desalting: Some protocols suggest adding a small amount of cation-exchange beads directly to the matrix-analyte mixture on the MALDI plate to capture sodium ions.
Step 4: Optimize Mass Spectrometer Parameters
-
Laser Energy: Adjust the laser energy. In some cases, lower laser energies can favor the formation of protonated molecules.
-
Detector Settings: Ensure the detector is optimized for the m/z range of your analyte of interest.
Quantitative Data Summary
The following table summarizes common strategies for minimizing sodium adduct formation, their principles of action, and their expected effectiveness.
| Strategy | Principle of Action | Expected Effectiveness | Key Considerations |
| Cation-Exchange Resin | Removes Na⁺ ions from the sample by exchanging them for H⁺ ions. | High | Can lead to sample loss if not performed carefully. |
| Addition of Competing Cations | Adding other alkali metal ions (e.g., K⁺, Rb⁺, Cs⁺) can create a variety of adducts, sometimes reducing the dominance of the Na⁺ adduct. | Moderate | Complicates the mass spectrum with additional adduct peaks. |
| Addition of Proton Source (e.g., TFA) | Increases the concentration of H⁺, favoring the formation of [M+H]⁺. | Moderate to High | TFA can suppress the signal of some analytes. |
| Optimized Sample Washing | On-plate washing of the dried droplet with cold water can remove salts while leaving the analyte and matrix. | Moderate | Risk of washing away the analyte; requires careful optimization. |
Experimental Protocols
Protocol: Desalting a Peptide Sample Using a Cation-Exchange Resin Microcolumn
This protocol describes a common method for removing sodium ions from a peptide sample prior to MALDI-MS analysis.
Materials:
-
Pipette tip with a small piece of glass wool or a filter frit at the bottom.
-
Cation-exchange resin (e.g., Dowex 50W-X8).
-
Methanol
-
0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Ammonium (B1175870) hydroxide (B78521) solution (5% in water).
-
Sample containing the analyte and sodium salt contamination.
Procedure:
-
Prepare the Resin:
-
Wash the cation-exchange resin with methanol, followed by deionized water, and then 0.1% TFA.
-
Equilibrate the resin in 0.1% TFA.
-
-
Pack the Microcolumn:
-
Create a slurry of the equilibrated resin in 0.1% TFA.
-
Pipette the slurry into the prepared pipette tip to create a small packed bed.
-
-
Load the Sample:
-
Acidify your sample with TFA to a final concentration of 0.1%.
-
Load the acidified sample onto the top of the resin bed.
-
Allow the sample to flow through the column slowly.
-
-
Wash the Column:
-
Wash the column with 0.1% TFA to remove any remaining salts and contaminants. The peptide will remain bound to the resin.
-
-
Elute the Analyte:
-
Elute the desalted peptide from the column using a small volume of 5% ammonium hydroxide solution.
-
-
Sample Preparation for MALDI-MS:
-
Immediately mix the eluted sample with your Gentisic acid matrix solution.
-
Spot the mixture onto the MALDI plate and allow it to dry before analysis.
-
Visualizations
Caption: Mechanism of adduct formation in MALDI-MS.
Caption: Troubleshooting workflow for high sodium adducts.
Caption: Workflow for sample desalting before MALDI-MS.
Improving shot-to-shot reproducibility with 2,5-DHB sodium matrix
Welcome to the technical support center for the use of 2,5-Dihydroxybenzoic acid (2,5-DHB) with sodium as a co-matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve shot-to-shot reproducibility and achieve high-quality mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor shot-to-shot reproducibility when using a 2,5-DHB sodium matrix?
Poor shot-to-shot reproducibility is most often linked to inhomogeneous co-crystallization of the analyte and the matrix on the MALDI target plate.[1][2] The formation of large, uneven crystals leads to "hot spots" where the analyte signal is strong, and other areas with little to no signal.[3] Factors influencing this include the sample preparation method, solvent choice, and the presence of contaminants.[4][5]
Q2: How does the addition of sodium salts improve the analysis?
Sodium salts are often added to the matrix solution to promote the formation of sodium adducts ([M+Na]⁺) of the analyte molecules.[6] This is particularly beneficial for certain classes of compounds, such as carbohydrates and neutral lipids, which may not readily protonate to form [M+H]⁺ ions.[6][7] The consistent formation of a single, sodiated species can simplify spectra and enhance signal intensity for these molecules.[8]
Q3: What are the common issues encountered during sample preparation with 2,5-DHB and sodium?
Common issues include:
-
Irregular crystal formation: Leads to poor reproducibility.[2]
-
Signal suppression: High concentrations of salts or other contaminants can suppress the analyte signal.[9]
-
Matrix cluster interference: 2,5-DHB can form its own ion clusters, which may interfere with the detection of low-mass analytes.[1]
-
Analyte fragmentation: While 2,5-DHB is a "soft" matrix, some fragile molecules can still undergo fragmentation.[10]
Q4: Can the age of the 2,5-DHB solution affect my results?
While one study suggests that a 2,5-DHB solution in acidified acetonitrile (B52724)/water can be stable for up to a year with no significant formation of aging products, it is generally considered good practice to use freshly prepared matrix solutions for optimal and reproducible results.[11][12] Stored solutions may undergo slow, time-dependent changes that could potentially affect performance.[11]
Troubleshooting Guides
Issue 1: Inconsistent Signal Intensity / Poor Shot-to-Shot Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inhomogeneous Matrix/Analyte Crystals | - Employ the "thin-layer" or "sandwich" spotting method instead of the dried droplet method for more uniform crystal layers.[13][14] - Consider using an automated sprayer or sublimation for matrix deposition to achieve a more homogeneous matrix coating.[15][16] - Ionic liquid matrices based on 2,5-DHB can significantly improve shot-to-shot reproducibility due to their liquid consistency.[10][17] |
| Inappropriate Solvent System | - Ensure that the chosen solvent can dissolve both the analyte and the 2,5-DHB matrix effectively to promote co-crystallization.[18] - Use volatile solvents to allow for rapid and uniform drying on the target plate.[18] |
| Presence of Contaminants (e.g., salts, detergents) | - Desalt and purify the sample using methods like ZipTip® pipette tips or dialysis before mixing with the matrix.[19] - If high salt concentration is unavoidable, consider using a matrix more tolerant to salts. |
Experimental Workflow for Improving Reproducibility
Caption: Workflow for troubleshooting poor shot-to-shot reproducibility.
Issue 2: Weak or No Analyte Signal
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Matrix-to-Analyte Ratio | - The typical molar ratio of matrix to analyte should be high, around 10³:1 to 10⁴:1.[18] - Experiment with different mixing ratios (e.g., 1:1, 1:2, 2:1 v/v) of your matrix and analyte solutions. |
| Incorrect Sodium Salt Concentration | - For analytes that benefit from sodium adduction, a final concentration of around 1 mM NaCl in the matrix solution is a good starting point.[19][20] - Excessive salt concentrations can lead to ion suppression. |
| Analyte Degradation or Fragmentation | - Reduce the laser power to the minimum required to obtain a signal. - Consider using a different matrix that is known to be "softer" if fragmentation persists. |
| Matrix-Related Ion Suppression | - Ensure the 2,5-DHB is of high purity. - Be aware of potential metabolite-matrix adducts that can complicate spectra and potentially suppress the primary analyte signal.[21][22] |
Signaling Pathway for Analyte Ionization
Caption: Simplified pathway of sodiated analyte ionization in MALDI.
Experimental Protocols
Protocol 1: Dried Droplet Method for Glycan Analysis
This protocol is adapted for the analysis of glycans, which often benefit from the presence of sodium for efficient ionization.
Materials:
-
2,5-DHB matrix
-
Solvent (TA30): 30% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)
-
10 mM Sodium Chloride (NaCl) solution in water
-
Analyte (glycan) solution in water
-
MALDI target plate
Procedure:
-
Prepare the Matrix Solution:
-
Sample-Matrix Mixture:
-
Mix the matrix solution and the analyte solution in a 1:1 volume ratio.[19]
-
-
Spotting:
-
Drying:
-
Allow the spot to air-dry completely at room temperature.[13]
-
-
Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer for analysis.
-
Protocol 2: Thin-Layer (Sandwich) Method
This method can improve crystal homogeneity and is suitable for a broader range of analytes.
Materials:
-
2,5-DHB matrix solution (e.g., 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
Analyte solution
-
MALDI target plate
Procedure:
-
First Matrix Layer:
-
Spot 0.5-1 µL of the matrix solution onto the target plate and let it dry completely. This creates a thin, uniform layer of matrix crystals.
-
-
Analyte Layer:
-
Deposit 0.5-1 µL of the analyte solution on top of the dried matrix layer and allow it to dry.[19]
-
-
Second Matrix Layer (Optional but Recommended):
-
Apply another 0.5-1 µL of the matrix solution on top of the dried analyte spot and let it dry. This "sandwich" can improve the incorporation of the analyte into the matrix crystals.
-
-
Analysis:
-
Analyze the sample using the MALDI-TOF mass spectrometer.
-
Quantitative Data Summary
Table 1: Recommended Concentrations for 2,5-DHB Matrix Preparation
| Parameter | Recommended Range | Common Solvents | Notes |
| 2,5-DHB Concentration | 5 - 20 mg/mL | 30-70% Acetonitrile in water w/ 0.1% TFA[13][23] | Saturated solutions are also commonly used.[13][23] |
| Sodium Chloride (NaCl) Conc. | 1 mM (final concentration) | Added to the matrix solution | Primarily for analytes that readily form sodium adducts, like glycans.[19][20] |
| Analyte Concentration | 10 fmol/µL - 1 pmol/µL | Should be soluble in the chosen solvent system | Optimal concentration is highly analyte-dependent.[19] |
| Spotted Volume | 0.2 - 1.0 µL | - | Smaller volumes can promote faster, more uniform crystallization.[13] |
References
- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. skb.skku.edu [skb.skku.edu]
- 7. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoledo.edu [utoledo.edu]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteochem.com [proteochem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 20. scribd.com [scribd.com]
- 21. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: MALDI Tissue Imaging with 2,5-DHB Sodium Salt
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt as a matrix in matrix-assisted laser desorption/ionization (MALDI) tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using 2,5-DHB sodium salt over acidic 2,5-DHB?
Using the sodium salt of 2,5-DHB offers several benefits, particularly in lipid analysis. Neutral DHB salts can simplify mass spectra by reducing the separation of lipid species into multiple ionization states.[1] This is achieved by suppressing analyte protonation, which can prevent initial analyte fragmentation.[1] Furthermore, the high cationization efficiency of DHB matrix salts can enhance the detection of certain lipid classes that are not easily analyzed with standard acidic DHB.[1]
Q2: When should I choose 2,5-DHB sodium salt as a matrix?
2,5-DHB sodium salt is an excellent choice for the analysis of neutral lipids, such as cholesterol esters, cerebrosides, and triglycerides, directly from tissue sections.[2] It is also suitable for the analysis of carbohydrates and glycoproteins.[3][4] If you are experiencing complex spectra with multiple adducts or significant analyte fragmentation when using acidic 2,5-DHB, switching to the sodium salt may improve your results.
Q3: What is the optimal concentration for a 2,5-DHB sodium salt solution?
The optimal concentration can vary depending on the analyte and tissue type. However, a good starting point for 2,5-DHB solutions is typically around 10-20 mg/mL.[5][6] It is recommended to optimize the concentration for your specific application to achieve the best signal-to-noise ratio.
Q4: What are the recommended solvents for preparing a 2,5-DHB sodium salt solution?
Ideal solvents should be volatile and capable of dissolving both the matrix and the analyte to ensure even co-crystallization.[6] Common solvent systems for 2,5-DHB include mixtures of acetonitrile (B52724) (ACN) and water, often with a small amount of trifluoroacetic acid (TFA) to aid in analyte extraction, though with the sodium salt, the necessity of TFA might be reduced. A typical solvent is "TA30," which consists of 30% ACN in water with 0.1% TFA.[3] For some applications, methanol, ethanol, or isopropanol (B130326) can also be used.[6]
Troubleshooting Guide
Problem 1: Poor or No Analyte Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inadequate Matrix Concentration | Optimize the 2,5-DHB sodium salt concentration. Start with a concentration of 10-20 mg/mL and test a range of dilutions to find the optimal signal intensity for your analyte. |
| Poor Co-crystallization | Ensure the chosen solvent dissolves both the matrix and the analyte effectively.[6] Experiment with different solvent systems (e.g., varying the ratio of ACN to water). |
| Suboptimal Matrix Application | The method of matrix application is crucial. For tissue imaging, automated spraying or sublimation is generally preferred over the dried droplet method to achieve a more homogeneous matrix coating.[7] |
| Insufficient Analyte Extraction | While 2,5-DHB sodium salt aids in ionization, efficient extraction of the analyte from the tissue is still necessary. Consider adjusting the solvent composition of your matrix solution to improve analyte solubility. |
| Matrix Suppression Effects | The matrix-to-analyte ratio can influence signal intensity. An excess of matrix can sometimes suppress the analyte signal. Try preparing samples with different matrix-to-analyte ratios. |
Problem 2: Large and Irregular Crystal Formation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Slow Evaporation Rate | A slow evaporation rate can lead to the formation of large crystals. A gentle stream of cool air can be used to assist in faster and more uniform drying.[5] |
| Inappropriate Solvent System | The choice of solvent can significantly impact crystal morphology. Experiment with different solvent compositions to find one that promotes the formation of smaller, more uniform crystals. |
| Matrix Application Technique | The dried droplet method is prone to creating large, heterogeneous crystals. For high-resolution imaging, sublimation of 2,5-DHB is a highly effective technique for producing very small crystals (≤2 μm).[2] Automated spraying techniques can also provide more uniform crystal layers compared to manual application. |
| Presence of Contaminants | Salts and other contaminants in the sample can interfere with proper crystal formation. Ensure the tissue section is properly prepared and consider a washing step if necessary. |
Problem 3: High Background Noise or Matrix-Related Peaks
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Matrix Clusters | 2,5-DHB can form clusters, leading to interfering peaks in the low mass range.[8] Optimizing the laser power can help minimize the formation of these clusters. Using the lowest laser energy necessary for good analyte signal is recommended. |
| Aged Matrix Solution | While 2,5-DHB solutions are relatively stable, it is good practice to prepare fresh solutions regularly to avoid potential degradation products that could contribute to background noise.[9] |
| Laser Fluence Too High | Excessive laser power can lead to increased fragmentation of the matrix and the formation of non-specific ions. Adjust the laser fluence to the threshold required for analyte ionization. |
Experimental Protocols
Protocol 1: Preparation of 2,5-DHB Sodium Salt Solution
This protocol describes the preparation of a 2,5-DHB sodium salt solution for use as a MALDI matrix.
Materials:
-
2,5-dihydroxybenzoic acid (2,5-DHB)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
0.1% Trifluoroacetic acid (TFA) in water (optional, depending on analyte)
Procedure:
-
Prepare a stock solution of 2,5-DHB: Weigh out the desired amount of 2,5-DHB and dissolve it in a suitable solvent mixture (e.g., 50:50 ACN:water) to a concentration of 20 mg/mL.
-
Prepare a sodium salt solution: In a separate container, prepare a solution of NaOH or NaHCO₃ in water.
-
Form the sodium salt: Slowly add the sodium salt solution to the 2,5-DHB solution while stirring until the pH is near neutral (pH 6-7). This in-situ generation of the matrix salt can be an alternative to using a pre-synthesized sodium salt.
-
Final concentration adjustment: Adjust the final volume with the solvent to achieve the desired working concentration (e.g., 10 mg/mL).
-
Storage: Store the solution in a dark container at 2-8 °C. It is recommended to prepare fresh solutions for optimal performance.
Protocol 2: Matrix Application by Automated Spraying
This protocol outlines the general steps for applying the 2,5-DHB sodium salt matrix to a tissue section using an automated sprayer.
Materials:
-
Tissue section mounted on a MALDI target plate
-
Prepared 2,5-DHB sodium salt solution (10-20 mg/mL)
-
Automated matrix sprayer instrument
Procedure:
-
Mount the target plate: Secure the MALDI target plate with the mounted tissue section inside the automated sprayer.
-
Set sprayer parameters:
-
Nozzle Temperature: Set according to the manufacturer's recommendations, typically slightly above room temperature.
-
Spray Flow Rate: Start with a low flow rate to avoid excessive wetting of the tissue.
-
Nozzle Velocity: Adjust the speed of the nozzle movement to ensure even coverage.
-
Number of Passes: Apply the matrix in multiple thin layers (e.g., 8-12 passes) to build up a uniform coating.
-
-
Initiate spraying: Start the automated spraying process.
-
Drying: Allow the matrix to dry completely between passes to promote the formation of small, homogeneous crystals.
-
Visual Inspection: After the final pass, visually inspect the matrix coating under magnification to ensure it is uniform and free of large crystals.
Visualizations
Caption: A general workflow for a MALDI tissue imaging experiment.
Caption: A decision tree for troubleshooting poor signal intensity.
References
- 1. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. store.bruker.com [store.bruker.com]
- 5. skb.skku.edu [skb.skku.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of matrix to analyte proton transfer in clusters of 2,5-dihydroxybenzoic acid and the tripeptide VPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 2,5-DHB Sodium Salt vs. Sinapinic Acid for High-Mass Protein Analysis by MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in the analysis of high-molecular-weight proteins, the choice of matrix is a critical determinant of success in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide provides an objective comparison of two common matrices: the well-established sinapinic acid and the less conventional 2,5-Dihydroxybenzoic acid (DHB) sodium salt.
While sinapinic acid has traditionally been the go-to matrix for proteins exceeding 10 kDa, emerging evidence on the properties of DHB salts in other analytical domains suggests potential advantages that merit consideration for specific applications in high-mass protein analysis. This comparison synthesizes available data to help you make an informed decision for your experimental needs.
Performance at a Glance: A Qualitative and Quantitative Comparison
Direct quantitative comparisons of 2,5-DHB sodium salt and sinapinic acid for high-mass protein analysis are not extensively documented in peer-reviewed literature. However, based on their known properties and applications in MALDI-MS, we can construct a comparative overview.
| Feature | 2,5-DHB Sodium Salt | Sinapinic Acid | Supporting Evidence |
| Primary Application | Glycoproteins, Peptides, potentially high-mass proteins where fragmentation is a concern.[1][2] | High-mass proteins (>10 kDa).[1][2] | Widely cited in literature as the standard for high-mass protein analysis. |
| Ionization Mechanism | Primarily forms sodiated adducts ([M+Na]+).[3] | Primarily forms protonated ions ([M+H]+). | General knowledge from MALDI-MS principles. |
| Signal Intensity | Potentially enhanced for specific proteins due to efficient cationization.[3] | Generally provides strong signals for a broad range of high-mass proteins. | Established performance in numerous studies. |
| Resolution | Variable; may be influenced by crystal morphology. DHB is known to form large, irregular crystals.[1] | Generally provides good resolution for high-mass proteins.[1] | A key reason for its widespread use. |
| Mass Accuracy | May be slightly lower due to the broader isotopic distribution of sodiated adducts. | Generally high, especially with appropriate calibration. | A well-characterized aspect of its performance. |
| Shot-to-Shot Reproducibility | Potentially improved due to the formation of more homogeneous crystals in its salt form.[3] | Can be variable depending on crystallization technique. | A common challenge in MALDI-MS that various methods aim to address. |
| Suppression of Fragmentation | A key potential advantage; neutral pH of the salt form can reduce in-source decay and fragmentation.[3] | Can sometimes induce fragmentation, especially at higher laser fluences.[1] | DHB salts have been shown to suppress fragmentation in lipid analysis.[3] |
| Sample Tolerance | DHB is known for its tolerance to salts and contaminants.[1] | Generally good, but performance can be affected by high salt concentrations. | A practical consideration in sample preparation. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the preparation and use of both 2,5-DHB sodium salt and sinapinic acid.
2,5-DHB Sodium Salt Matrix Preparation and Application
-
Materials:
-
2,5-Dihydroxybenzoic acid (DHB)
-
Sodium Chloride (NaCl) or Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Ultrapure Water
-
Trifluoroacetic acid (TFA) (optional, for comparison with acidic DHB)
-
-
Protocol:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DHB in a solvent mixture of 50% ACN and 50% ultrapure water.
-
To create the sodium salt in situ, add a small molar excess of NaCl or a stoichiometric amount of NaOH to the DHB solution. The goal is to achieve a near-neutral pH.
-
-
Sample Preparation:
-
Dissolve the high-mass protein sample in a compatible solvent, such as ultrapure water or a low-concentration buffer.
-
-
Target Spotting (Dried-Droplet Method):
-
Mix the protein sample and the 2,5-DHB sodium salt matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature, forming co-crystals of the matrix and analyte.
-
-
Sinapinic Acid Matrix Preparation and Application
-
Materials:
-
Sinapinic Acid (SA)
-
Acetonitrile (ACN)
-
Ultrapure Water
-
Trifluoroacetic acid (TFA)
-
-
Protocol:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid in a solvent mixture of 50% ACN and 50% ultrapure water containing 0.1% TFA.
-
-
Sample Preparation:
-
Dissolve the high-mass protein sample in a compatible solvent, often containing a small amount of organic acid like 0.1% TFA to aid in protein solubilization and ionization.
-
-
Target Spotting (Dried-Droplet Method):
-
Mix the protein sample and the sinapinic acid matrix solution in a 1:1 ratio (v/v) on the MALDI target plate.
-
Allow the mixture to air-dry at room temperature.
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the theoretical basis for choosing a particular matrix, the following diagrams illustrate the MALDI-TOF MS workflow and the key differences in ionization pathways.
Caption: General experimental workflow for MALDI-TOF MS analysis of high-mass proteins.
Caption: Theoretical ionization pathways for a protein with sinapinic acid versus 2,5-DHB sodium salt.
Discussion and Recommendations
Sinapinic acid remains the robust and reliable choice for routine high-mass protein analysis. Its performance is well-characterized, and it consistently delivers good quality data across a wide range of proteins. For researchers new to MALDI-MS or those seeking a validated method, sinapinic acid is the recommended starting point.
2,5-DHB sodium salt emerges as a promising alternative for specific, challenging applications. The primary theoretical advantage lies in its potential to reduce in-source fragmentation, which can be a significant issue for labile high-mass proteins or protein complexes.[3] The formation of sodiated adducts under neutral pH conditions may offer a "softer" ionization method compared to the protonation-dominant mechanism of acidic matrices.[3] Researchers encountering significant fragmentation with sinapinic acid may find it beneficial to explore 2,5-DHB sodium salt.
Furthermore, the known tolerance of DHB to contaminants could be advantageous when analyzing less purified samples.[1] However, it is important to note that the formation of large, heterogeneous crystals with DHB can sometimes negatively impact resolution and shot-to-shot reproducibility.[1] The use of the salt form may mitigate some of these crystallization issues, but this requires further systematic investigation.
References
A Head-to-Head Comparison of MALDI Matrices: Gentisic Acid Sodium Salt vs. CHCA for Peptide Mass Fingerprinting
For researchers, scientists, and drug development professionals engaged in proteomic analysis, the choice of matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a critical determinant of experimental success. This guide provides an objective comparison of two commonly utilized matrices for peptide mass fingerprinting (PMF): the established workhorse, α-Cyano-4-hydroxycinnamic acid (CHCA), and the alternative, Gentisic acid (also known as 2,5-Dihydroxybenzoic acid), presented here as its sodium salt.
While CHCA is extensively documented and widely optimized for peptide analysis, Gentisic acid and its salts, though less prevalent for PMF, offer distinct properties that can be advantageous in specific contexts. This guide will delve into their performance characteristics, provide detailed experimental protocols, and visualize the experimental workflow to inform your matrix selection process.
Performance Benchmarking: A Quantitative Look
The efficacy of a MALDI matrix is evaluated based on several key performance indicators, including signal intensity, signal-to-noise ratio (S/N), mass resolution, and the number of peptides identified in a peptide mass fingerprint. While extensive quantitative data from direct head-to-head comparisons of Gentisic acid and CHCA for peptide mass fingerprinting is limited in the available literature, we can summarize their known characteristics.
| Performance Metric | Gentisic Acid Sodium Salt (HGA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Notes |
| Primary Analytes | Glycoproteins, larger peptides, and molecules prone to fragmentation. | Peptides and smaller proteins (typically < 30 kDa).[1] | CHCA is generally the first choice for routine peptide mass fingerprinting. |
| Signal Intensity | Generally provides softer ionization, which can result in lower signal intensity for some peptides compared to CHCA. | Known for high ionization efficiency, often leading to strong peptide signals.[2] | The "softer" ionization of Gentisic acid can be beneficial for preventing the fragmentation of labile molecules. |
| Signal-to-Noise (S/N) Ratio | Can produce lower chemical noise in the low-mass range compared to CHCA. | May exhibit significant matrix-related signals in the low-mass region, which can interfere with the detection of small peptides.[2] | The cleaner background of Gentisic acid can be advantageous for the analysis of low molecular weight peptides. |
| Spot Homogeneity | Tends to form larger, more crystalline structures which can lead to "sweet spots" and require more diligent target searching. | Can form small, homogenous crystals, facilitating automated data acquisition. | Various sample preparation techniques can be employed to improve the crystal homogeneity of both matrices. |
| Suppression Effects | May exhibit different peptide suppression effects compared to CHCA, potentially revealing peptides that are suppressed by the latter. | Can preferentially ionize certain peptides in a complex mixture, leading to the suppression of others. | The use of multiple matrices can provide complementary information and increase overall sequence coverage.[3] |
| Sensitivity | Generally considered to have lower sensitivity for peptides compared to CHCA. | Highly sensitive, making it suitable for the analysis of low-abundance peptides.[2] | Sensitivity is highly dependent on sample preparation and the specific peptides being analyzed. |
Experimental Protocols
Reproducible and high-quality MALDI-MS data are critically dependent on meticulous sample preparation. Below are detailed protocols for the preparation and application of both Gentisic acid sodium salt and CHCA matrices for peptide mass fingerprinting.
Gentisic Acid Sodium Salt (HGA) Matrix Preparation and Application
-
Matrix Solution Preparation:
-
Prepare a saturated solution of Gentisic acid sodium salt in a solvent mixture of 50% acetonitrile (B52724) (ACN) and 50% ultrapure water with 0.1% trifluoroacetic acid (TFA).
-
Alternatively, for a 10 mg/mL solution, dissolve 10 mg of Gentisic acid sodium salt in 1 mL of the ACN/water/TFA solvent.
-
Vortex the solution vigorously for at least one minute to ensure complete dissolution.
-
Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved material. Use the supernatant for your experiments.
-
-
Sample-Matrix Spotting (Dried-Droplet Method):
-
Mix the peptide sample solution and the Gentisic acid matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate or in a separate microcentrifuge tube.
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, which will result in the formation of a crystalline spot.
-
Once completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN) and 50% ultrapure water with 0.1% trifluoroacetic acid (TFA).
-
For a standard 10 mg/mL solution, dissolve 10 mg of high-purity CHCA in 1 mL of the ACN/water/TFA solvent.
-
Vortex the solution thoroughly for at least one minute to ensure the matrix is fully dissolved.
-
Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved matrix. The supernatant is now ready for use.
-
-
Sample-Matrix Spotting (Dried-Droplet Method):
-
Combine the peptide sample solution with the CHCA matrix solution in a 1:1 volume ratio.
-
Spot 0.5 - 1.0 µL of the resulting mixture onto the MALDI target plate.
-
Let the droplet air-dry at room temperature until a uniform, crystalline spot is formed.
-
The plate is now ready for analysis in the MALDI-TOF mass spectrometer.
-
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for peptide mass fingerprinting using MALDI-TOF mass spectrometry.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2,5-DHB vs. super-DHB for Glycoprotein Analysis
For researchers, scientists, and drug development professionals engaged in the intricate analysis of glycoproteins, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a critical determinant of data quality. This guide provides a comprehensive comparative analysis of two widely used matrices: 2,5-Dihydroxybenzoic acid (2,5-DHB) and its derivative, super-DHB.
This publication objectively compares the performance of these matrices, supported by experimental data and detailed protocols, to aid in the selection of the optimal matrix for your specific glycoprotein (B1211001) analysis needs.
Executive Summary
Glycoprotein analysis by MALDI-TOF MS is often challenging due to the lability of glycan structures and the high molecular weight of these biomolecules. The matrix plays a pivotal role in achieving soft ionization, minimizing fragmentation, and maximizing signal intensity. While 2,5-DHB has been a longstanding workhorse in the field, super-DHB, a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, has emerged as a superior alternative for many glycoprotein applications.
Super-DHB consistently demonstrates enhanced performance, particularly for large and sialylated glycoproteins. This is attributed to its ability to promote a "softer" ionization process, resulting in reduced metastable fragmentation and improved data quality.
Performance Comparison: 2,5-DHB vs. super-DHB
The superiority of super-DHB for glycoprotein analysis is not merely anecdotal. Experimental evidence suggests significant improvements in several key performance metrics.
| Performance Metric | 2,5-DHB | super-DHB | Rationale for Difference |
| Signal Intensity | Good for smaller, neutral glycans and glycoproteins. | Superior , especially for high-mass and sialylated glycoproteins. An increase in sensitivity of up to 2 to 3-fold has been reported for a standard dextran (B179266) mixture.[1] | The additive in super-DHB creates a disordered crystal lattice, leading to more efficient energy transfer and enhanced ion desorption.[1] |
| Spectral Resolution | Adequate, but can be limited by metastable fragmentation. | Higher resolution is often achieved due to reduced metastable ion formation.[1] | The "softer" ionization imparted by super-DHB minimizes in-source decay and fragmentation, resulting in sharper peaks.[1] |
| Signal-to-Noise (S/N) Ratio | Generally lower, with more prominent matrix background ions. | Improved S/N ratios due to reduced matrix background ions and enhanced analyte signals.[1] | The composition of super-DHB is reported to reduce the presence of matrix-related ions in the mass spectrum.[1] |
| Analysis of Sialylated Glycoproteins | Prone to sialic acid loss due to fragmentation. | More effective at preserving fragile modifications like sialic acids. | The "softer" desorption of super-DHB reduces the internal energy transferred to the analyte, thus minimizing the loss of labile groups. |
| Analysis of High-Molecular-Weight Glycoproteins | Performance can decline with increasing molecular weight. | Preferred choice for the analysis of very large intact proteins and glycoproteins.[2] | The enhanced desorption and ionization efficiency of super-DHB is particularly beneficial for large biomolecules that are often challenging to analyze. |
The Mechanism of Enhanced Performance: A Logical Relationship
The enhanced performance of super-DHB can be attributed to a key modification in its composition and its effect on the crystallization process with the analyte.
Experimental Protocols
The following protocols provide a detailed methodology for a comparative analysis of 2,5-DHB and super-DHB for glycoprotein analysis using MALDI-TOF MS.
Materials
-
Glycoprotein sample (e.g., Fetuine, IgG, or other glycoprotein of interest)
-
2,5-DHB (MALDI-grade)
-
super-DHB (or a 9:1 (w/w) mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid)
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
-
MALDI target plate
Matrix Solution Preparation
-
2,5-DHB Solution: Prepare a 10 mg/mL solution of 2,5-DHB in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex thoroughly to dissolve.
-
super-DHB Solution: Prepare a 10 mg/mL solution of super-DHB in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex thoroughly to dissolve.
Sample Preparation (Dried-Droplet Method)
-
Sample Dilution: Prepare a stock solution of your glycoprotein of interest at a concentration of 1 mg/mL in ultrapure water. Further dilute the stock solution to a working concentration of 10-100 pmol/µL.
-
Sample-Matrix Mixture:
-
For 2,5-DHB analysis: Mix 1 µL of the glycoprotein working solution with 1 µL of the 2,5-DHB matrix solution in a microcentrifuge tube.
-
For super-DHB analysis: Mix 1 µL of the glycoprotein working solution with 1 µL of the super-DHB matrix solution in a separate microcentrifuge tube.
-
-
Spotting: Spot 1 µL of each sample-matrix mixture onto a clean MALDI target plate. Allow the spots to air-dry completely at room temperature.
MALDI-TOF MS Analysis
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or protein mixture appropriate for the mass range of the glycoprotein being analyzed.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion
-
Mass Range: Set a mass range appropriate for the expected molecular weight of the glycoprotein.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal, and maintain the same laser intensity for both 2,5-DHB and super-DHB spots for a valid comparison.
-
Number of Shots: Accumulate spectra from at least 500 laser shots per spot.
-
-
Data Analysis: Process the raw data using the instrument's software. Compare the spectra obtained with 2,5-DHB and super-DHB, focusing on signal intensity, resolution, and signal-to-noise ratio of the glycoprotein peaks.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative analysis of 2,5-DHB and super-DHB for glycoprotein analysis.
Conclusion and Recommendations
For routine analysis of smaller, neutral glycoproteins, 2,5-DHB can provide satisfactory results. However, for more challenging applications involving high-molecular-weight, sialylated, or other labile glycoproteins, super-DHB is the recommended matrix. Its ability to facilitate a "softer" ionization process translates into higher quality mass spectra with enhanced sensitivity, resolution, and signal-to-noise ratios. Researchers and professionals in drug development are encouraged to consider super-DHB as a first-line matrix for demanding glycoprotein analysis to ensure the acquisition of robust and reliable data.
References
A Head-to-Head Comparison of MALDI Matrices for Lipid Analysis: 2,5-DHB vs. 9-AA
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical parameter that dictates the quality and scope of experimental results. This guide provides an objective comparison of two commonly employed matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) and 9-aminoacridine (B1665356) (9-AA), for the analysis of lipids, supported by a summary of their performance characteristics and detailed experimental protocols.
The selection of an appropriate matrix is paramount in MALDI-MS as it influences the ionization efficiency of different lipid classes.[1][2] Both 2,5-DHB and 9-AA have emerged as workhorse matrices in the field of lipidomics, each exhibiting distinct advantages and limitations depending on the lipid species of interest and the desired ionization mode.
Physicochemical Properties and Ionization Mechanisms
The divergent chemical natures of 2,5-DHB and 9-AA underpin their differential performance in lipid analysis. 2,5-DHB is an acidic matrix, while 9-AA is a moderately strong base.[3] This fundamental difference in their acid-base properties plays a significant role in their ionization mechanisms.
2,5-Dihydroxybenzoic Acid (2,5-DHB) is a popular matrix for the analysis of a wide range of biomolecules, including lipids.[4][5][6] In the positive ion mode, its acidic nature facilitates the protonation of analyte molecules, leading to the formation of [M+H]⁺ ions.[4][7] It is also known to promote the formation of sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts, which can be advantageous for the detection of certain lipid classes.[8] However, the acidic environment of DHB can sometimes lead to in-source fragmentation of labile lipids.[4][7]
9-Aminoacridine (9-AA) , with its basic properties, is particularly well-suited for the analysis of acidic lipids and is predominantly used in the negative ion mode.[3][9] The ionization mechanism in the negative ion mode is believed to involve the abstraction of a proton from the analyte molecule by the basic 9-AA, resulting in the formation of [M-H]⁻ ions.[3] This makes it highly effective for lipids containing phosphate (B84403) or carboxylic acid moieties.[3] An advantage of 9-AA is that it typically produces a cleaner spectrum in the low mass range with fewer matrix-related background signals compared to DHB.[3]
Performance Comparison for Lipid Classes
The choice between 2,5-DHB and 9-AA is heavily dependent on the specific class of lipids being analyzed and the desired polarity of the ions.
| Feature | 2,5-Dihydroxybenzoic Acid (2,5-DHB) | 9-Aminoacridine (9-AA) |
| Primary Ionization Mode | Positive Ion Mode | Negative Ion Mode |
| Commonly Analyzed Lipids | Phosphatidylcholines (PC), Sphingomyelins (SM), Triacylglycerols (TAGs), Sterols | Phosphatidylinositols (PI), Phosphatidylserines (PS), Phosphatidylethanolamines (PE), Phosphatidic Acids (PA), Free Fatty Acids (FFAs), Sulfatides |
| Adduct Formation | Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Primarily [M-H]⁻ |
| In-Source Fragmentation | Can induce fragmentation of labile lipids.[4][7] | Generally softer ionization, but can cause methyl loss from PCs in negative mode.[10] |
| Background Noise | Can exhibit significant background signals in the low mass range.[2] | Generally lower background noise in the low mass range.[3] |
Qualitative Performance Across Lipid Classes:
| Lipid Class | 2,5-DHB Performance | 9-AA Performance |
| Phosphatidylcholines (PC) | Good ionization in positive mode, often as [M+H]⁺ and [M+Na]⁺ adducts. | Weakly detected in positive mode. In negative mode, can induce a characteristic loss of a methyl group.[10] |
| Phosphatidylethanolamines (PE) | Detectable in positive mode, but signal can be suppressed by PCs. | Excellent sensitivity in negative mode as [M-H]⁻ ions.[2] |
| Phosphatidylinositols (PI) & Phosphatidylserines (PS) | Poorly ionized in positive mode. | Excellent sensitivity in negative mode as [M-H]⁻ ions.[11] |
| Triacylglycerols (TAGs) | Good sensitivity in positive mode, typically as [M+Na]⁺ and [M+K]⁺ adducts. | Generally not detected. |
| Free Fatty Acids (FFAs) | Can be difficult to detect due to matrix background interference. | Excellent sensitivity in negative mode as [M-H]⁻ ions. |
| Cholesterol | Can be detected, often after water loss. | Not typically used for cholesterol analysis. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible MALDI-MS lipid analysis. Below are representative protocols for using 2,5-DHB and 9-AA.
Protocol 1: Lipid Analysis using 2,5-DHB Matrix
-
Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a suitable solvent. A common solvent system is methanol (B129727) or a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with 0.1% trifluoroacetic acid (TFA). A typical concentration is 10-20 mg/mL.
-
Sample Preparation: Dissolve the lipid extract in a solvent compatible with the matrix solution, such as chloroform (B151607) or methanol.
-
Sample Deposition (Dried-Droplet Method):
-
Spot 0.5-1 µL of the matrix solution onto the MALDI target plate and allow it to air dry until the point of crystallization.
-
Immediately, spot 0.5-1 µL of the lipid extract solution on top of the matrix spot.
-
Alternatively, pre-mix the lipid extract and matrix solution in a 1:1 (v/v) ratio and spot 0.5-1 µL of the mixture onto the target plate.
-
Allow the spot to completely dry at room temperature.
-
-
MALDI-TOF MS Analysis:
-
Instrument: Any modern MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Optimize the laser energy to achieve good signal intensity with minimal fragmentation.
-
Mass Range: m/z 400-1200 for most common phospholipids (B1166683) and triglycerides.
-
Calibration: Use a suitable lipid standard mixture for external or internal calibration.
-
Protocol 2: Lipid Analysis using 9-AA Matrix
-
Matrix Solution Preparation: Prepare a solution of 9-AA in a suitable solvent. A common solvent system is isopropanol/acetonitrile (60:40 v/v) or 70% ethanol.[12] A typical concentration is 10 mg/mL.[2]
-
Sample Preparation: Dissolve the lipid extract in a solvent compatible with the matrix solution, such as chloroform or methanol.
-
Sample Deposition (Dried-Droplet Method):
-
Mix the lipid extract and 9-AA matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to dry completely at room temperature. 9-AA tends to form a thin, homogeneous layer of fine crystals.
-
-
MALDI-TOF MS Analysis:
-
Instrument: Any modern MALDI-TOF mass spectrometer.
-
Ionization Mode: Negative ion reflectron mode.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust the laser energy to obtain optimal signal-to-noise ratio.
-
Mass Range: m/z 400-1200 for most common phospholipids.
-
Calibration: Use a suitable lipid standard mixture for external or internal calibration.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key decision points, the following diagrams are provided.
Caption: Experimental workflow for MALDI-TOF lipid analysis.
Caption: Logical comparison of 2,5-DHB and 9-AA for lipid analysis.
Conclusion
References
- 1. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-二羟基苯甲酸 suitable for matrix substance for MALDI-MS, >99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, = 99.5 HPLC, Ultra pure 490-79-9 [sigmaaldrich.com]
- 7. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The combination of 2,5-dihydroxybenzoic acid and 2,5-dihydroxyacetophenone matrices for unequivocal assignment of phosphatidylethanolamine species in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Performance evaluation of 2,5-DHB isomers as MALDI matrices
Unraveling the Nuances of Dihydroxybenzoic Acid Isomers for Optimal Mass Spectrometry Results
In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving high-quality data. Among the plethora of available matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) has established itself as a workhorse for a wide array of analytes. However, the performance of its structural isomers can vary significantly, offering opportunities for method optimization. This guide provides a comprehensive comparison of the six positional isomers of dihydroxybenzoic acid (DHB) as MALDI matrices, supported by experimental data and detailed protocols to aid researchers in selecting the optimal matrix for their specific application.
The six isomers—2,3-DHB, 2,4-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, and 3,5-DHB—exhibit distinct chemical and physical properties that influence their effectiveness in the MALDI process. These differences manifest in analyte signal intensity, spectral quality, and suitability for different classes of molecules, including peptides, proteins, lipids, oligonucleotides, and synthetic polymers.
Performance Evaluation Across Analyte Classes
The efficacy of each DHB isomer is highly dependent on the nature of the analyte. While 2,5-DHB is a robust general-purpose matrix, other isomers can offer superior performance for specific molecular classes.
Peptides and Proteins
For proteomics applications, 2,5-DHB is a widely adopted standard. However, studies have shown that 2,3-DHB and 2,6-DHB can also yield high-quality spectra for peptides and proteins. The relative performance can be analyte-dependent, suggesting that screening of these isomers may be beneficial for challenging samples.
Lipids and Phospholipids (B1166683)
The analysis of lipids by MALDI-MS presents unique challenges due to their relatively small molecular weights and potential for overlap with matrix signals. In the positive ion mode, the performance of DHB isomers for phospholipids has been shown to follow the order: 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB.[1][2] This trend correlates with the decreasing acidity of the isomers. Conversely, for negative ion mode analysis of phospholipids, 2,5-DHB, 2,4-DHB, and 3,5-DHB are the most suitable choices, while the pronounced acidity of 2,6-DHB prevents signal generation in this mode.[1][2]
Oligonucleotides and Polysaccharides
The analysis of nucleic acids and carbohydrates by MALDI-MS is also influenced by the choice of DHB isomer. Research indicates that 2,3-DHB, 2,5-DHB, and 2,6-DHB are all capable of producing useful spectra for these classes of biomolecules, with the optimal choice varying depending on the specific analyte.[3]
Synthetic Polymers
For the characterization of synthetic polymers, such as polyethylene (B3416737) glycols (PEGs), 2,6-DHB has been reported to provide the most intense signals, outperforming the more commonly used 2,5-DHB, as well as 2,3-DHB.[4] The other isomers are generally considered less effective for this application.
Quantitative Performance Metrics: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the relative performance of the DHB isomers based on reported experimental observations. It is important to note that absolute quantitative values can vary significantly based on experimental conditions.
| Isomer | Analyte Class | Positive Ion Mode Performance | Negative Ion Mode Performance | Key Observations & References |
| 2,3-DHB | Peptides, Proteins, Oligonucleotides, Polysaccharides, Phospholipids, PEGs | Good | Moderate | Useful for a range of analytes.[3] |
| 2,4-DHB | Phospholipids | Moderate | Good | Suitable for negative ion mode lipid analysis.[1][2] |
| 2,5-DHB | Peptides, Proteins, Oligonucleotides, Polysaccharides, Phospholipids, PEGs | Excellent | Good | The most versatile and commonly used isomer. Forms small, uniform crystals.[1][2][3] |
| 2,6-DHB | Peptides, Proteins, Oligonucleotides, Polysaccharides, Phospholipids, PEGs | Very Good | No Signal | Excellent for PEGs and good for positive ion mode analysis of other biomolecules. Its acidity prevents negative ion signal.[1][2][4] |
| 3,4-DHB | Phospholipids | Weak | Weak | Generally poor performance as a MALDI matrix.[1][2] |
| 3,5-DHB | Phospholipids | Weak | Good | Can be useful for negative ion mode lipid analysis.[1][2] |
Experimental Protocols for DHB Isomer Evaluation
The following protocols provide a detailed methodology for the preparation and analysis of samples using DHB isomers as MALDI matrices.
Materials
-
DHB Isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-DHB)
-
Analyte of interest (e.g., peptide, protein, lipid standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Matrix Solution Preparation
-
Prepare a stock solution of each DHB isomer at a concentration of 10-20 mg/mL.
-
The choice of solvent is critical and can influence crystal formation and spectral quality. Common solvent systems include:
-
For peptides and proteins: 50% ACN / 50% water / 0.1% TFA.
-
For lipids: Chloroform/Methanol mixtures or pure Methanol.
-
For oligonucleotides: 3:1 ACN/water with 0.1% TFA.
-
-
Vortex the solutions thoroughly to ensure complete dissolution of the matrix. If saturation is desired, add an excess of the DHB isomer, vortex, and then centrifuge to pellet the undissolved solid. The supernatant will be the saturated matrix solution.
Sample Preparation: Dried-Droplet Method
The dried-droplet method is the most common technique for MALDI sample preparation.
-
Prepare the analyte solution at an appropriate concentration (e.g., 1-10 pmol/µL for peptides and proteins). The solvent should be compatible with both the analyte and the matrix solution.
-
On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.
-
Pipette the mixture up and down a few times on the target spot to ensure homogeneity.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
For some analytes, a "sandwich" preparation can be beneficial. In this method, a thin layer of matrix solution is first dried on the target, followed by the application of the analyte solution, and finally another layer of the matrix solution.
MALDI-TOF Mass Spectrometry Analysis
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mode (linear for high mass, reflectron for high resolution) and polarity (positive or negative ion).
-
Optimize the laser energy to achieve the best signal-to-noise ratio while minimizing analyte fragmentation. It has been noted that DHB matrices may require higher laser energy compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).
-
Collect spectra from multiple positions within the sample spot to account for any heterogeneity in the crystal formation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the evaluation of DHB isomers as MALDI matrices.
Caption: Experimental workflow for the comparative evaluation of DHB isomers as MALDI matrices.
Conclusion
The selection of an appropriate MALDI matrix is a critical step in obtaining high-quality mass spectrometry data. While 2,5-DHB remains a robust and versatile choice for a wide range of applications, this guide highlights the potential benefits of considering its isomers for specific analyte classes. For instance, 2,6-DHB shows promise for the analysis of synthetic polymers, while 2,4-DHB and 3,5-DHB can be advantageous for negative ion mode lipidomics. By systematically evaluating the performance of these isomers using the provided protocols, researchers can significantly enhance the sensitivity and quality of their MALDI-MS analyses, leading to more reliable and insightful results in their scientific endeavors.
References
- 1. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALDI ionization mechanisms investigated by comparison of isomers of dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-DHB as a Quantitative Matrix in MALDI-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of matrix is a critical parameter in developing robust and reliable quantitative assays using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide provides a comprehensive validation of 2,5-dihydroxybenzoic acid (2,5-DHB) as a quantitative matrix, comparing its performance against common alternatives with supporting experimental data and detailed protocols.
2,5-DHB is a widely used matrix in MALDI-MS, known for its versatility in analyzing a broad range of biomolecules, including peptides, proteins, glycoproteins, and small molecules.[1][2] Its "softer" ionization characteristic, compared to matrices like α-cyano-4-hydroxycinnamic acid (CHCA), often results in less fragmentation of labile molecules, making it particularly suitable for the analysis of post-translationally modified peptides and intact proteins.[3] However, its performance in quantitative applications requires careful consideration of factors such as sensitivity, linearity, and reproducibility.
Quantitative Performance Comparison
The selection of an appropriate matrix is paramount for achieving accurate and reproducible quantification. This section compares the quantitative performance of 2,5-DHB with two other commonly used matrices: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).
| Performance Metric | 2,5-DHB | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | Key Considerations & Analytes |
| Linearity (R²) Peptides | Good (R² > 0.99 reported for some peptides) | Excellent (R² > 0.99 commonly reported) | Good (R² > 0.98 reported for proteins) | CHCA often provides a wider linear dynamic range for peptides. |
| Sensitivity (LOD/LOQ) Peptides | fmol to pmol range | Low fmol range | pmol range | CHCA is generally considered more sensitive for low-abundance peptides.[3] |
| Sensitivity (LOD) Small Molecules | ng/mL to µg/mL range | Generally higher LODs compared to specialized matrices | Not typically used | For amino acids, the alternative matrix 2,5-dihydroxyterephthalic acid (DHT) has shown lower LODs (4-6 ng/mL) compared to DHB.[4] |
| Reproducibility (%RSD) | 10-30% (can be >50% with non-uniform crystals) | 5-20% | 15-40% | Reproducibility is highly dependent on sample preparation and crystal homogeneity. Ionic liquid matrices can improve reproducibility. |
| Signal-to-Noise (S/N) Ratio | Moderate to High | High | Moderate | CHCA often yields higher signal intensity, but DHB produces less background noise in the low mass region.[3] |
| Typical Analytes | Peptides, Glycoproteins, Small Molecules, Polymers | Peptides (<3500 Da) | Proteins (>10,000 Da) | DHB is versatile, while CHCA and SA are more specialized for different mass ranges. |
Experimental Protocols
Reproducible and accurate quantitative results are critically dependent on standardized experimental protocols. The following sections provide detailed methodologies for sample preparation and analysis.
Protocol 1: Quantitative Analysis of Peptides using 2,5-DHB and an Internal Standard (Dried-Droplet Method)
This protocol outlines a standard procedure for the quantitative analysis of peptides using the dried-droplet method with 2,5-DHB as the matrix and a stable isotope-labeled peptide as an internal standard.
Materials:
-
2,5-DHB matrix solution: 10 mg/mL in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte stock solution: Prepare a stock solution of the target peptide in 0.1% TFA in water.
-
Internal standard stock solution: Prepare a stock solution of the stable isotope-labeled internal standard at a known concentration in 0.1% TFA in water.
-
Calibration standards: Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying concentrations of the analyte.
-
MALDI target plate.
Procedure:
-
Preparation of Matrix-Analyte-Internal Standard Mixture: In a microcentrifuge tube, mix the analyte/internal standard solution with the 2,5-DHB matrix solution at a 1:1 volume ratio. Vortex briefly to ensure homogeneity.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. The co-crystallization of the matrix, analyte, and internal standard will form a solid spot.
-
Data Acquisition: Analyze the spots using a MALDI-TOF mass spectrometer in positive ion reflector mode. Acquire spectra from multiple positions within each spot to average out signal variations.
-
Data Analysis:
-
Determine the peak intensities (or areas) of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak intensity to the internal standard peak intensity.
-
Construct a calibration curve by plotting the intensity ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the unknown sample by interpolating its intensity ratio on the calibration curve.
-
Protocol 2: Preparation of 2,5-DHB Matrix Solution
A consistent and high-quality matrix solution is crucial for reproducible results.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
Procedure:
-
Weigh 10 mg of DHB and place it in a clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of acetonitrile.
-
Add 500 µL of ultrapure water.
-
Add 1 µL of TFA.
-
Vortex the solution for at least 30 seconds to ensure the DHB is completely dissolved.[5]
-
If any particulate matter remains, centrifuge the tube and use the supernatant.
-
Store the matrix solution in the dark at 4°C. For best results, prepare fresh matrix solution daily.
Mandatory Visualizations
Diagram 1: General MALDI-MS Workflow
Caption: A generalized workflow for quantitative analysis using MALDI-MS.
Diagram 2: Key Factors in Quantitative MALDI-MS
Caption: Interrelated factors influencing quantitative MALDI-MS performance.
Conclusion
2,5-DHB is a versatile and effective matrix for the quantitative analysis of a wide range of analytes in MALDI-MS. While it may not always offer the highest sensitivity for all molecules compared to more specialized matrices like CHCA for low-mass peptides, its "soft" ionization properties and reduced background interference in the lower mass range make it an excellent choice for many applications, particularly for glycoproteins and post-translationally modified peptides.[3] Achieving reliable quantitative results with 2,5-DHB is highly dependent on the optimization of experimental parameters, including sample preparation techniques, the use of appropriate internal standards, and careful control of instrumental settings. By following well-defined protocols and understanding the comparative performance characteristics, researchers can successfully validate and implement 2,5-DHB for robust quantitative MALDI-MS assays.
References
- 1. store.bruker.com [store.bruker.com]
- 2. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of MALDI Matrices for Oligosaccharide Profiling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate matrix is a critical determinant for successful oligosaccharide profiling using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The matrix co-crystallizes with the analyte, facilitating the "soft" ionization necessary for analyzing these labile molecules. The choice of matrix directly impacts key performance metrics such as sensitivity, resolution, salt tolerance, and the ability to analyze different classes of oligosaccharides, including neutral and acidic species. This guide provides an objective comparison of commonly used MALDI matrices, supported by experimental data, to aid in the selection of the optimal matrix for your specific research needs.
Key Performance Metrics of Common MALDI Matrices
The performance of a MALDI matrix for oligosaccharide analysis is evaluated based on several factors. Signal intensity and sensitivity are paramount, especially for low-abundance glycans. Resolution is crucial for distinguishing between structurally similar oligosaccharides. Furthermore, the matrix should ideally exhibit good salt tolerance and minimize in-source fragmentation of labile modifications like sialic acids.
The most widely used matrices for oligosaccharide analysis include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and specialized matrices like "Super-DHB" and 2',4',6'-trihydroxyacetophenone (B23981) (THAP) for specific applications.[1][2]
Quantitative Comparison of MALDI Matrices
The following table summarizes the key performance characteristics of common MALDI matrices for oligosaccharide profiling based on published experimental data. It is important to note that performance can vary depending on the specific oligosaccharide structure, sample purity, and instrument parameters.
| Matrix | Primary Application | Advantages | Disadvantages | Reported Detection Limit |
| 2,5-Dihydroxybenzoic acid (DHB) | General purpose, neutral oligosaccharides | Versatile, good for a broad range of oligosaccharides.[2] | Less effective for acidic/sialylated oligosaccharides, can cause loss of sialic acid.[3] | 50-100 fmol for neutral oligosaccharides.[3] |
| "Super-DHB" (9:1 mixture of DHB and 2-hydroxy-5-methoxybenzoic acid) | Neutral and sialylated oligosaccharides, glycopeptides | "Softer" ionization reduces metastable ion formation, leading to a 2-3 fold increase in sensitivity and enhanced resolution compared to DHB.[4][5] Reduces matrix background ions.[4][5] | Can still lead to some fragmentation of highly labile groups. | Not explicitly quantified, but improved over DHB. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Primarily peptides, but also used for oligosaccharides | High ionization efficiency.[2] Can be used in combination with derivatizing agents like 3-aminoquinoline (B160951) for improved sensitivity.[6] | Can produce significant matrix-related signals in the low-mass region.[2] | Not the preferred choice for underivatized oligosaccharides. |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Acidic (sialylated) oligosaccharides | Significantly increases sensitivity for acidic glycans, with little to no fragmentation in linear mode. | Requires specific sample preparation with ammonium (B1175870) citrate (B86180) for maximum sensitivity.[3][7] | Down to 10 fmol. |
| 6-Aza-2-thiothymine | Acidic (sialylated) oligosaccharides | Significant increase in sensitivity over DHB for acidic glycans. | Can still cause some fragmentation in the negative ion linear mode. | Less than 50 fmol.[7] |
| 3-Aminoquinoline (3-AQ) / CHCA Mixture | Derivatization of oligosaccharides | On-target derivatization substantially improves signal-to-noise ratios and sensitivity for both neutral and sialylated glycans.[6] | Requires a chemical derivatization step. | Not explicitly quantified, but significant improvement reported.[6] |
Experimental Workflows and Protocols
Reproducible and high-quality MALDI-TOF MS data for oligosaccharide profiling relies on meticulous sample preparation. The following sections detail a standard experimental workflow and specific protocols for matrix and sample preparation.
General Experimental Workflow
The overall process for MALDI-TOF MS analysis of oligosaccharides involves several key steps, from sample preparation to data acquisition and analysis.
Detailed Experimental Protocols
The dried-droplet method is the most common technique for preparing samples for MALDI-TOF MS analysis of oligosaccharides.
1. Matrix Solution Preparation:
-
DHB and Super-DHB: Prepare a 10 mg/mL solution in a suitable solvent, often a mixture of acetonitrile (B52724) (ACN) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA). For glycan analysis, supplementing the matrix solution with 1 mM NaCl can be beneficial.[8]
-
THAP: For optimal performance with acidic oligosaccharides, dissolve THAP to a concentration of 20 mg/mL in ethanol. Separately, prepare a 20 mM aqueous solution of triammonium (B15348185) citrate. For spotting, mix equal volumes of these two solutions.[9]
-
CHCA: Prepare a saturated solution in a solvent mixture of ACN and 0.1% TFA in water (e.g., TA33: 33% ACN with 0.1% TFA).[10]
2. Sample Preparation:
-
Dissolve the purified oligosaccharide sample in deionized water to a concentration of approximately 1-10 pmol/µL. It is crucial to avoid salt-containing buffers like PBS, as they can interfere with ionization.[11]
3. Dried-Droplet Sample Spotting:
-
Transfer 1 µL of the appropriate matrix solution into a microcentrifuge tube.
-
Add 1 µL of the oligosaccharide sample solution to the tube and vortex to mix thoroughly.
-
Dispense approximately 1.5 µL of this mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature before introducing it into the mass spectrometer.
Logical Relationships in Matrix Selection
The choice of matrix is not arbitrary and follows a logical decision-making process based on the properties of the oligosaccharides being analyzed.
Conclusion
The optimal MALDI matrix for oligosaccharide profiling depends heavily on the specific analytical goals and the nature of the glycans under investigation. For general-purpose analysis of neutral oligosaccharides, DHB remains a robust choice. For applications demanding higher sensitivity and resolution, Super-DHB offers a significant improvement. When analyzing acidic and sialylated oligosaccharides, specialized matrices such as THAP are superior, providing enhanced sensitivity while minimizing the fragmentation of these labile structures. By carefully selecting the matrix and adhering to optimized experimental protocols, researchers can achieve high-quality, reproducible data for comprehensive oligosaccharide profiling.
References
- 1. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Super-DHB suitable for matrix substance for MALDI-MS, 99% (HPLC), MilliporeSigma Supelco 10 x 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. lcms.cz [lcms.cz]
A Head-to-Head Comparison of MALDI Matrices: Cross-Validation of 2,5-DHB
For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a critical determinant of experimental success, directly impacting data quality and analytical sensitivity. This guide provides an objective comparison of the widely used matrix, 2,5-dihydroxybenzoic acid (2,5-DHB), with other common matrices, supported by experimental data and detailed protocols.
Performance Comparison of Common MALDI Matrices
The choice of matrix is contingent upon the analyte of interest, with different matrices exhibiting preferential performance for specific molecular classes. 2,5-DHB is recognized for its versatility, particularly in the analysis of peptides, proteins, and lipids.[1][2] However, its performance characteristics, including sensitivity and background noise, can differ significantly when compared to other matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).
CHCA is often considered the industry standard for the analysis of peptides in the mass range of 700 to 3,500 Da due to its high ionization efficiency.[3] SA, on the other hand, is generally preferred for larger proteins exceeding 3,500 Da, as it promotes "softer" ionization, minimizing fragmentation.[3][4] 2,5-DHB is particularly advantageous for the analysis of glycoproteins and lipids and is known to form highly uniform crystalline layers, which can improve reproducibility.[1][5]
A mixture of CHCA and DHB has been reported to increase spot-to-spot reproducibility for peptide mass mapping.[3] For lipid analysis, 2,5-DHB is considered a highly versatile matrix, capable of detecting a wide range of lipid species.[6] However, it can be less sensitive compared to other matrices and may produce significant background noise in negative ionization mode.[6]
Recent developments have explored variations and alternatives to these standard matrices. "Super DHB," a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, has been shown to increase the signal-to-noise ratio for oligosaccharides.[7][8] Additionally, novel matrices like 2,5-dihydroxyterephthalic acid (DHT) have demonstrated improved detection of amino acids with reduced matrix-related ion signals compared to both DHB and CHCA.[9]
Quantitative Data Summary
The following tables summarize the performance characteristics of 2,5-DHB in comparison to other commonly used MALDI matrices based on available experimental data.
| Matrix | Optimal Mass Range (Da) | Typical Analytes | Key Advantages | Key Disadvantages |
| 2,5-DHB | 700 - 100,000 | Peptides, Proteins, Glycoproteins, Lipids, Small molecules | Versatile, forms uniform crystals, good for a wide range of molecules.[1][2][5] | Can be less sensitive, potential for significant background in negative ion mode.[6] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | 700 - 3,500 | Peptides | High ionization efficiency, strong signals for low-abundance peptides.[3] | Not ideal for high-mass proteins, can cause more fragmentation.[4] |
| Sinapinic acid (SA) | > 3,500 | Proteins, high-mass peptides | "Softer" ionization, less fragmentation of large molecules.[4] | Not ideal for small peptides, can have weaker signal intensity than CHCA.[4] |
| Super DHB | Variable (good for oligosaccharides) | Oligosaccharides, Glycans | Increased signal-to-noise ratio for specific analytes compared to DHB alone.[7] | Mixture preparation adds a step. |
| 2,5-Dihydroxyterephthalic acid (DHT) | < 500 (optimized for amino acids) | Amino acids | Reduced matrix-related ion signals compared to DHB and CHCA, improved detection of amino acids.[9] | Specific application focus, may not be as versatile as DHB. |
| Matrix Comparison for Amino Acid Detection in Human Serum[9] | |
| Matrix | Number of Amino Acids Detected |
| 2,5-DHB | 7 |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | 10 |
| 2,5-Dihydroxyterephthalic acid (DHT) | 20 |
Experimental Protocols
Reproducible and reliable results in MALDI-MS are critically dependent on meticulous sample preparation. Below are detailed protocols for the widely used dried-droplet method with 2,5-DHB, CHCA, and SA.
2,5-DHB Matrix Preparation and Application
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of 2,5-DHB in a solvent mixture of 50% acetonitrile (B52724) (ACN) and 50% water containing 0.1% trifluoroacetic acid (TFA).[3]
-
Sample-Matrix Mixture: Mix the analyte solution and the DHB matrix solution in a 1:1 (v/v) ratio.[3]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate.[3]
-
Drying: Allow the spot to air-dry at room temperature.[3]
α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 50% water containing 0.1% TFA. Vortex vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant.[3]
-
Analyte and Matrix Spotting (Layering Method):
-
Analyte and Matrix Spotting (Premix Method):
Sinapinic acid (SA) Matrix Preparation and Application
-
Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 50% ACN and 50% water containing 0.1% TFA.[3]
-
Sample-Matrix Spotting:
Visualizing Experimental Workflows
To further elucidate the experimental process, the following diagrams illustrate a typical MALDI-MS workflow for protein identification and the logical steps involved in selecting an appropriate matrix.
References
- 1. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 9. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Gentisic Acid Sodium Salt: A Comparative Guide to MALDI Matrix Performance
For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a critical factor that directly influences the sensitivity, resolution, and overall quality of experimental data. This guide provides an objective comparison of Gentisic acid sodium salt, also known as 2,5-dihydroxybenzoic acid (DHB), against other commonly used MALDI matrices, namely α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). The performance of these matrices is evaluated based on sensitivity and resolution for various analytes, with supporting experimental data and detailed protocols to inform matrix selection for specific research applications.
Performance Comparison: Sensitivity and Resolution
The choice of a MALDI matrix is highly dependent on the physicochemical properties of the analyte of interest. Gentisic acid (DHB), CHCA, and SA each exhibit distinct performance characteristics, making them suitable for different classes of molecules.
Gentisic Acid (DHB) is a versatile matrix that is particularly effective for a broad range of analytes, including peptides, proteins, and especially glycoproteins.[1][2] A key advantage of DHB is its ability to produce cleaner spectra in the low mass range with less background noise from matrix clusters compared to CHCA.[1] This characteristic is particularly beneficial for the analysis of post-translational modifications (PTMs).[1] However, the signal intensity with DHB can sometimes be weaker than that achieved with CHCA.[1]
α-Cyano-4-hydroxycinnamic acid (CHCA) is often the matrix of choice for the analysis of peptides, particularly those in the lower mass range (<3500 Da). It is recognized for its high ionization efficiency, which frequently translates to greater sensitivity, especially for low-abundance peptides.[1][3] At low analyte concentrations, CHCA generally allows for the identification of a higher number of peptides and results in better database search scores compared to DHB.[1][4]
Sinapinic Acid (SA) is the preferred matrix for the analysis of high-mass analytes, such as large peptides and intact proteins (>3500 Da).[2] It is considered a "softer" ionization matrix compared to CHCA, meaning it imparts less internal energy to the analyte, thereby reducing in-source fragmentation. While excellent for large molecules, SA is generally less suitable for the analysis of smaller peptides.
The following tables summarize the quantitative performance of these matrices based on data from various comparative studies. It is important to note that absolute performance can vary depending on the specific analyte, sample purity, instrumentation, and experimental conditions.
Table 1: Analyte Suitability and General Performance Characteristics
| Matrix | Primary Analytes | Mass Range (Da) | Key Performance Characteristics |
| Gentisic Acid (DHB) | Peptides, Proteins, Glycoproteins, Carbohydrates, Lipids | Broad | Cleaner low-mass spectrum, good for PTM analysis, less fragmentation.[1][2] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Small Proteins | < 3500 | High ionization efficiency, excellent sensitivity for low-abundance peptides.[1][3] |
| Sinapinic Acid (SA) | Large Peptides, Proteins | > 3500 | "Soft" ionization, minimizes fragmentation of large molecules.[2] |
Table 2: Quantitative Performance Comparison - Sensitivity and Peptide Identification
| Performance Metric | Gentisic Acid (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | Analyte and Conditions |
| Limit of Detection (LOD) | 0.1 mg/L | Generally lower than DHB for low concentration peptides.[1][4] | Not typically used for low concentration small peptides. | α, β-casein peptides.[4] |
| Peptide Identification | Higher number of peptides at high analyte concentrations.[1][4] | Higher number of peptides at low analyte concentrations.[1][4] | Primarily for high mass peptides. | Tryptic digests of various proteins.[1] |
| Sequence Coverage | Higher sequence coverage at high analyte concentrations.[1] | Higher sequence coverage at low analyte concentrations.[1] | N/A for typical peptide mapping. | Protein digests.[1] |
| Signal-to-Noise (S/N) Ratio | Generally good, with less background in the low mass range.[1] | Often higher signal intensity, but with more matrix-related noise at low m/z.[1] | Good for high mass analytes. | Peptide and protein standards. |
Experimental Protocols
The quality and reproducibility of MALDI-MS data are critically dependent on the sample preparation protocol. The dried-droplet method is the most common and straightforward technique.
Materials
-
Gentisic acid sodium salt (DHB)
-
α-cyano-4-hydroxycinnamic acid (CHCA)
-
Sinapinic acid (SA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Analyte of interest (e.g., peptide standard, protein digest)
Matrix Solution Preparation
-
Gentisic Acid (DHB) Solution: Prepare a 10 mg/mL solution of DHB in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. Vortex thoroughly to dissolve.
-
CHCA Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in water. Vortex vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant.[1]
-
SA Solution: Prepare a saturated solution of SA in a solvent mixture of 50% ACN and 0.1% TFA in water. Vortex thoroughly.
Dried-Droplet Sample Preparation
-
Analyte Preparation: Dissolve the analyte in a suitable solvent, such as 0.1% TFA in water, to the desired concentration.
-
Mixing: Mix the analyte solution and the chosen matrix solution in a 1:1 volume ratio in a microcentrifuge tube.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. The analyte will co-crystallize with the matrix.
-
Analysis: The target plate is now ready for insertion into the MALDI-TOF mass spectrometer for analysis.
Visualizing the Workflow
The selection of an appropriate MALDI matrix is a critical step in the experimental workflow, directly impacting the quality of the mass spectrometry data.
The logical decision-making process for selecting a suitable matrix is based on the characteristics of the analyte.
References
2,5-DHB as a MALDI Matrix: A Comparative Performance Review for Diverse Analyte Classes
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the choice of matrix is a critical parameter influencing the quality of analytical results. Among the plethora of available matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) has established itself as a versatile and widely used option for a broad range of analytes. This guide provides a comprehensive literature review comparing the performance of 2,5-DHB for various analyte classes, supported by experimental data and detailed protocols.
Performance Comparison of 2,5-DHB Across Analyte Classes
2,5-DHB is a "workhorse" matrix in many MALDI applications, demonstrating robust performance for peptides, proteins, lipids, and carbohydrates. Its utility stems from its strong absorption at the nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to co-crystallize with a variety of analytes.
Peptides and Proteins
For peptide and protein analysis, 2,5-DHB is frequently compared with α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). While CHCA is often favored for its high ionization efficiency, particularly for low-abundance peptides, 2,5-DHB offers distinct advantages. It tends to produce less background noise from matrix clusters in the lower mass-to-charge (m/z) region, which is beneficial for the analysis of smaller peptides and post-translationally modified peptides.[1][2] At higher analyte concentrations, 2,5-DHB can lead to the detection of more peptides and result in higher sequence coverage compared to CHCA.[1][2] For larger proteins (typically >30 kDa), sinapinic acid is often the matrix of choice, though 2,5-DHB remains a viable option, especially for glycoproteins.
| Analyte Class | Matrix | Key Performance Characteristics | References |
| Peptides (<3 kDa) | 2,5-DHB | Less background in low m/z range, good for post-translational modification analysis. | [1][2] |
| CHCA | Higher signal intensity, preferred for low-abundance peptides. | [1][2] | |
| Peptides (>3 kDa) & Proteins (<30 kDa) | 2,5-DHB | Versatile, good sequence coverage at higher concentrations. | [1] |
| CHCA | Good sensitivity, can cause fragmentation in larger peptides. | ||
| Proteins (>30 kDa) | Sinapinic Acid | Generally preferred for high molecular weight proteins. | |
| 2,5-DHB | A viable alternative, especially for glycoproteins. |
Lipids
In the field of lipidomics, 2,5-DHB is a commonly employed matrix, particularly for the analysis of phospholipids (B1166683) in positive-ion mode.[3] Comparative studies have shown that while other matrices like 9-aminoacridine (B1665356) (9-AA) may be superior for specific lipid classes or in negative-ion mode, 2,5-DHB provides broad coverage and reliable performance. The advent of laser post-ionization techniques like MALDI-2 has been shown to significantly enhance the performance of 2,5-DHB for lipid analysis, doubling the number of identified protonated lipids from tissue homogenates in some experiments.[3]
| Analyte Class | Matrix | Ion Mode | Key Performance Characteristics | References |
| Phospholipids | 2,5-DHB | Positive | Good overall performance, enhanced by MALDI-2. | [3] |
| 9-Aminoacridine | Negative | Often preferred for acidic lipids. | ||
| Neutral Lipids | 2,5-DHB | Positive | Moderate performance, can be improved with MALDI-2. | [3] |
Carbohydrates and Glycans
For the analysis of carbohydrates and glycans, 2,5-DHB is a standard matrix. However, its performance can be significantly improved with the use of additives or by employing it in a binary matrix formulation. The addition of aniline (B41778) to a 2,5-DHB matrix has been shown to increase the signal intensity for N-linked glycans. Furthermore, a binary matrix of 2,5-DHB and 2,6-dihydroxybenzoic acid has demonstrated lower background noise and higher sensitivity, leading to the identification of a greater number of glycan peaks compared to using either matrix alone.
| Analyte Class | Matrix Formulation | Key Performance Characteristics | References |
| N-linked Glycans | 2,5-DHB with Aniline | Increased signal intensity. | |
| Oligosaccharides | 2,5-DHB / 2,6-DHB Binary Matrix | Lower background noise, higher sensitivity, more identified peaks. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible MALDI-MS results. Below are representative protocols for the use of 2,5-DHB with different analyte classes.
Peptide and Protein Analysis
Matrix Solution Preparation:
-
Prepare a saturated solution of 2,5-DHB in a solvent mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 50:50 (v/v) ACN:0.1% TFA.
-
Alternatively, a concentration of 10-20 mg/mL of 2,5-DHB can be used.
-
Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.
Dried-Droplet Sample Preparation:
-
Mix the peptide or protein sample solution (typically in 0.1% TFA) with the 2,5-DHB matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, allowing for co-crystallization of the analyte and matrix.
-
Analyze the sample using a MALDI-TOF mass spectrometer.
Lipid Analysis
Matrix Solution Preparation:
-
Prepare a solution of 2,5-DHB at a concentration of 10 mg/mL in a solvent appropriate for the lipid class of interest. For many lipids, 70% methanol (B129727) in water is a suitable solvent.
Dried-Droplet Sample Preparation:
-
Dissolve the lipid extract in a suitable organic solvent (e.g., chloroform (B151607) or methanol).
-
Mix the lipid solution with the 2,5-DHB matrix solution. The ratio may need to be optimized but a 1:1 (v/v) ratio is a good starting point.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature.
-
Acquire mass spectra in either positive or negative ion mode, depending on the lipids of interest.
Carbohydrate and Glycan Analysis
Matrix Solution Preparation (with additive):
-
Prepare a stock solution of 2,5-DHB at 10 mg/mL in 50% ACN in water.
-
Prepare a stock solution of aniline.
-
For the final matrix solution, mix the 2,5-DHB solution with aniline. The optimal ratio should be determined empirically.
Dried-Droplet Sample Preparation:
-
Mix the purified glycan sample with the 2,5-DHB/aniline matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
Analyze the sample in the desired ion mode.
Visualizing Experimental Workflows
To illustrate a typical application of 2,5-DHB in a research workflow, the following diagram outlines a MALDI-TOF MS-based lipidomics screening process for whole-cell bacteria assays.
Caption: Workflow for MALDI-TOF MS-based lipidomics screening of whole-cell bacteria.
References
- 1. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Duel: 2,5-DHB vs. CHCA for Unmasking Low Abundance Peptides
In the realm of proteomics and drug development, the sensitive detection of low abundance peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a critical challenge. The choice of matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its ionization, is paramount. This guide provides a comprehensive comparison of two of the most widely used matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), to aid researchers in selecting the optimal matrix for their low abundance peptide detection needs.
The consensus in the scientific literature points to a nuanced decision, with the ideal matrix often depending on the specific characteristics of the peptides under investigation and the desired analytical outcome. While CHCA is frequently lauded for its superior sensitivity at trace concentrations, DHB offers distinct advantages, particularly in the low mass range and for the analysis of post-translationally modified peptides.
Quantitative Performance at a Glance
A direct quantitative comparison of 2,5-DHB and CHCA for low abundance peptide detection reveals a trade-off between signal intensity and spectral quality. The following table summarizes key performance metrics gleaned from various studies. It is important to note that absolute performance can vary based on the specific peptides, sample purity, and instrument parameters.
| Performance Metric | 2,5-Dihydroxybenzoic Acid (2,5-DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | Key Considerations |
| Sensitivity (Low Concentration) | Good, with some studies showing comparable sensitivity to CHCA.[1] | Generally Superior .[1][2] Often preferred for low-abundance peptides due to more efficient ionization, resulting in higher signal intensity.[1] | At low analyte concentrations, a higher number of peptides and higher scores in peptide mass fingerprinting are often obtained with CHCA.[1][2] |
| Limit of Detection (LOD) | Reported as low as 0.1 mg/L for α, β-casein peptides in one study.[2] | Can reach the attomole level (e.g., 10 amol for human ACTH 18-39) with optimized, low-concentration matrix preparations. | Direct, side-by-side LOD comparisons under identical conditions are not always available in the literature. |
| Signal-to-Noise (S/N) Ratio | Generally provides a cleaner baseline with less background from matrix clusters, especially in the low m/z region.[1] | Can be very high for peptides, but may be accompanied by more matrix-related background peaks. | The lower background of DHB can be advantageous for identifying small peptides that might be obscured by CHCA matrix signals.[1] |
| Peptide Sequence Coverage | Can provide better sequence coverage in some cases, with less variation in signal intensities between different peptides.[1] | High signal intensity for certain peptides can lead to excellent sequence coverage. | A combination of data from both matrices can sometimes yield the highest overall sequence coverage.[1] |
| Mass Range Suitability | Particularly effective for revealing signals in the lower m/z region.[1] | Excellent for a broad range of peptides, particularly those with a molecular weight below 3500 Da. | For very small peptides, the reduced matrix interference from DHB in the low mass range is a significant benefit.[1] |
| Post-Translational Modifications (PTMs) | Preferred for PTM studies as modifications are more likely to remain intact during the "softer" ionization process.[1] | Effective for PTM analysis, but the higher energy transfer can sometimes lead to loss of labile modifications. | The gentler ionization provided by DHB is a key advantage for preserving delicate PTMs.[1] |
Deciphering the Better Choice: A Matter of Experimental Goals
For researchers prioritizing the absolute detection of trace-level peptides, CHCA is often the superior initial choice due to its propensity for generating strong signals.[1] Its high ionization efficiency can be the deciding factor when working at the limits of detection.
However, when the research objective is to obtain a clean spectrum of small peptides, to analyze complex mixtures with minimal interference, or to preserve labile post-translational modifications, 2,5-DHB presents a compelling alternative .[1] Its "colder" nature, meaning it transfers less internal energy to the analyte, results in less fragmentation and a cleaner low-mass region of the spectrum.[1]
Interestingly, some studies have shown that at higher peptide concentrations, DHB can allow for the detection of a greater number of peptides, leading to higher protein identification scores.[2] This highlights the concentration-dependent performance of these matrices. Furthermore, the use of a CHCA-DHB mixture has been explored as a strategy to combine the advantages of both matrices, sometimes resulting in improved sensitivity and ionization.[1]
Experimental Protocols
Accurate and reproducible results in MALDI-TOF MS are critically dependent on meticulous sample preparation. Below are detailed protocols for the preparation of 2,5-DHB and CHCA matrices and a general workflow for peptide analysis.
Matrix Preparation
1. α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Solution
-
Standard Saturated Solution:
-
Weigh out 10 mg of high-purity CHCA into a microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 50:50 (v/v) acetonitrile (B52724) and deionized water, with 0.1% trifluoroacetic acid (TFA).
-
Vortex vigorously for 1-2 minutes to dissolve the CHCA. A saturated solution will have some undissolved matrix at the bottom.
-
Centrifuge the tube briefly to pellet the undissolved solid.
-
Carefully aspirate the supernatant for use. This solution should be prepared fresh daily for optimal performance.
-
-
Optimized Low-Concentration Solution for High Sensitivity:
-
Prepare a stock solution of 1 mg/mL CHCA in 50:50 (v/v) acetonitrile/0.1% aqueous TFA.
-
Dilute this stock solution to a final concentration of 0.1 mg/mL in a solvent of 20% acetonitrile/0.1% aqueous TFA. This lower matrix concentration has been shown to significantly enhance sensitivity.
-
2. 2,5-Dihydroxybenzoic Acid (DHB) Matrix Solution
-
Standard Solution:
-
Weigh out 10 mg of high-purity DHB into a microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 50:50 (v/v) acetonitrile and deionized water, with 0.1% trifluoroacetic acid (TFA). Alternatively, a solution of 20 mg/mL DHB in 1% phosphoric acid in water can be used, particularly for phosphopeptides.
-
Vortex until the DHB is completely dissolved. This solution should also be prepared fresh.
-
Sample Preparation and Analysis Workflow
The "dried droplet" method is the most common technique for preparing samples for MALDI-TOF MS analysis.
-
Sample-Matrix Mixing: Mix the peptide sample solution and the matrix solution in a 1:1 volume ratio in a separate microcentrifuge tube. The final peptide concentration on the target should ideally be in the low femtomole to attomole range for low abundance studies.
-
Spotting: Carefully pipette 0.5 to 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the sample and matrix.
-
MALDI-TOF MS Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the desired mass range. The instrument is typically operated in reflector mode for higher resolution of peptide signals.
-
For peptide identification, the instrument can be operated in tandem MS (MS/MS) mode to obtain fragment ion spectra for sequencing.
-
-
Data Analysis: The acquired mass spectra are processed to identify peaks corresponding to the peptides. For peptide mass fingerprinting (PMF), the list of peptide masses is submitted to a database search engine (e.g., Mascot, Sequest) to identify the parent protein.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in peptide identification using MALDI-TOF MS.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for 2,5-Dihydroxybenzoic Acid Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2,5-Dihydroxybenzoic acid sodium, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
While this compound is not classified under any hazard class according to Regulation (EC) No 1272/2008, its toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is crucial to handle this compound with care, adhering to established safety protocols to minimize any potential risks. The related compound, 2,5-Dihydroxybenzoic acid, is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended protective equipment when handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Dust respirator | Follow local and national regulations. An N95 type mask is a suitable option. |
| Hands | Protective gloves | Chemically resistant gloves should be worn.[2] |
| Eyes | Safety glasses or goggles | Eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] |
| Face | Face shield | A face shield may be necessary if the situation requires it.[1] |
| Skin & Body | Protective clothing and boots | As needed to prevent skin exposure.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A local exhaust system or a closed system is recommended, especially when generating dust or aerosols.[1][5]
-
Confirm that a safety shower and eye wash station are readily accessible.[2]
-
Keep the container tightly closed when not in use and store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[1][3]
2. Handling the Compound:
-
Do not get the substance in your eyes, on your skin, or on your clothing.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1]
-
Ingestion: Rinse your mouth and seek medical advice if you feel unwell.[1]
-
Inhalation: Move to an area with fresh air.[4]
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: Collect waste material in a suitable, closed container.[6]
-
Labeling: Clearly label the waste container with the chemical name.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local and national regulations.[3][4][5] Do not allow the substance to enter drains or soil.[2]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
